6-(4-Azidobutanamido)hexanoic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C10H18N4O3 |
|---|---|
分子量 |
242.28 g/mol |
IUPAC 名称 |
6-(4-azidobutanoylamino)hexanoic acid |
InChI |
InChI=1S/C10H18N4O3/c11-14-13-8-4-5-9(15)12-7-3-1-2-6-10(16)17/h1-8H2,(H,12,15)(H,16,17) |
InChI 键 |
ASPCXPCZJKNDEU-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-(4-Azidobutanamido)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis protocol for 6-(4-azidobutanamido)hexanoic acid, a bifunctional linker molecule crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule is instrumental in linking a target protein ligand to an E3 ligase ligand, facilitating the targeted degradation of proteins of interest. The following sections detail the synthetic pathway, experimental procedures, and relevant data, drawing from established methodologies in the field.
Synthesis Overview
The synthesis of this compound is a two-step process commencing with the synthesis of the key intermediate, 4-azidobutanoic acid, followed by its coupling with 6-aminohexanoic acid. This approach ensures a straightforward and efficient route to the final product.
Experimental Protocols
Step 1: Synthesis of 4-Azidobutanoic Acid
The initial step involves the conversion of a commercially available starting material, such as a 4-halobutanoic acid derivative, to 4-azidobutanoic acid. A typical procedure is outlined below.
Materials:
-
Ethyl 4-bromobutanoate
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of ethyl 4-bromobutanoate in dimethylformamide (DMF), add sodium azide.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-azidobutanoate.
-
Hydrolyze the resulting ester by dissolving it in a solution of sodium hydroxide and water.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to afford 4-azidobutanoic acid.
Step 2: Synthesis of this compound
The final step is the amide coupling of 4-azidobutanoic acid with 6-aminohexanoic acid. This reaction is typically facilitated by a peptide coupling agent.
Materials:
-
4-Azidobutanoic acid
-
6-Aminohexanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS) or other activator
-
Dimethylformamide (DMF) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve 4-azidobutanoic acid in an appropriate solvent such as dimethylformamide (DMF).
-
Add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide, DCC) and an activator (e.g., N-hydroxysuccinimide, NHS) to the solution and stir at 0 °C.
-
In a separate flask, dissolve 6-aminohexanoic acid in a suitable solvent and add a base (e.g., triethylamine).
-
Add the solution of 6-aminohexanoic acid to the activated 4-azidobutanoic acid solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Dilute the filtrate with an organic solvent like dichloromethane (DCM) and wash sequentially with a weak acid (e.g., dilute HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound.
Data Presentation
| Parameter | 4-Azidobutanoic Acid Synthesis | This compound Synthesis |
| Starting Materials | Ethyl 4-bromobutanoate, Sodium azide | 4-Azidobutanoic acid, 6-Aminohexanoic acid |
| Key Reagents | DMF, NaOH, HCl | DCC, NHS, Triethylamine |
| Reaction Time | Varies (monitored by TLC) | Varies (monitored by TLC) |
| Typical Yield | >80% | >70% |
| Purification Method | Extraction and acidification | Column chromatography |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Mandatory Visualization
Synthesis Workflow
Caption: Synthetic route for this compound.
Logical Relationship in PROTAC Assembly
Caption: Role of the linker in PROTAC structure.
An In-Depth Technical Guide to 6-(4-Azidobutanamido)hexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Azidobutanamido)hexanoic acid is a bifunctional linker molecule of significant interest in the fields of chemical biology and drug discovery. Its structure incorporates a terminal carboxylic acid and an azide (B81097) group, rendering it a valuable tool for bioconjugation, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and for use in "click chemistry" reactions. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and a visualization of its application in a key biochemical reaction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It should be noted that while some properties are available from commercial suppliers, others have been estimated using computational prediction tools due to the limited availability of experimentally determined data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₄O₃ | |
| Molecular Weight | 258.28 g/mol | |
| Physical Form | Oil | Sigma-Aldrich |
| Predicted Melting Point | 55.3 °C | ChemAxon |
| Predicted Boiling Point | 486.9 °C at 760 mmHg | ChemAxon |
| Predicted pKa (strongest acidic) | 4.88 | ChemAxon |
| Predicted pKa (strongest basic) | -3.9 | ChemAxon |
| Predicted logP | 0.49 | ChemAxon |
| Solubility | Soluble in DMSO and DMF | MedChemExpress[1] |
| Storage Temperature | -20°C | BroadPharm[2] |
Experimental Protocols: Synthesis of this compound
The following is a plausible multi-step synthesis protocol for this compound, commencing from commercially available starting materials. This protocol is based on established organic chemistry principles for amide bond formation and nucleophilic substitution.
Materials:
-
4-Bromobutanoic acid
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
6-Aminohexanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Procedure:
Step 1: Synthesis of 4-Azidobutanoic Acid
-
In a round-bottom flask, dissolve 4-bromobutanoic acid (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-70°C and stir for 12-16 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 4-azidobutanoic acid as a crude product. This can be purified further by column chromatography if necessary.
Step 2: Activation of 4-Azidobutanoic Acid
-
Dissolve 4-azidobutanoic acid (1 equivalent) and N-hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous dichloromethane (DCM) in a flask cooled in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in DCM to the mixture.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the mixture to remove the DCU precipitate.
-
The filtrate containing the NHS ester of 4-azidobutanoic acid is used directly in the next step.
Step 3: Amide Coupling to Synthesize this compound
-
Dissolve 6-aminohexanoic acid (1 equivalent) in a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Slowly add the DCM solution containing the activated NHS ester of 4-azidobutanoic acid to the aqueous solution of 6-aminohexanoic acid.
-
Stir the biphasic mixture vigorously at room temperature overnight.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine all organic layers and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography (silica gel, using a gradient of methanol (B129727) in dichloromethane) to yield the final product as an oil.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Mandatory Visualization
The following diagram illustrates the synthetic pathway of this compound and its subsequent application in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".
Caption: Synthesis and application of this compound.
References
A Technical Guide to 6-Azidohexanoic Acid: A Versatile Linker for Bioconjugation and Drug Discovery
Introduction
6-Azidohexanoic acid (CAS Number: 79598-53-1) is a key bifunctional linker molecule widely utilized in the fields of chemical biology, drug development, and materials science.[1][2][3] Its structure, featuring a terminal azide (B81097) group and a carboxylic acid, allows for sequential and orthogonal conjugation to a wide range of molecules. This attribute makes it an invaluable tool for researchers creating complex bioconjugates, developing targeted drug delivery systems, and functionalizing surfaces. This guide provides an in-depth overview of its properties, applications, and relevant experimental protocols for scientists and professionals in drug development.
Physicochemical and Safety Data
Accurate characterization is fundamental for the effective application of 6-Azidohexanoic acid. The following tables summarize its key physicochemical properties and safety information.
Table 1: Physicochemical Properties of 6-Azidohexanoic Acid
| Property | Value | Source(s) |
| CAS Number | 79598-53-1 | [1][3][4][5][6][7][8] |
| Molecular Formula | C₆H₁₁N₃O₂ | [3][4][5][6] |
| Molecular Weight | 157.17 g/mol | [3][5][7] |
| Appearance | Colorless to slightly yellow oil | [5][7] |
| Purity | >95% (HPLC), ≥98.0% (GC) | [5][7] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform, Ethanol. Soluble in PBS (pH 7.2) at 10 mg/ml. | [5][6] |
| Storage Temperature | -20°C | [4][5][7] |
Table 2: Safety and Hazard Information
| Category | Information | Source(s) |
| Signal Word | Warning | [1][7] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][7][9] |
| Precautionary Statements | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 | [1][7] |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [1][7][9] |
| Target Organs | Respiratory system | [1][7] |
Core Applications
The versatility of 6-Azidohexanoic acid stems from its two reactive functional groups. The carboxylic acid can be readily coupled to primary amines using standard carbodiimide (B86325) chemistry (e.g., EDC, DCC) to form stable amide bonds.[2][4][5] The azide group serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with alkyne-containing molecules.[2][4][5][10] This orthogonality allows for a stepwise approach to building complex molecular architectures.
Key applications include:
-
Bioconjugation: Labeling of proteins, peptides, oligonucleotides, and other biomolecules with fluorescent dyes, affinity tags, or therapeutic agents.[3][11]
-
Drug Delivery: Development of Antibody-Drug Conjugates (ADCs) and other targeted delivery systems.[12][13]
-
PROTACs: Used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as the molecule NR-11c.[14]
-
Surface Modification: Functionalization of surfaces for the creation of biosensors and microarrays.[1]
-
Peptide Synthesis: Introduction of a clickable moiety into synthetic peptides.[1][3]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 6-Azidohexanoic acid and its application in a typical click chemistry reaction.
Synthesis of 6-Azidohexanoic Acid from 6-Bromohexanoic Acid
This protocol describes a common method for synthesizing 6-Azidohexanoic acid.
Materials:
-
6-Bromohexanoic acid
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
0.1 N Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 6-bromohexanoic acid (1 equivalent) in DMF in a round-bottom flask.
-
Add sodium azide (2 equivalents) to the solution.
-
Heat the reaction mixture to 85°C and stir for 3 hours.[15]
-
After cooling to room temperature, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and extract with 0.1 N HCl.
-
Collect the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter the solution and concentrate it under reduced pressure using a rotary evaporator to yield 6-azidohexanoic acid as a colorless oil.[15]
Workflow for the Synthesis of 6-Azidohexanoic Acid
Caption: A flowchart illustrating the synthesis of 6-Azidohexanoic acid.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for labeling an alkyne-modified biomolecule with 6-Azidohexanoic acid. This assumes the carboxylic acid of 6-Azidohexanoic acid has already been conjugated to another molecule of interest if it is not the terminal functional group.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
6-Azidohexanoic acid (or a derivative)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS)
-
DMSO (if needed to dissolve the azide)
Procedure:
-
Prepare a solution of the alkyne-modified biomolecule in an appropriate buffer (e.g., PBS).
-
Add the 6-Azidohexanoic acid derivative to the reaction mixture. An excess of the azide is typically used.
-
Add the THPTA solution to the mixture and vortex briefly.[16][17]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution and vortex gently.[16][17]
-
Protect the reaction from light and allow it to incubate at room temperature for 30-60 minutes.[16][17]
-
The resulting triazole-linked conjugate can then be purified by appropriate methods (e.g., dialysis, chromatography).
Logical Flow of a CuAAC Reaction
Caption: The components and outcome of a typical CuAAC reaction.
Conclusion
6-Azidohexanoic acid is a powerful and versatile chemical tool with broad applications in biomedical research and drug development. Its bifunctional nature, enabling orthogonal conjugation through well-established and efficient chemical reactions, makes it an ideal linker for constructing complex molecular assemblies. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful application of this important molecule in their work.
References
- 1. 6-Azido-hexanoic acid Novabiochem 79598-53-1 [sigmaaldrich.com]
- 2. 6-Azido-hexanoic acid | 79598-53-1 [chemicalbook.com]
- 3. 6-Azido-hexanoic acid Novabiochem® | 79598-53-1 [sigmaaldrich.com]
- 4. 6-Azido-hexanoic acid, 79598-53-1 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 6-Azido-hexanoic acid Novabiochem® | 79598-53-1 [sigmaaldrich.com]
- 8. 6-azidohexanoic Acid | C6H11N3O2 | CID 11040949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-(6-Aminohexanamido)hexanoic acid | C12H24N2O3 | CID 895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
- 12. Azido-PEG-acid | Acid-PEG-Azide | AxisPharm [axispharm.com]
- 13. Azido-PEG12-acid, 1167575-20-3 | BroadPharm [broadpharm.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. confluore.com.cn [confluore.com.cn]
- 17. broadpharm.com [broadpharm.com]
Solubility Profile of 6-(4-Azidobutanamido)hexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 6-(4-Azidobutanamido)hexanoic acid, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide combines qualitative information derived from structurally related molecules with general experimental protocols for solubility determination.
Introduction to this compound
This compound is a heterobifunctional linker featuring a terminal carboxylic acid and an azide (B81097) group. The carboxylic acid allows for conjugation to amine-containing molecules, while the azide group can participate in "click chemistry" reactions, such as copper-catalyzed or strain-promoted alkyne-azide cycloadditions. This dual functionality makes it a versatile tool for linking different molecular entities.
Qualitative Solubility Data
| Solvent | Qualitative Solubility | Structural Rationale |
| Dimethyl Sulfoxide (DMSO) | Soluble | The amide and carboxylic acid groups contribute to its solubility in this polar aprotic solvent. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of solvating the polar functional groups of the molecule. |
| Water | Moderately Soluble to Soluble | The presence of a carboxylic acid and an amide linkage suggests some degree of water solubility, which can be pH-dependent. At neutral or basic pH, the deprotonated carboxylate would enhance aqueous solubility. |
| Ethanol | Soluble | The molecule's polarity is compatible with polar protic solvents like ethanol. |
| Methanol (B129727) | Soluble | Similar to ethanol, methanol is a polar protic solvent expected to solubilize this compound. |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the thermodynamic solubility of a bifunctional linker like this compound. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS, DMSO, Ethanol)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). This will be used to create a standard curve for HPLC analysis.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Dilution and Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable mobile phase for HPLC analysis.
-
Quantification: Inject the diluted sample onto the HPLC system. Determine the concentration of the dissolved compound by comparing its peak area to a standard curve prepared from the stock solution.
-
Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.
Visualizing Experimental Workflows and Conceptual Applications
To aid in the understanding of the experimental process and the potential application of this linker, the following diagrams are provided.
Caption: Workflow for Solubility Determination
Caption: Conceptual Use of the Linker in PROTAC Formation and Action
An In-Depth Technical Guide to the Reactivity and Applications of 6-(4-Azidobutanamido)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and core applications of 6-(4-Azidobutanamido)hexanoic acid, a bifunctional linker molecule of significant interest in the fields of chemical biology and drug discovery. The document details the principal reactions of its terminal azide (B81097) and carboxylic acid functionalities, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Reactivity of this compound
This compound is a heterobifunctional linker featuring two key reactive groups: a terminal azide (-N₃) and a terminal carboxylic acid (-COOH). This dual functionality allows for the sequential or orthogonal conjugation of two different molecular entities.
Azide Group Reactivity: Bioorthogonal "Click" Chemistry
The azide group is a cornerstone of bioorthogonal chemistry, prized for its stability under a wide range of chemical conditions and its specific reactivity with alkynes. This reactivity is primarily harnessed through "click chemistry," a term describing reactions that are high-yielding, wide in scope, and generate minimal byproducts.
Two main types of azide-alkyne cycloaddition reactions are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry, where a copper(I) catalyst facilitates the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole. The reaction is highly efficient and can be performed in aqueous solutions, making it suitable for bioconjugation.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a cytotoxic copper catalyst by using a strained cyclooctyne (B158145) (e.g., DBCO, BCN). The ring strain of the cyclooctyne provides the driving force for the cycloaddition with the azide. SPAAC is particularly valuable for applications in living systems.
The azide group of this compound can readily participate in both CuAAC and SPAAC reactions, enabling its conjugation to alkyne-modified proteins, peptides, nucleic acids, or small molecules.
Carboxylic Acid Reactivity: Amide Bond Formation
The terminal carboxylic acid of this compound can be activated to react with primary amines, forming a stable amide bond. This reaction is a fundamental transformation in organic synthesis and bioconjugation. Common methods for activating the carboxylic acid include the use of carbodiimide (B86325) reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to increase efficiency and reduce side reactions. The formation of an NHS ester in situ, or the synthesis of a stable this compound NHS ester, creates a highly reactive intermediate that readily couples with primary amines at physiological pH.
Application in PROTAC Synthesis
The bifunctional nature of this compound makes it an ideal linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.
In a typical PROTAC synthesis strategy utilizing this linker, one end of the linker is first attached to a ligand for the POI, and the other end is then conjugated to a ligand for an E3 ligase (e.g., VHL or Cereblon). The choice of which end of the linker reacts with which ligand depends on the specific synthetic route and the functional groups available on the ligands.
Below is a logical workflow for the synthesis of a PROTAC using this compound.
Experimental Protocols
The following are detailed, representative protocols for the key reactions involving this compound.
Protocol 1: Amide Bond Formation with a Primary Amine
This protocol describes the coupling of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a POI ligand) using EDC and NHS.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid.
-
In a separate vessel, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the amine solution.
-
Slowly add the activated linker solution to the amine solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the azide-functionalized intermediate from Protocol 1 with an alkyne-containing molecule (e.g., an E3 ligase ligand).
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent system (e.g., DMF/water or t-butanol/water)
-
Reaction vessel
Procedure:
-
Dissolve the azide-functionalized molecule (1 equivalent) and the alkyne-containing molecule (1.2 equivalents) in the chosen solvent system.
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).
-
Prepare a stock solution of sodium ascorbate (e.g., 1 M in water, freshly prepared).
-
Prepare a stock solution of the ligand (THPTA or TBTA) (e.g., 100 mM in water or DMF).
-
Add the ligand to the reaction mixture (final concentration typically 1-5 mM).
-
Add the CuSO₄ solution to the reaction mixture (final concentration typically 0.1-1 mM).
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 5-10 mM).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, purify the product, for example, by preparative HPLC.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the key reactions of this compound, based on general laboratory practice for analogous compounds.
Table 1: Typical Conditions for Amide Bond Formation
| Parameter | Condition |
| Carboxylic Acid | This compound |
| Amine | Primary amine-containing substrate |
| Coupling Reagents | EDC/NHS or HATU/DIPEA |
| Solvent | Anhydrous DMF or DCM |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-90% |
Table 2: Typical Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Condition |
| Azide | Azide-functionalized molecule |
| Alkyne | Terminal alkyne-containing molecule |
| Catalyst | CuSO₄·5H₂O |
| Reducing Agent | Sodium Ascorbate |
| Ligand | THPTA or TBTA |
| Solvent | DMF/water, t-butanol/water, DMSO |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | >90% |
Visualization of the PROTAC Mechanism of Action
Once synthesized, the PROTAC molecule containing the this compound linker facilitates the degradation of the target protein. The following diagram illustrates this biological pathway.
This guide provides a foundational understanding of the reactivity and application of this compound. For specific applications, optimization of the outlined protocols may be necessary to achieve desired results.
An In-depth Technical Guide on the Role of the Hexanoic Acid Spacer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hexanoic acid spacer, a critical component in modern bioconjugation and drug development. We will explore its fundamental properties, core functions, and diverse applications, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.
Introduction to the Hexanoic Acid Spacer
Crosslinkers are essential molecules that form covalent bonds between two or more molecules, playing a pivotal role in the creation of advanced therapeutics and research tools like Antibody-Drug Conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and diagnostic reagents.[1] A crucial element of a crosslinker is the spacer arm, the chain that separates the reactive ends. The hexanoic acid spacer, a six-carbon alkyl chain (-(CH₂)₅-), is one of the most frequently used hydrophobic spacers.[1] Often incorporated as 6-aminohexanoic acid (Ahx), its well-defined, simple, and flexible structure makes it a reliable and versatile building block in the design of complex bioconjugates.[1][2]
The selection of a spacer is not a trivial design choice; it is a critical parameter that directly influences the steric availability, solubility, and overall biological activity of the final conjugate.[1][3]
Physicochemical Properties
The utility of the hexanoic acid spacer stems from its distinct physicochemical properties. As a saturated six-carbon chain, it is inherently hydrophobic, a characteristic that can influence the aggregation of conjugates and their ability to interact with or permeate biological membranes.[1] Its flexibility is crucial for allowing conjugated molecules the rotational freedom needed to interact optimally with their targets.[2][4]
Table 1: Physicochemical Properties of Hexanoic Acid
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₆H₁₂O₂ | [5][6] |
| Molecular Weight | 116.16 g/mol | [6] |
| Spacer Length | ~9 Å (as 6-aminocaproic acid) | [2][7] |
| Nature | Hydrophobic, Flexible | [1][2][8] |
| Density | ~0.927 g/mL at 25 °C | [6][9] |
| Boiling Point | 202-203 °C | [9] |
| Melting Point | -4 °C | [9] |
| Solubility in Water | Slightly soluble (1.082 g / 100 g) |[9] |
Core Functions and Applications
The hexanoic acid spacer performs several critical functions that are leveraged across various scientific applications.
One of the primary roles of the spacer is to provide physical separation between two conjugated molecules.[1] This prevents steric clashes that could otherwise inhibit binding or reduce functional activity. A classic example is the interaction between biotin (B1667282) and streptavidin. The biotin binding sites are located deep within the streptavidin protein, and a spacer like hexanoic acid increases the accessibility of the biotin moiety, enhancing the reaction rate and the sensitivity of assay systems.[2][7]
The inherent hydrophobicity of the C6 spacer can influence the properties of the entire conjugate.[1] While this can be advantageous for cell permeability, it may also lead to aggregation in aqueous solutions.[1][3] In some cases, spacers have been shown to increase the solubility of the final conjugate molecule.[7] This modulation is a key consideration in drug design, affecting formulation, handling, and in vivo pharmacokinetics.[1]
The hexanoic acid spacer is integral to numerous cutting-edge applications in research and drug development:[1]
-
Antibody-Drug Conjugates (ADCs): Spacers link highly potent cytotoxic drugs to monoclonal antibodies, ensuring the drug remains inactive until it reaches the target tumor cell.[1][]
-
PROTACs: In these chimeric molecules, the spacer connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1]
-
Peptide Modification: It is used to attach labels like fluorescent dyes (e.g., FITC) or biotin to peptides, preventing the label from interfering with the peptide's biological function.[3][11] It can also be inserted between amino acid residues to increase proteolytic stability.[2]
-
Affinity Chromatography: Ligands are often attached to a solid support matrix via a hexanoic acid spacer to purify target proteins, ensuring the ligand is accessible for binding.[1]
Quantitative Impact Assessment
The choice of spacer has a measurable effect on the biological activity and physicochemical properties of a conjugate.[1] Below are examples of quantitative data from studies utilizing a hexanoic acid spacer.
Table 2: Examples of Quantitative Effects of Hexanoic Acid Spacers
| Application | System | Key Metric | Result with Spacer | Result without Spacer / Control | Fold Change | Reference |
|---|---|---|---|---|---|---|
| Drug Delivery | Antisense oligodeoxynucleotide-doxorubicin conjugate | IC₅₀ in KB-A-1 cells | 2.2 mM | 16.8 mM ("free" antisense oligo) | ~7.6x decrease | [2] |
| Photosensitizer Delivery | TPC-Ahx-ATWLPPR conjugate in HUVEC cells | Cellular Incorporation | Up to 25-fold higher | Baseline (TPC alone) | 25x increase | [7] |
| Photosensitizer Efficacy | TPC-Ahx-ATWLPPR conjugate | 50% Light Dose (J/cm²) | 0.47 ± 0.23 | 4.9 ± 0.64 (TPC alone) | ~10.4x increase |[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols involving hexanoic acid.
This protocol outlines the synthesis of hexanoic acid from 1-bromopentane (B41390). The Grignard reagent is first prepared and then reacted with carbon dioxide.[12]
Materials:
-
Magnesium turnings
-
Elemental iodine (catalyst)
-
Anhydrous diethyl ether
-
1-bromopentane
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried, three-neck flask with a dropping funnel, condenser, and drying tube.
-
Add magnesium turnings and a crystal of iodine to the flask.
-
Add anhydrous diethyl ether to the flask.
-
In the dropping funnel, mix 1-bromopentane with anhydrous diethyl ether.
-
Slowly add the 1-bromopentane solution to the magnesium suspension to initiate the reaction, which forms pentylmagnesium bromide. Maintain a gentle reflux.
-
-
Carbonation:
-
Once the Grignard reagent formation is complete, cool the flask in an ice bath.
-
Crush dry ice and add it portion-wise to the reaction mixture. The Grignard reagent will react with the CO₂ to form a magnesium salt of hexanoic acid.
-
-
Acidification and Extraction:
-
After the reaction subsides, slowly add aqueous HCl to the mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.
-
Transfer the mixture to a separatory funnel. The hexanoic acid will be in the ether layer.
-
Separate the layers and wash the ether layer with water.
-
-
Drying and Isolation:
-
Dry the ether solution containing the hexanoic acid with anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the diethyl ether using rotary evaporation to yield the crude hexanoic acid product, which can be further purified by distillation.
-
This workflow describes the conceptual steps for conjugating a cytotoxic payload to an antibody via a linker containing a hexanoic acid spacer.
While not a direct use of the spacer as a linker, understanding sample preparation is critical for analyzing bioconjugates. Detergents used to lyse cells and solubilize proteins can interfere with mass spectrometry.[13][14] Acid-based, detergent-free methods provide an alternative. The SPEED protocol is one such example.[14]
Principle: This protocol uses pure trifluoroacetic acid (TFA) for efficient protein extraction and denaturation, followed by neutralization and digestion. It is rapid, reproducible, and avoids detergents that interfere with downstream analysis.[14]
Procedure:
-
Acid Extraction:
-
Resuspend the cell pellet or tissue sample in 100% trifluoroacetic acid (TFA).
-
Incubate for 10 minutes at room temperature to achieve complete cell lysis and protein denaturation/dissolution.
-
-
Neutralization:
-
Neutralize the sample by adding a Tris base solution (e.g., 2 M Tris) until the pH is approximately 8. This step is critical for subsequent enzymatic digestion.
-
-
Protein Digestion:
-
Add a protease, typically Trypsin/Lys-C mix, to the neutralized protein solution.
-
Incubate overnight at 37 °C to digest proteins into peptides.
-
-
Sample Cleanup:
-
The resulting peptide solution can be directly desalted using standard C18 solid-phase extraction (SPE) methods before analysis by LC-MS/MS.
-
This type of protocol is essential for quality control and characterization of protein bioconjugates, including those constructed with hexanoic acid spacers.
Visualization of an Application Workflow
The hexanoic acid spacer is a key tool in molecular biology for studying protein-protein interactions via pull-down assays. Here, a known protein ("bait") is biotinylated using a reagent containing a hexanoic acid spacer and then immobilized on streptavidin-coated beads to capture interacting "prey" proteins from a cell lysate.
Conclusion
The hexanoic acid spacer is a versatile and powerful tool in chemical biology, drug development, and diagnostics.[1] Its fundamental roles—providing flexibility, modulating hydrophobicity, and creating physical distance to reduce steric hindrance—enable the precise engineering of complex molecular constructs.[1][2] From enhancing the efficacy of antibody-drug conjugates to enabling sensitive diagnostic assays, the careful application of this simple six-carbon chain is a critical factor in the success of a wide range of advanced scientific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Explanation about chemicals - Hexanoic Acid: Unveiling the Chemistry Behind the Molecule - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 6. Hexanoic Acid | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. metabion.com [metabion.com]
- 9. ヘキサン酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. lifetein.com [lifetein.com]
- 12. youtube.com [youtube.com]
- 13. molbio.princeton.edu [molbio.princeton.edu]
- 14. Sample Preparation by Easy Extraction and Digestion (SPEED) - A Universal, Rapid, and Detergent-free Protocol for Proteomics Based on Acid Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-(4-Azidobutanamido)hexanoic Acid for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-(4-azidobutanamido)hexanoic acid, a bifunctional linker molecule crucial in the development of targeted protein degraders. This document details its chemical properties, a likely synthetic route with a detailed experimental protocol, and its primary application in the field of chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Structure and Functionality
This compound is a custom-designed chemical tool that incorporates two key functional groups: a terminal azide (B81097) (-N₃) and a terminal carboxylic acid (-COOH), connected by a flexible hydrocarbon chain containing an amide bond. This heterobifunctional nature allows for sequential or orthogonal conjugation to different molecules. The azide group serves as a versatile handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and biocompatible, enabling the covalent linkage to molecules containing an alkyne group. The carboxylic acid can be activated to form a stable amide bond with primary or secondary amines, a common linkage in bioconjugation and drug synthesis.
Physicochemical and Quantitative Data
Below is a summary of the key quantitative data for this compound and its precursors.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Key Functional Groups |
| This compound | C₁₀H₁₈N₄O₃ | 258.28 | Solid (predicted) | Not available | Azide, Amide, Carboxylic Acid |
| 4-Azidobutanoic acid | C₄H₇N₃O₂ | 129.12 | Solid | 135 | Azide, Carboxylic Acid |
| 6-Aminohexanoic acid | C₆H₁₃NO₂ | 131.17 | Crystalline Solid | Not applicable | Amine, Carboxylic Acid |
Experimental Protocols
The synthesis of this compound involves the formation of an amide bond between 4-azidobutanoic acid and 6-aminohexanoic acid. A common and efficient method for this transformation is through the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt).
Synthesis of this compound
Materials:
-
4-Azidobutanoic acid
-
6-Aminohexanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Activation of 4-Azidobutanoic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-azidobutanoic acid (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add EDC-HCl (1.2 eq) and NHS (1.2 eq) to the solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours. The formation of the NHS-ester of 4-azidobutanoic acid can be monitored by thin-layer chromatography (TLC).
-
Amide Bond Formation: In a separate flask, dissolve 6-aminohexanoic acid (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to this solution to act as a base. Cool this solution to 0 °C.
-
Coupling Reaction: Slowly add the solution of activated 4-azidobutanoic acid (from step 1) to the solution of 6-aminohexanoic acid (from step 2) at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16-18 hours).
-
Work-up: Quench the reaction by adding water. Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Core Application: A Linker for PROTAC Synthesis
The primary and most significant application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.
A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's length, flexibility, and chemical composition are critical for the PROTAC's efficacy, as it must orient the POI and the E3 ligase in a productive ternary complex to facilitate ubiquitination of the POI.
This compound is specifically utilized as the linker in the synthesis of the PROTAC molecule NR-11c , a selective degrader of the p38α protein. In the synthesis of NR-11c, the carboxylic acid end of the linker is first coupled to the E3 ligase ligand (a VHL ligand), and the azide end is then "clicked" to an alkyne-modified p38α inhibitor.
Signaling Pathway and Workflow Diagrams
Caption: Synthetic workflow for this compound.
Caption: Role of the linker in the PROTAC-mediated protein degradation pathway.
A Technical Guide to Azide-Alkyne Click Chemistry: Principles and Protocols
Introduction
Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions. The concept, introduced by K. Barry Sharpless in 2001, emphasizes reactions that are modular, wide in scope, give high yields, create inoffensive byproducts, and are stereospecific. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has become the quintessential "click" reaction. This guide provides an in-depth overview of azide-alkyne click chemistry, its mechanisms, experimental protocols, and applications for researchers, scientists, and drug development professionals.
Core Principles of Azide-Alkyne Cycloaddition
The foundation of azide-alkyne click chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole. While this reaction occurs at elevated temperatures, the discovery of copper(I) catalysis revolutionized its utility, allowing the reaction to proceed rapidly at room temperature and in aqueous solutions. This has paved the way for its extensive use in biological systems.
There are two primary forms of azide-alkyne click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, exclusively forming the 1,4-disubstituted triazole isomer.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free variant that employs a strained cyclooctyne (B158145), which reacts spontaneously with an azide. The relief of ring strain is the driving force for this reaction, making it ideal for live-cell imaging and in vivo applications where the cytotoxicity of copper is a concern.
Mechanism of Action
The CuAAC reaction proceeds through a catalytic cycle involving the copper(I) catalyst. The catalyst first forms a copper acetylide intermediate with the terminal alkyne. This intermediate then reacts with the azide, leading to the formation of a six-membered cupracycle. Subsequent rearrangement and protonolysis release the triazole product and regenerate the copper(I) catalyst.
SPAAC, on the other hand, is a [3+2] cycloaddition reaction driven by the high reactivity of a strained alkyne. The reaction proceeds through a concerted mechanism, directly forming the triazole product without the need for a catalyst.
Quantitative Data Summary
The following tables summarize key quantitative data for CuAAC and SPAAC reactions, providing a basis for comparison and experimental design.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very Fast (10² - 10³ M⁻¹s⁻¹) | Fast (10⁻¹ - 10¹ M⁻¹s⁻¹) |
| Temperature | Room Temperature | Room Temperature |
| Solvent | Aqueous and Organic | Aqueous and Organic |
| Biocompatibility | Limited by Copper Cytotoxicity | High |
| Reactants | Terminal Alkyne, Azide | Cyclooctyne, Azide |
| Byproducts | Minimal | None |
| Catalyst/Promoter | Typical Concentration | Key Considerations |
| CuSO₄/Sodium Ascorbate (B8700270) | 1-5 mol% (CuSO₄), 5-10 mol% (Ascorbate) | Most common in vitro system. |
| TBTA Ligand | 1-5 mol% | Stabilizes Cu(I) and accelerates the reaction. |
| DBCO (Dibenzocyclooctyne) | Stoichiometric | A common cyclooctyne for SPAAC. |
| BCN (Bicyclo[6.1.0]nonyne) | Stoichiometric | Another widely used cyclooctyne with good kinetics. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for labeling a biomolecule containing a terminal alkyne with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized reporter molecule (e.g., fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 10 mM in DMSO)
-
Deionized water
-
Reaction tubes
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide-functionalized reporter molecule in the desired molar ratio (typically a slight excess of the reporter is used).
-
Add the Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the TBTA ligand to the CuSO₄ solution, followed by the addition of sodium ascorbate. The solution should turn a faint yellow.
-
Initiate the Reaction: Add the catalyst premix to the reaction mixture containing the alkyne and azide. The final concentration of CuSO₄ is typically 50-100 µM.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by a suitable analytical method (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).
-
Purification: Purify the labeled biomolecule from excess reagents using an appropriate method, such as size exclusion chromatography, dialysis, or precipitation.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a typical procedure for labeling a biomolecule containing an azide with a cyclooctyne-functionalized reporter molecule.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized reporter molecule (e.g., DBCO-dye)
-
Deionized water
-
Reaction tubes
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified biomolecule with the cyclooctyne-functionalized reporter molecule. A 2-10 fold molar excess of the cyclooctyne reagent is typically used.
-
Incubate: Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 12 hours, depending on the specific cyclooctyne and the concentration of the reactants.
-
Monitor the Reaction: The progress of the reaction can be monitored by analytical techniques such as LC-MS or fluorescence imaging if a fluorescent reporter is used.
-
Purification: Once the reaction is complete, purify the labeled biomolecule to remove any unreacted reporter molecule using methods like size exclusion chromatography or dialysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Comparison of experimental workflows for CuAAC and SPAAC.
Caption: Workflow for labeling a specific protein using click chemistry.
The Architectonics of Innovation: A Technical Guide to Bioconjugation with Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the science of covalently linking biomolecules to other molecules, stands as a cornerstone of modern biotechnology and pharmaceutical development.[1][2] This powerful strategy allows for the creation of novel molecular entities with tailored functionalities, enabling advancements in targeted drug delivery, diagnostics, and fundamental biological research.[][4][5] At the heart of this molecular engineering lies the linker, a crucial component that bridges the biomolecule and the molecule of interest, profoundly influencing the stability, efficacy, and specificity of the final conjugate.[6][7] This in-depth technical guide provides a comprehensive overview of the basic principles of bioconjugation using linkers, with a focus on common chemistries, quantitative data, and detailed experimental protocols.
Core Principles of Bioconjugation
The fundamental goal of bioconjugation is to form a stable, covalent bond between two molecules, at least one of which is a biological macromolecule such as a protein, antibody, oligonucleotide, or carbohydrate.[1][2] The process involves the reaction between specific functional groups on the interacting molecules.[8] Key considerations for any bioconjugation strategy include the choice of reactive groups, the properties of the linker, and the reaction conditions, all of which must be carefully selected to preserve the biological activity of the biomolecule.[9]
Functional Groups in Bioconjugation
The success of a bioconjugation reaction hinges on the selective targeting of specific functional groups on the biomolecule. The most commonly targeted functional groups include:
-
Primary Amines (-NH₂): Abundantly found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, primary amines are a frequent target for bioconjugation.[8][10]
-
Thiols (-SH): The sulfhydryl group of cysteine residues provides a highly specific target for conjugation due to its relatively low abundance and high nucleophilicity.[11]
-
Carboxyls (-COOH): Present on aspartic acid and glutamic acid residues, as well as the C-terminus of proteins, carboxyl groups can be activated for reaction with amines.
-
Carbonyls (Aldehydes and Ketones): These can be introduced into biomolecules through chemical or enzymatic modification and react specifically with hydrazides and alkoxyamines.[1]
-
Azides (-N₃) and Alkynes (-C≡CH): These bioorthogonal functional groups are not naturally present in most biological systems and are introduced to enable highly specific "click chemistry" reactions.[12][13]
The Role of Linkers
Linkers, also known as crosslinkers, are molecules with reactive ends that form a bridge between the biomolecule and the payload.[6][7] The choice of linker is critical as its length, flexibility, and chemical stability can significantly impact the properties of the bioconjugate.[14][15]
Linkers can be broadly classified based on the reactivity of their functional groups:
-
Homobifunctional Linkers: Possess two identical reactive groups, making them suitable for single-step crosslinking of molecules with the same functional group.[7]
-
Heterobifunctional Linkers: Contain two different reactive groups, allowing for sequential, controlled conjugation of two different molecules, which minimizes unwanted side reactions like polymerization.[2]
Linkers are also categorized based on their stability and release mechanisms, a particularly crucial aspect in drug delivery applications like Antibody-Drug Conjugates (ADCs):[16][17]
-
Non-cleavable Linkers: Form a highly stable bond that only releases the payload upon degradation of the antibody within the target cell. This generally leads to higher stability in circulation and a wider therapeutic window.[17]
-
Cleavable Linkers: Contain a labile bond that is designed to break under specific physiological conditions, such as the acidic environment of endosomes or the presence of specific enzymes within the target cell.[18]
Quantitative Data on Linkers and Conjugation Chemistries
The selection of a linker and conjugation strategy is often guided by quantitative parameters that influence the performance of the final bioconjugate. The following tables summarize key data for common linkers and conjugation chemistries.
| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Notes |
| SMCC | 8.3 | No | Contains a cyclohexane (B81311) ring for added maleimide (B117702) stability.[14] |
| Sulfo-SMCC | 8.3 | Yes | Sulfonate group increases water solubility.[14] |
| DSS | 11.4 | Low | Amine-to-amine homobifunctional crosslinker. |
| BS3 | 11.4 | High | Water-soluble analog of DSS. |
| SPDP | 6.8 | No | Creates a disulfide bond, cleavable by reducing agents. |
| LC-SPDP | 15.7 | No | Longer chain version of SPDP. |
| SM(PEG)n | Varies (e.g., n=2, 17.6 Å; n=12, 51.5 Å) | Yes | PEG spacer enhances solubility and reduces aggregation.[14] |
Table 1: Spacer Arm Lengths of Common Crosslinkers. The spacer arm length is a critical parameter that affects steric hindrance and the distance between the conjugated molecules.[7][14]
| Linkage Type | Formed From | Relative Stability | Cleavable? | Key Features |
| Amide | NHS ester + Amine | Very High | No | Highly stable bond. Hydrolysis of NHS ester is a competing reaction during conjugation, with a half-life of 4-5 hours at pH 7.0 (0°C) and 10 minutes at pH 8.6 (4°C).[19] |
| Thioether | Maleimide + Thiol | High | No (generally) | Stable bond, though the succinimide (B58015) ring can undergo hydrolysis.[20] The maleimide-thiol reaction is ~1000 times faster than the reaction with amines at pH 7.0.[20] |
| Disulfide | Pyridyl disulfide + Thiol | Moderate | Yes (reducing agents) | Cleavable in the presence of reducing agents like glutathione, which is abundant inside cells.[21] |
| Hydrazone | Hydrazide + Carbonyl | Moderate | Yes (low pH) | Labile at acidic pH, making it suitable for release in endosomes and lysosomes. |
| 1,2,3-Triazole | Azide + Alkyne (Click Chemistry) | Very High | No | Bioorthogonal reaction with high efficiency and specificity, often yielding near-quantitative results.[13][22][23] |
Table 2: Comparison of Common Bioconjugate Linkages. The stability and cleavability of the linkage are crucial for the performance of the bioconjugate, especially in in vivo applications.
| Conjugation Chemistry | Typical Molar Ratio (Linker:Biomolecule) | Typical Reaction Time | Typical Yield |
| NHS ester - Amine | 5-20 fold excess | 1-4 hours | Good to High |
| Maleimide - Thiol | 10-20 fold excess | 2 hours to overnight | High |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Near stoichiometric to slight excess | 1-12 hours | Very High (often near-quantitative) |
Table 3: Overview of Common Bioconjugation Reaction Parameters. These parameters are general guidelines and should be optimized for each specific application.
Key Experimental Protocols
The following sections provide detailed methodologies for three of the most common bioconjugation reactions.
Protocol 1: Amine-Reactive Conjugation using NHS Ester
This protocol describes the conjugation of a molecule containing an N-hydroxysuccinimide (NHS) ester to a protein via primary amines.
Materials:
-
Protein solution (2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)[22]
-
NHS ester-functionalized molecule
-
Anhydrous DMSO or DMF[24]
-
Quenching buffer (1 M Tris-HCl or Glycine, pH 7.4)[24]
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction buffer (0.1 M sodium bicarbonate, pH 8.3)[22]
Methodology:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of approximately 2.5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[22]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[24]
-
Conjugation Reaction: While gently stirring, add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[24]
-
Incubation: Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[24]
-
Quenching: (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[24]
-
Purification: Remove excess, unreacted NHS ester and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.
Protocol 2: Thiol-Reactive Conjugation using Maleimide
This protocol details the conjugation of a maleimide-functionalized molecule to a protein's cysteine residues.
Materials:
-
Protein solution (1-10 mg/mL in degassed, thiol-free buffer, pH 7.0-7.5, e.g., PBS, HEPES, Tris)[25]
-
Maleimide-functionalized molecule
-
Anhydrous DMSO or DMF[25]
-
(Optional) Reducing agent (e.g., TCEP)
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer. If reducing disulfide bonds is necessary, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[25]
-
Prepare Maleimide Solution: Immediately before use, dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to create a 10 mM stock solution.[25]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution with gentle stirring.[25]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[25]
-
Purification: Separate the protein conjugate from unreacted maleimide and other small molecules using size-exclusion chromatography or dialysis.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" conjugation of an azide-functionalized molecule to an alkyne-functionalized biomolecule.
Materials:
-
Alkyne-functionalized biomolecule in buffer
-
Azide-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)[26]
-
Ligand stock solution (e.g., THPTA, 50 mM in water)[26]
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)[26]
-
(Optional) Aminoguanidine (B1677879) stock solution (e.g., 100 mM in water)[26]
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-functionalized molecule in buffer.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often used.[26]
-
Initiate Reaction: Add the catalyst premix to the reaction mixture. Then, add the sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically in the range of 50-250 µM.[26][27] If concerned about oxidative damage, aminoguanidine can be added.[26]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, or overnight at 4°C. The reaction is often complete within an hour.[26]
-
Purification: Purify the bioconjugate using a suitable method like size-exclusion chromatography to remove the copper catalyst, excess reagents, and byproducts.
Mandatory Visualizations
Logical Relationships and Experimental Workflows
Caption: A logical workflow for developing a bioconjugation strategy.
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).[9][21][28]
Caption: Experimental workflow for heterobifunctional conjugation.
Conclusion
Bioconjugation using linkers is a versatile and indispensable tool in modern life sciences and drug development. The strategic selection of functional groups, linker chemistry, and reaction conditions is paramount to the successful creation of stable and effective bioconjugates. This guide has provided a foundational understanding of the core principles, offered quantitative data for comparative analysis, and detailed key experimental protocols. As the field continues to evolve with the development of novel linkers and more specific conjugation chemistries, a thorough understanding of these fundamental concepts will remain essential for researchers and scientists aiming to innovate and advance therapeutic and diagnostic technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bioclone.net [bioclone.net]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 17. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 18. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. vectorlabs.com [vectorlabs.com]
- 23. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. lcms.cz [lcms.cz]
- 26. agilent.com [agilent.com]
- 27. scispace.com [scispace.com]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of Azide-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety protocols and handling procedures for azide-containing compounds. Given their high reactivity and potential for explosive decomposition, a thorough understanding of their properties and risks is paramount for ensuring laboratory safety. This document outlines the hazardous nature of both inorganic and organic azides, provides quantitative data on their stability, and details experimental procedures for their safe synthesis, use, and disposal.
Understanding the Hazards of Azide-Containing Compounds
Azides are a class of compounds containing the azide (B81097) anion (N₃⁻) or the azido (B1232118) functional group (-N₃). They are widely used in chemical synthesis, biomedical research, and materials science due to their versatile reactivity.[1][2] However, their utility is matched by significant inherent hazards.
1.1. Toxicity: Azide compounds, particularly sodium azide, are highly toxic, with a toxicity comparable to that of cyanide.[3] Exposure can occur through inhalation, ingestion, or skin absorption.[4] Symptoms of exposure can range from dizziness and headaches to more severe outcomes like convulsions, respiratory failure, and even death.[4]
1.2. Explosive Nature: Both organic and inorganic azides are energetic materials that can be sensitive to external stimuli such as heat, shock, friction, and light, leading to violent decomposition.[1][5]
-
Heavy Metal Azides: Azides of heavy metals like lead, silver, copper, and mercury are particularly dangerous primary explosives.[6][7][8] These can be formed unintentionally when azide solutions come into contact with these metals, for instance, in drainpipes or on metal spatulas.[8]
-
Hydrazoic Acid: In the presence of acids, azide salts react to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive liquid.[1][9]
-
Organic Azides: The stability of organic azides is highly dependent on their molecular structure. Low molecular weight organic azides are especially hazardous and prone to violent decomposition.[3]
Quantitative Data on Azide Stability
A quantitative understanding of the stability of azide compounds is crucial for risk assessment and the design of safe experimental procedures. The following tables summarize key data on thermal stability, shock sensitivity, and heats of formation for a selection of azide-containing compounds.
Table 1: Thermal Stability of Selected Azide Compounds
| Compound | Decomposition Temperature (°C) | Notes |
| Sodium Azide (NaN₃) | ~275 - 425 | Decomposes to sodium metal and nitrogen gas.[9][10][11] |
| Silver Azide (AgN₃) | 270 - 340 | Explodes upon heating; decomposition temperature can be lowered by impurities.[12] |
| Lead(II) Azide (Pb(N₃)₂) | 350 | Explodes at this temperature.[6] |
| Hydrazoic Acid (HN₃) | 265 - 325 | Decomposes readily under low pressure.[13] |
| Tosyl Azide | ~120 | Explosive decomposition can initiate at this temperature.[4][14] |
| Alkyl Azides (low N-content) | >175 | Generally more stable, with (nC + nO) / nN ≥ 3.[3] |
Table 2: Shock Sensitivity of Selected Azide Compounds
| Compound | Impact Energy | Notes |
| Lead(II) Azide (Pb(N₃)₂) | 2.9 N·m | Highly sensitive to impact.[15] |
| Dextrinated Lead(II) Azide | >40 N·m | Significantly less sensitive than pure lead azide.[15] |
| Silver Azide (AgN₃) | - | Highly sensitive to shock and friction.[7] |
| Tosyl Azide | 50 kg·cm | Considered a potential explosive.[14] |
Table 3: Standard Enthalpy of Formation for Selected Azide Compounds
| Compound | Formula | State | ΔfH⦵₂₉₈ (kJ/mol) |
| Hydrazoic Acid | HN₃ | gas | +294 |
| Hydrazoic Acid | HN₃ | liquid | +264 |
| Sodium Azide | NaN₃ | solid | -21.7 |
| Lead(II) Azide | Pb(N₃)₂ | solid | +462.3 |
Experimental Protocols for Safe Handling
Adherence to well-defined experimental protocols is essential when working with azide-containing compounds. The following sections provide detailed methodologies for common procedures.
3.1. Synthesis of Benzyl (B1604629) Azide
This protocol describes the synthesis of benzyl azide, a common organic azide, via a nucleophilic substitution reaction.
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve sodium azide in DMSO and stir vigorously until fully dissolved.[10]
-
Add benzyl bromide dropwise to the stirred solution.[10]
-
Allow the reaction mixture to stir at room temperature overnight.[10]
-
After the reaction is complete, quench the reaction by the slow addition of water.[10]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.[10]
-
Combine the organic extracts and wash them sequentially with water and then with brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[10]
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield benzyl azide as a colorless oil.[10]
3.2. Quenching of Azide-Containing Reactions
It is crucial to quench any unreacted azide in a reaction mixture before workup and disposal. Nitrous acid, generated in situ from sodium nitrite (B80452) and a weak acid, is an effective quenching agent.
Materials:
-
Azide-containing reaction mixture (aqueous solution, concentration ≤ 5%)
-
Sodium nitrite (NaNO₂) solution (20% aqueous)
-
Sulfuric acid (H₂SO₄) solution (20% aqueous or 2-3 M)
-
Three-necked flask equipped with a stirrer and a dropping funnel
-
Iodide-starch paper
Procedure:
-
Ensure the azide concentration in the aqueous solution does not exceed 5%; dilute with water if necessary.[1][4]
-
Place the azide solution in the three-necked flask and begin stirring.[1][4]
-
Add a 20% aqueous solution of sodium nitrite, using 1.5 g of sodium nitrite per gram of sodium azide (approximately 40% excess).[1][11]
-
Slowly add the 20% sulfuric acid solution dropwise from the dropping funnel. Caution: The order of addition is critical. Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid. [11]
-
Continue adding acid until the gas evolution ceases and the solution is acidic, as confirmed by litmus (B1172312) paper.[16]
-
Test for the presence of excess nitrite by touching a drop of the solution to iodide-starch paper. A blue color indicates that the decomposition of the azide is complete.[1][4]
-
The quenched solution can then be neutralized and disposed of according to institutional guidelines.[11]
3.3. Destruction of Sodium Azide Waste
This protocol details the safe destruction of bulk sodium azide waste. This procedure must be performed in a well-ventilated fume hood.
Materials:
-
Sodium azide (NaN₃) waste (aqueous solution, concentration ≤ 5%)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet
-
Starch-iodide paper
Procedure:
-
In a three-necked flask, prepare an aqueous solution of the sodium azide waste, ensuring the concentration does not exceed 5%.[11][16]
-
With stirring, add a 20% aqueous solution of sodium nitrite, using 1.5 g of sodium nitrite for every gram of sodium azide.[11][16]
-
Slowly and carefully add a 20% aqueous solution of sulfuric acid from the dropping funnel. The reaction will produce nitrogen oxides, which must be vented through the gas outlet into the fume hood.[11][16]
-
Continue adding the acid until the reaction mixture is acidic to litmus paper and the evolution of gas has stopped.[16]
-
Confirm the complete destruction of the azide by testing for excess nitrite with starch-iodide paper (a blue color indicates completion).[16]
-
Neutralize the resulting solution before disposal.[11]
Mandatory Visualizations
4.1. Azide Safety Decision Flowchart
Caption: Decision-making flowchart for the safe handling of azide compounds.
4.2. Experimental Workflow for Handling Azides
Caption: General experimental workflow for handling azide-containing compounds.
4.3. Thermal Decomposition Pathway of an Organic Azide
References
- 1. Hydrazoic acid - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. Organic azide - Wikipedia [en.wikipedia.org]
- 4. Tosyl azide - Wikipedia [en.wikipedia.org]
- 5. atct.anl.gov [atct.anl.gov]
- 6. Lead(II) azide - Wikipedia [en.wikipedia.org]
- 7. Silver azide | chemical compound | Britannica [britannica.com]
- 8. researchgate.net [researchgate.net]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. echemi.com [echemi.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. Silver azide - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. DSpace [cora.ucc.ie]
- 15. euacademic.org [euacademic.org]
- 16. hydrazoic acid [chemister.ru]
Technical Guide: Physicochemical Properties of 6-(4-Azidobutanamido)hexanoic acid
This document provides the molecular formula and molecular weight for 6-(4-Azidobutanamido)hexanoic acid, a bifunctional linker molecule commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Molecular Identity and Properties
The fundamental physicochemical properties of this compound are summarized below. These values are derived from its chemical structure.
| Property | Value |
| Molecular Formula | C10H18N4O3[1] |
| Molecular Weight | 242.27 g/mol [1] |
Methodology for Property Determination
2.1 Determination of Molecular Formula
The molecular formula was determined by identifying and counting the constituent atoms in the chemical structure of this compound.
-
Hexanoic acid backbone: Provides 6 carbon atoms, 11 hydrogen atoms (not including the carboxylic acid proton), and 2 oxygen atoms.
-
Amido Linkage: Contributes 1 nitrogen atom and 1 hydrogen atom.
-
4-Azidobutanamido group: Adds 4 carbon atoms, 6 hydrogen atoms, 3 nitrogen atoms (from the azide (B81097) group), and 1 oxygen atom.
Summing these components yields the final molecular formula: C10H18N4O3.
2.2 Calculation of Molecular Weight
The molecular weight was calculated by summing the atomic weights of all atoms present in the determined molecular formula (C10H18N4O3).
-
Carbon (C): 10 atoms × 12.011 u = 120.11 u
-
Hydrogen (H): 18 atoms × 1.008 u = 18.144 u
-
Nitrogen (N): 4 atoms × 14.007 u = 56.028 u
-
Oxygen (O): 3 atoms × 15.999 u = 47.997 u
-
Total Molecular Weight: 120.11 + 18.144 + 56.028 + 47.997 = 242.279 u
This calculated value is rounded to 242.27 g/mol for practical application.[1]
Visualization of Elemental Composition
The following diagram illustrates the elemental makeup of the this compound molecule.
References
Commercial Sources and Technical Guide for 6-(4-Azidobutanamido)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and technical specifications of 6-(4-Azidobutanamido)hexanoic acid, a key bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its primary commercial source, available quantitative data, and a generalized experimental protocol for its application in PROTAC synthesis.
Commercial Availability
The primary commercial source identified for this compound is MedChemExpress . It is offered as a PROTAC linker, specifically used in the synthesis of the p38α PROTAC degrader, NR-11c.[1][2]
Technical Data
Quantitative data for this compound, as offered by MedChemExpress, is summarized in the table below.
| Parameter | Value | Source |
| Product Name | This compound | MedChemExpress |
| Catalog Number | HY-159800 | MedChemExpress |
| Application | PROTAC Linker | MedChemExpress |
| Known Synthesis | Component of NR-11c (p38α PROTAC degrader) | MedChemExpress[1][2] |
Note: As of the latest search, a specific CAS number, molecular weight, and purity for this particular product (HY-159800) were not explicitly detailed on the supplier's website. Researchers are advised to contact MedChemExpress directly for a certificate of analysis for the most accurate and up-to-date information.
Application in PROTAC Synthesis: A Generalized Protocol
This compound serves as a linker molecule in the modular synthesis of PROTACs. One end of the molecule features a carboxylic acid, which can be coupled to a ligand for a target protein of interest (POI). The other end possesses an azide (B81097) group, which can be efficiently joined to a ligand for an E3 ubiquitin ligase using "click chemistry."
The azide group on this linker enables a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This type of click chemistry is widely used in PROTAC development due to its reliability, mild reaction conditions, and high yields.[3][]
Below is a generalized experimental workflow for the synthesis of a PROTAC using an azide-containing linker like this compound and an alkyne-modified E3 ligase ligand.
Experimental Workflow: PROTAC Synthesis via Click Chemistry
Caption: Generalized workflow for PROTAC synthesis.
Key Experimental Steps:
-
Amide Coupling: The carboxylic acid group of this compound is activated, typically using coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). This activated linker is then reacted with a primary or secondary amine on the protein of interest (POI) ligand to form a stable amide bond. The resulting product is an azido-functionalized POI ligand.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azido-linker-POI conjugate is then reacted with an E3 ligase ligand that has been previously modified to contain a terminal alkyne group. The "click" reaction is catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.[5] A stabilizing ligand, such as TBTA (tris-(benzyltriazolylmethyl)amine) or THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine), is often used to improve the efficiency and reliability of the reaction.[5] This reaction forms a stable triazole ring, covalently linking the two ligands to yield the final PROTAC molecule.
Signaling Pathway Context
The synthesized PROTAC molecule functions by hijacking the cell's natural protein degradation machinery. The diagram below illustrates the general mechanism of action for a PROTAC.
Caption: Mechanism of action for a PROTAC molecule.
By facilitating the formation of a ternary complex between the target protein and an E3 ligase, the PROTAC enables the transfer of ubiquitin to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome. This catalytic process allows sub-stoichiometric amounts of the PROTAC to effectively eliminate the target protein population within the cell.
References
Stability and Storage of 6-(4-Azidobutanamido)hexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-(4-Azidobutanamido)hexanoic acid, a bifunctional linker commonly utilized in the development of PROTACs and other chemical biology tools. Due to the presence of a reactive azide (B81097) functional group, proper handling and storage are critical to ensure the compound's integrity and prevent potential hazards. This document synthesizes available information on the stability of organic azides and related molecules to provide best-practice recommendations.
Chemical Stability Profile
While specific quantitative stability data for this compound is not extensively documented in publicly available literature, the stability of organic azides is generally well-understood. The stability of this compound is primarily influenced by its molecular structure, particularly the presence of the azide group and the amide linkage.
The Azide Moiety
Organic azides are energetic compounds, and their stability is a key consideration. Several factors can influence the stability of the azide group in this compound:
-
Thermal Stability : Azides can decompose upon heating, releasing nitrogen gas. This decomposition can be exothermic and potentially explosive, especially for compounds with a high nitrogen-to-carbon ratio. Aliphatic azides, such as the one in this molecule, are generally more stable than aryl or acyl azides.[1]
-
Photostability : Exposure to ultraviolet (UV) light can induce the decomposition of azide groups, leading to the formation of highly reactive nitrenes.[2][3] However, one study on aryl azides suggested that routine overhead laboratory lighting does not cause significant degradation.[4] Nevertheless, protection from light is a standard precaution.
-
Chemical Compatibility : Azides are incompatible with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[1] Contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts should be strictly avoided, as this can form dangerously shock-sensitive and explosive heavy metal azides.[1] Additionally, reactions with strong oxidizing agents and halogenated solvents should be avoided.
The Amide Linkage
The 4-azidobutanamido hexanoic acid structure contains an amide bond. While generally stable, amide bonds can be susceptible to hydrolysis under certain conditions:
-
Acid-Catalyzed Hydrolysis : Studies on N-acylated amino acid amides have shown that the amide bond can be surprisingly unstable under mildly acidic conditions, such as in trifluoroacetic acid/water mixtures at room temperature.[5] This hydrolytic instability is influenced by the nature of the acyl group. While the 4-azidobutanoyl group is not electron-rich, it is a factor to consider if the compound is exposed to acidic environments.
Structural Stability Indicators
Two general rules of thumb can be applied to assess the potential stability of organic azides:
-
The Rule of Six : This rule suggests that a compound is relatively safe if there are at least six carbon atoms (or other atoms of similar size) for each energetic functional group (like an azide).[1] For this compound (C10H18N4O3), which has one azide group, this rule is satisfied, suggesting a reasonable degree of stability.
-
Carbon to Nitrogen (C/N) Ratio : A higher carbon-to-nitrogen ratio generally indicates greater stability. For this molecule, the C/N ratio is 10/4, or 2.5. Organic azides with a C/N ratio between 1 and 3 should be handled with care, synthesized in small quantities, and stored properly.[1]
Recommended Storage Conditions
Based on the general guidelines for organic azides and related linker molecules, the following storage conditions are recommended for this compound to ensure its long-term stability and integrity.
| Parameter | Recommendation | Rationale |
| Temperature | Store at or below room temperature. For long-term storage, refrigeration (-4°C) or freezing (-20°C) is recommended. | Lower temperatures minimize the risk of thermal decomposition of the azide group. |
| Light | Store in a dark place, protected from light. Use amber vials or wrap containers in aluminum foil. | Prevents photochemical decomposition of the azide moiety. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes potential reactions with atmospheric components. |
| Container | Store in a tightly sealed container. Avoid metal containers and spatulas, especially those containing heavy metals. | Prevents contamination and reactions with incompatible materials. |
| Purity | Store in a pure form or as a solution in a non-reactive solvent. | Impurities can potentially catalyze degradation. |
Potential Degradation Pathways
The primary degradation pathways for this compound are expected to involve the azide group and the amide linkage.
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Stability Assessment (Hypothetical)
The following is a general protocol for assessing the stability of a chemical compound like this compound. This protocol should be adapted and validated for the specific compound and analytical methods available.
Caption: General workflow for a chemical stability study.
Disclaimer: This guide is intended for informational purposes only and is based on general principles of organic chemistry. It is not a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations. Researchers should always consult the Safety Data Sheet (SDS) for the specific compound and follow established laboratory safety protocols.
References
- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 6-(4-Azidobutanamido)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 6-(4-Azidobutanamido)hexanoic acid in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This versatile linker is particularly valuable in bioconjugation, drug delivery, and the development of diagnostic tools due to its terminal carboxylic acid, which can be further functionalized, and its azide (B81097) group, which participates in the highly efficient and specific "click" reaction.
Introduction to CuAAC Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, a class of reactions known for their high yields, reliability, and selectivity.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. The reaction is bio-orthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes. Key components of the CuAAC reaction include a source of copper(I) ions, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270), and a ligand to stabilize the copper(I) catalyst and protect sensitive biomolecules from oxidative damage.[1][3]
Applications of this compound in CuAAC
The unique structure of this compound, featuring a terminal azide for click chemistry and a carboxylic acid for further conjugation, makes it a valuable tool in various research and development areas:
-
Bioconjugation: This molecule can be used to label alkyne-modified biomolecules such as proteins, peptides, and nucleic acids. The resulting conjugate, now bearing a carboxylic acid handle, can be further modified, for instance, by coupling to a fluorescent dye, a drug molecule, or a solid support.
-
Drug Delivery: The linker can be incorporated into drug delivery systems like nanoparticles or liposomes. The azide group allows for the attachment of targeting ligands (e.g., antibodies, peptides) that bear an alkyne group, enabling the development of targeted therapies.
-
Surface Functionalization: The carboxylic acid can be used to anchor the molecule to amine-functionalized surfaces, while the azide group remains available for the subsequent attachment of alkyne-containing molecules. This is useful for creating functionalized biomaterials and biosensors.
Experimental Protocols
The following are generalized protocols for CuAAC reactions using this compound. Optimal conditions may vary depending on the specific alkyne-containing substrate and should be determined empirically.
General Protocol for CuAAC Bioconjugation
This protocol describes the conjugation of an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Deionized water
-
Organic co-solvent (e.g., DMSO, DMF), if required for solubility
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in the reaction buffer. A molar excess of the azide (typically 2-10 fold) over the alkyne is recommended.
-
Prepare a premix of CuSO₄ and THPTA. For a final reaction volume of 500 µL, mix 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA. This maintains a 1:5 ratio of copper to ligand.[1]
-
Add the CuSO₄/THPTA premix to the reaction mixture containing the alkyne and azide.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight for sensitive biomolecules.
-
-
Purification:
-
Purify the resulting bioconjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents and the copper catalyst.
-
Quantitative Data for a Representative CuAAC Reaction
| Parameter | Value | Reference |
| Alkyne Substrate | Alkyne-modified Peptide | [4] |
| Azide Substrate | Azido-functionalized Label | [4] |
| Copper Source | CuSO₄ | [4] |
| Ligand | TBTA | [4] |
| Reducing Agent | Sodium Ascorbate | [4] |
| Solvent | DMSO/H₂O | [4] |
| Temperature | Room Temperature | [4] |
| Reaction Time | 4 hours | [4] |
| Reported Yield | 69-72% | [4] |
| Reported Yield (Optimized) | >95% | [4] |
Visualizations
General Workflow for CuAAC Bioconjugation
The following diagram illustrates a typical workflow for the copper-catalyzed azide-alkyne cycloaddition reaction used in bioconjugation.
Logical Relationship in Targeted Drug Delivery Application
This diagram illustrates the logical relationship of components in a targeted drug delivery system employing this compound as a linker.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Applications and Protocols for Researchers
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful tool in chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, this copper-free click reaction enables the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes.[1][2] The reaction's high specificity, biocompatibility, and rapid kinetics at physiological conditions make it ideal for a wide range of applications, from live-cell imaging to the synthesis of targeted therapeutics.[][4]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging SPAAC technology.
Principle of SPAAC
The driving force behind SPAAC is the high ring strain of a cyclooctyne (B158145) derivative (e.g., DBCO, DIBO, BCN), which readily undergoes a [3+2] cycloaddition reaction with an azide (B81097) to form a stable triazole linkage.[2][] This reaction proceeds efficiently without the need for cytotoxic copper catalysts, a significant advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for in vivo applications.[2][4]
References
Application Notes and Protocols for Protein Labeling with 6-(4-Azidobutanamido)hexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Azidobutanamido)hexanoic acid is a versatile chemical probe used for the modification of proteins. This reagent contains a carboxylic acid that can be activated, typically as an N-hydroxysuccinimide (NHS) ester, to react with primary amine groups on proteins, predominantly the ε-amino group of lysine (B10760008) residues. The incorporated azide (B81097) moiety serves as a bioorthogonal handle for subsequent "click chemistry" reactions, allowing for the attachment of various reporter molecules, such as fluorophores or biotin, for protein detection, visualization, and affinity purification.
These application notes provide an overview of the use of this compound for protein labeling and detailed protocols for common experimental workflows.
Principle of the Method
The protein labeling strategy using this compound involves a two-step process:
-
Amine-reactive Labeling: The carboxylic acid of this compound is first activated as an NHS ester. This activated ester readily reacts with nucleophilic primary amines on the protein surface under slightly alkaline conditions (pH 7.2-9) to form a stable amide bond. This step introduces the azide group onto the protein.
-
Bioorthogonal "Click" Chemistry: The azide-labeled protein can then be selectively reacted with a molecule containing a terminal alkyne or a strained cyclooctyne (B158145). This reaction, known as a click chemistry reaction, can be either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[1] SPAAC is often preferred for applications in living systems due to the cytotoxicity of the copper catalyst. This second step allows for the attachment of a wide range of reporter tags for downstream analysis.
Applications
The ability to introduce a bioorthogonal azide handle onto proteins opens up a wide range of applications in proteomics and drug development:
-
Protein Enrichment and Identification: Biotin can be "clicked" onto the azide-labeled proteins, enabling their enrichment from complex biological samples using streptavidin-coated beads. The enriched proteins can then be identified by mass spectrometry.
-
Protein Visualization and Localization: Fluorescent dyes with alkyne or cyclooctyne moieties can be attached to the azide-labeled proteins, allowing for their visualization and localization within cells or tissues using fluorescence microscopy.
-
Protein-Protein Interaction Studies: This labeling strategy can be used in conjunction with cross-linking studies to identify interacting protein partners.
-
Activity-Based Protein Profiling (ABPP): When combined with specific probes, this method can be used to label and identify active enzymes in a proteome.
Data Presentation
Table 1: Representative Quantitative Data for NHS Ester-based Protein Labeling
| Parameter | Typical Value | Method of Determination |
| Molar Excess of NHS Ester | 10-20 fold | Empirical Optimization |
| Reaction Time | 1-4 hours at room temperature | SDS-PAGE, Mass Spectrometry |
| Labeling Efficiency | 1-5 labels per protein | Spectrophotometry, Mass Spectrometry |
| Stoichiometry Control | Limited (multiple lysines can react) | Mass Spectrometry |
Note: The optimal conditions and resulting labeling efficiency can vary depending on the protein's properties, including the number and accessibility of lysine residues.
Experimental Protocols
Protocol 1: Activation of this compound as an NHS Ester
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Cool the solution in an ice bath.
-
Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the solution while stirring.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
The resulting solution contains the this compound NHS ester and can be used directly for protein labeling or purified by chromatography.
Protocol 2: Labeling of a Purified Protein with this compound NHS Ester
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound NHS ester solution (from Protocol 1 or commercially available)
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., PD-10)
Procedure:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of the this compound NHS ester in an organic solvent like DMSO or DMF.
-
Add the NHS ester stock solution to the protein solution to achieve a 10-20 fold molar excess of the labeling reagent.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Remove the excess, unreacted labeling reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer for the protein.
-
Determine the concentration and labeling efficiency of the azide-labeled protein.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotinylation
Materials:
-
Azide-labeled protein (from Protocol 2)
-
Alkyne-biotin conjugate
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
To the azide-labeled protein solution, add the alkyne-biotin conjugate to a final concentration of 100-200 µM.
-
Prepare a fresh premix of the copper catalyst by combining CuSO4 (final concentration 50-100 µM), THPTA (final concentration 250-500 µM), and sodium ascorbate (final concentration 1-2 mM) in the reaction buffer.
-
Add the copper catalyst premix to the protein-alkyne mixture.
-
Incubate the reaction at room temperature for 1-2 hours.
-
The biotinylated protein can be purified from the reaction components using a desalting column or through protein precipitation.
Visualization of Workflows
Caption: General workflow for protein labeling and analysis.
Caption: Workflow for protein enrichment using azide labeling.
References
Application Notes and Protocols for Conjugating 6-(4-Azidobutanamido)hexanoic Acid to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Azidobutanamido)hexanoic acid is a bifunctional linker molecule that contains a terminal carboxylic acid and an azide (B81097) group. The carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) or amine-modified oligonucleotides, forming a stable amide bond. The azide group can then be used for subsequent bioorthogonal conjugation reactions, such as copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for the attachment of a wide variety of reporter molecules, drugs, or other biomolecules.
These application notes provide detailed protocols for the conjugation of this compound to primary amines using two common methods: a one-step EDC/NHS activation and a two-step approach utilizing a pre-activated NHS ester.
Chemical Reaction and Workflow
The conjugation of this compound to a primary amine is a nucleophilic acyl substitution reaction. The carboxylic acid is first activated to create a more reactive species, which is then susceptible to nucleophilic attack by the primary amine, resulting in the formation of a stable amide bond.
One-Step EDC/NHS Activation Workflow
Two-Step NHS Ester Conjugation Workflow
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and parameters for the conjugation of azido-functionalized carboxylic acids to primary amines. These values are intended as a starting point for optimization.
Table 1: Recommended Reaction Conditions
| Parameter | One-Step (EDC/NHS) | Two-Step (NHS Ester) |
| pH | Activation: 6.0, Conjugation: 7.2-8.5 | 8.3-8.5 |
| Temperature | Room Temperature | 4°C to Room Temperature |
| Reaction Time | Activation: 15-30 min, Conjugation: 1-4 hours | 1-4 hours to overnight |
| Molar Excess of Reagent | 2-10 fold EDC/NHS over carboxylic acid | 5-20 fold NHS ester over amine |
Table 2: Recommended Buffers
| Buffer Component | Concentration | pH | Notes |
| MES (Activation Buffer) | 50 mM | 6.0 | For EDC/NHS activation step. |
| Phosphate Buffered Saline (PBS) | 1X | 7.2-7.4 | A common conjugation buffer. |
| Sodium Bicarbonate | 0.1 M | 8.3-8.5 | Optimal for NHS ester reactions.[1][2] |
| Tris or Glycine (Quenching) | 50-100 mM | ~8.0 | To stop the reaction. |
Experimental Protocols
Protocol 1: One-Step Conjugation using EDC/NHS
This protocol is suitable when starting with the free carboxylic acid form of this compound.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Primary amine-containing molecule (e.g., protein at 2-10 mg/mL)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Conjugation Buffer: 1X PBS, pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., desalting column or dialysis cassette)
Procedure:
-
Prepare the Amine-Containing Molecule: Ensure the primary amine-containing molecule is in an amine-free buffer. If necessary, perform a buffer exchange into the Conjugation Buffer.
-
Prepare Reagent Solutions: Immediately before use, prepare solutions of this compound, EDC, and NHS in the Activation Buffer.
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, mix this compound, EDC, and NHS in Activation Buffer. A molar ratio of 1:2:5 (acid:EDC:NHS) is a good starting point.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the primary amine-containing molecule in Conjugation Buffer.
-
Incubate for 1-4 hours at room temperature with gentle mixing.
-
-
Quench the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate from excess reagents and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Two-Step Conjugation using a Pre-Activated NHS Ester
This protocol is used when starting with the N-hydroxysuccinimide (NHS) ester of this compound.
Materials:
-
This compound NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Primary amine-containing molecule (e.g., protein at 2-10 mg/mL)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., desalting column or dialysis cassette)
Procedure:
-
Prepare the Amine-Containing Molecule: Ensure the primary amine-containing molecule is in the Reaction Buffer. The concentration should ideally be 2-10 mg/mL.
-
Prepare NHS Ester Stock Solution: Allow the vial of this compound NHS Ester to warm to room temperature before opening. Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve a 5- to 20-fold molar excess over the primary amine-containing molecule.
-
Add the NHS ester solution dropwise to the solution of the amine-containing molecule while gently vortexing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis.
Characterization of the Conjugate
After purification, it is essential to characterize the conjugate to determine the concentration and the degree of labeling (DOL).
-
Protein Concentration: The concentration of a protein conjugate can be determined using a BCA assay or by measuring the absorbance at 280 nm. Note that the introduced label may also absorb at 280 nm, requiring a correction.
-
Degree of Labeling (DOL): The DOL, which is the average number of linker molecules per biomolecule, can be determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[3] The mass of the conjugate will increase by the mass of the attached this compound for each successful conjugation.
-
Purity: The purity of the conjugate can be assessed by HPLC or SDS-PAGE.[3]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | - pH of the reaction buffer is too low. - Hydrolysis of the NHS ester. - Presence of primary amines in the buffer. | - Ensure the pH of the reaction buffer is within the optimal range (7.2-8.5 for EDC/NHS, 8.3-8.5 for NHS ester). - Use freshly prepared NHS ester solutions. - Perform buffer exchange to remove any amine-containing substances. |
| Precipitation of Protein | - High concentration of organic solvent (DMSO/DMF). - Change in pH. | - Keep the volume of the added NHS ester solution to a minimum (ideally <10% of the total reaction volume). - Monitor and maintain the pH of the reaction mixture. |
| Non-specific Binding | - Inadequate quenching of the reaction. | - Ensure complete quenching by adding a sufficient concentration of Tris or glycine and allowing adequate incubation time. |
| Low Recovery After Purification | - Protein precipitation on the purification column. - Use of an inappropriate purification method. | - Ensure compatibility of the protein with the purification resin. - Select a purification method with an appropriate molecular weight cutoff for your biomolecule. |
References
Application Notes and Protocols for Surface Modification using 6-(4-Azidobutanamido)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Azidobutanamido)hexanoic acid is a heterobifunctional crosslinker designed for the versatile modification of surfaces. This molecule possesses two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide (B81097) group, connected by a flexible linker. The NHS ester facilitates covalent attachment to amine-functionalized surfaces, while the azide group serves as a handle for subsequent bioorthogonal "click" chemistry reactions. This allows for the stable and specific immobilization of a wide array of biomolecules, including proteins, peptides, and nucleic acids, onto various substrates. The strategic design of this linker makes it an invaluable tool in the development of biosensors, microarrays, and targeted drug delivery systems.
These application notes provide detailed protocols for the covalent attachment of this compound to amine-functionalized surfaces and the subsequent immobilization of biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Principle of Surface Modification
The surface modification process using this compound is a two-step procedure:
-
Surface Functionalization: An amine-bearing surface is first reacted with the NHS ester of this compound. The NHS ester forms a stable amide bond with primary amines on the surface, resulting in a surface functionalized with terminal azide groups.
-
Biomolecule Immobilization via Click Chemistry: An alkyne-modified biomolecule is then covalently attached to the azide-functionalized surface through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is highly specific, efficient, and proceeds under mild, aqueous conditions, making it ideal for biological applications.
Data Presentation
Successful surface modification can be verified at each step using various surface characterization techniques. The following tables summarize expected quantitative data based on analogous surface modification studies. Note: These values should be considered as a starting point, and optimization for specific substrates and biomolecules is recommended.
Table 1: Surface Characterization Data
| Stage of Modification | Technique | Parameter | Typical Value Range |
| Amine-Functionalized Surface | Water Contact Angle | Static Contact Angle (θ) | 30° - 50° |
| X-ray Photoelectron Spectroscopy (XPS) | N1s Binding Energy | ~400 eV | |
| Azide-Functionalized Surface | Water Contact Angle | Static Contact Angle (θ) | 60° - 80° |
| X-ray Photoelectron Spectroscopy (XPS) | N1s Binding Energy | ~401 eV (N-C=O), ~405 eV (N=N+=N-) | |
| Biomolecule Immobilized Surface | Water Contact Angle | Static Contact Angle (θ) | Dependent on biomolecule (e.g., 40° - 60° for proteins) |
| X-ray Photoelectron Spectroscopy (XPS) | Increased N1s and C1s signals | - |
Table 2: Biomolecule Immobilization Efficiency
| Biomolecule Type | Immobilization Method | Typical Surface Density | Immobilization Efficiency |
| Peptides | CuAAC | 1 - 10 pmol/cm² | > 80% |
| Proteins | CuAAC | 0.1 - 1 pmol/cm² | > 70% |
| Oligonucleotides | CuAAC | 5 - 20 pmol/cm² | > 90% |
Experimental Protocols
Protocol 1: Functionalization of an Amine-Coated Surface with this compound
This protocol describes the covalent attachment of this compound to a surface presenting primary amine groups (e.g., aminosilanized glass or silicon wafers).
Materials:
-
Amine-functionalized substrate
-
This compound N-hydroxysuccinimide ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5
-
Washing Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen or argon gas
-
Orbital shaker
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound NHS ester to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL solution of the NHS ester in anhydrous DMF or DMSO immediately before use.
-
-
Surface Activation:
-
Place the amine-functionalized substrate in a suitable reaction vessel.
-
Add the NHS ester solution to the reaction buffer to achieve a final concentration of 1-5 mg/mL.
-
Immediately immerse the substrate in the reaction solution, ensuring the entire surface is covered.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature with gentle agitation on an orbital shaker.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Wash the substrate thoroughly by rinsing with DMF or DMSO to remove unreacted NHS ester.
-
Subsequently, wash with PBS (3 times) and then with DI water (3 times).
-
-
Drying and Storage:
-
Dry the azide-functionalized substrate under a gentle stream of nitrogen or argon gas.
-
Store the modified substrate in a desiccator or under an inert atmosphere until ready for the next step.
-
Protocol 2: Immobilization of an Alkyne-Modified Biomolecule via CuAAC
This protocol details the "click" reaction to covalently attach an alkyne-modified biomolecule to the azide-functionalized surface.
Materials:
-
Azide-functionalized substrate (from Protocol 1)
-
Alkyne-modified biomolecule (e.g., protein, peptide, oligonucleotide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer: PBS, pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Deionized (DI) water
-
Nitrogen or argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in DI water.
-
Prepare a 500 mM stock solution of sodium ascorbate in DI water. Note: This solution should be prepared fresh.
-
Prepare a 100 mM stock solution of THPTA in DI water or TBTA in DMSO.
-
Dissolve the alkyne-modified biomolecule in PBS at a suitable concentration (e.g., 1-10 µM).
-
-
Preparation of the Click Reaction Cocktail:
-
In a microcentrifuge tube, combine the following reagents in the order listed to prepare a 1 mL reaction cocktail (can be scaled as needed):
-
800 µL of the alkyne-modified biomolecule solution in PBS.
-
20 µL of 100 mM CuSO₄ (final concentration: 2 mM).
-
40 µL of 100 mM THPTA or TBTA (final concentration: 4 mM).
-
Vortex briefly to mix.
-
Add 100 µL of 500 mM sodium ascorbate (final concentration: 50 mM) to initiate the reaction.
-
-
-
Immobilization Reaction:
-
Immediately apply the click reaction cocktail to the azide-functionalized surface, ensuring complete coverage.
-
Incubate in a humidified chamber for 1-4 hours at room temperature.
-
-
Washing:
-
After incubation, thoroughly wash the substrate with PBST (3 times) and then with DI water (3 times) to remove any non-covalently bound biomolecules and reaction components.
-
-
Drying and Storage:
-
Dry the biomolecule-immobilized surface under a gentle stream of nitrogen or argon gas.
-
Store the surface in an appropriate buffer or under conditions that maintain the stability of the immobilized biomolecule.
-
Mandatory Visualizations
Caption: Workflow for surface modification.
Caption: Step-by-step experimental process.
Caption: Common troubleshooting pathways.
Application Notes & Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) with Azide Linkers
Introduction
Antibody-Drug Conjugates (ADCs) are a targeted therapeutic class that combines the specificity of a monoclonal antibody with the high potency of a cytotoxic drug.[1][2] The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.[1][3] Azide-based linkers, utilized through "click chemistry," offer a powerful and versatile method for ADC synthesis.[4][5] This approach provides high reaction specificity, efficiency, and the formation of a stable triazole linkage, making it a leading strategy in modern ADC development.[6][7]
The two primary click chemistry reactions used for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] The choice between these methods depends on factors such as the sensitivity of the biomolecule to copper, desired reaction kinetics, and the complexity of the required reagents.
This document provides detailed protocols for the synthesis of ADCs using both CuAAC and SPAAC methodologies, including methods for introducing the necessary bioorthogonal functional groups onto the antibody, purification, and characterization.
Part 1: Introduction of Azide (B81097) or Alkyne Functionality into Antibodies
Before conjugation, the antibody must be modified to introduce either an azide or an alkyne handle. This can be achieved through several methods, allowing for either site-specific or non-specific modification.
1.1 Modification of Surface-Exposed Lysine (B10760008) Residues
A common method involves reacting the primary amines of lysine residues with an N-hydroxysuccinimide (NHS) ester-functionalized linker carrying the desired bioorthogonal handle (e.g., DBCO-NHS ester for SPAAC, or an alkyne-NHS ester for CuAAC). This results in a heterogeneous ADC mixture.[8]
1.2 Site-Specific Incorporation of Unnatural Amino Acids (UAA)
For a homogeneous ADC, an unnatural amino acid containing an azide or alkyne group, such as p-azidophenylalanine (AF), can be incorporated into the antibody's structure at a specific site during protein expression.[1][9] This allows for precise control over the conjugation site and the final Drug-to-Antibody Ratio (DAR).
1.3 Remodeling of Antibody Glycans
The N-linked glycans on the Fc region of an antibody can be enzymatically modified to introduce azide-functionalized sugars.[10][11] This approach offers another route to site-specific conjugation, yielding a homogeneous product while being distant from the antigen-binding site.[10]
Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Application Note:
CuAAC is a highly efficient and rapid reaction between a terminal alkyne and an azide, catalyzed by a copper(I) source.[7][][13] It is widely used due to its fast kinetics and high yields under mild, aqueous conditions.[6][7] The primary drawback is the potential for copper ions to cause protein denaturation or aggregation, which can be mitigated by using copper-chelating ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine).[6][14] This method is ideal when rapid and complete conjugation is desired and the antibody-drug system can tolerate the presence of the copper catalyst.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction scheme.
Experimental Protocol: CuAAC Conjugation
This protocol describes the conjugation of an alkyne-modified drug to an azide-modified antibody.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Alkyne-modified drug payload dissolved in DMSO
-
Copper (II) Sulfate (CuSO₄)
-
THPTA ligand
-
Sodium Ascorbate (B8700270)
-
Ultrapure water
-
Size-Exclusion Chromatography (SEC) system for purification
Protocol Steps:
-
Preparation of Stock Solutions:
-
Preparation of Catalyst Premix:
-
In a microcentrifuge tube, mix CuSO₄ and THPTA stock solutions in a 1:2 molar ratio (e.g., 10 µL of 100 mM CuSO₄ and 10 µL of 200 mM THPTA).[6]
-
Allow the mixture to stand at room temperature for 3-5 minutes to form the Cu(I)-ligand complex.
-
-
Conjugation Reaction:
-
In a reaction tube, dilute the azide-modified antibody to a final concentration of 1-10 mg/mL in PBS.
-
Add the alkyne-drug solution to the antibody solution. A molar excess of 4 to 10-fold of the drug relative to the antibody is typical.[6]
-
Add the catalyst premix to the reaction mixture to achieve a final copper concentration of 0.5-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2-5 mM (a 40-fold equivalent relative to the azide is common).[6]
-
Gently mix and incubate the reaction at room temperature for 1-2 hours, protecting it from light.[6]
-
-
Purification:
-
Purify the resulting ADC using Size-Exclusion Chromatography (SEC) with PBS as the mobile phase to remove unreacted drug, catalyst, and other reagents.[6]
-
Collect fractions corresponding to the monomeric ADC peak.
-
Part 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Application Note:
SPAAC is a bioorthogonal reaction that occurs between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), without the need for a metal catalyst.[16][] The reaction is driven by the release of ring strain in the cyclooctyne.[16] This copper-free approach is highly biocompatible and ideal for systems sensitive to metal-induced damage.[9][18] While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved SPAAC kinetics.[16][19] It is the preferred method when avoiding metal contamination is critical.[18]
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction scheme.
Experimental Protocol: SPAAC Conjugation
This protocol details the conjugation of an azide-modified drug to an antibody first functionalized with a DBCO group via lysine modification.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
DBCO-NHS ester dissolved in DMSO
-
Azide-modified drug payload dissolved in DMSO
-
Size-Exclusion Chromatography (SEC) system
Protocol Steps:
-
Antibody Functionalization with DBCO:
-
Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL.
-
Add a 10-20 fold molar excess of DBCO-NHS ester (from a DMSO stock) to the antibody solution.[8] The final DMSO concentration should not exceed 10% (v/v).[8]
-
Incubate the reaction for 1-2 hours at room temperature or 4°C overnight with gentle mixing.
-
Remove excess, unreacted DBCO-NHS ester using a desalting column or SEC, exchanging the buffer back to PBS, pH 7.4.
-
-
Conjugation Reaction:
-
To the purified DBCO-functionalized antibody, add the azide-modified drug payload. A molar excess of 1.5 to 5-fold of the payload is recommended.[8]
-
Incubate the reaction for 4-12 hours at 37°C or 12-24 hours at room temperature.[9] Reaction times may vary based on the specific cyclooctyne and azide reactants.
-
-
Purification:
-
Purify the final ADC product using SEC to remove any unreacted drug payload.
-
Collect and pool the fractions corresponding to the purified, monomeric ADC.
-
Part 4: ADC Characterization and Data Analysis
After purification, the ADC must be characterized to determine its purity, integrity, and, most importantly, the Drug-to-Antibody Ratio (DAR).
4.1 Purity and Aggregation Analysis
-
Method: Size-Exclusion Chromatography (SEC-HPLC) is used to assess the percentage of monomeric ADC and quantify high molecular weight aggregates.
-
Expected Outcome: A sharp, single peak for the monomeric ADC with minimal aggregation (<5%).
4.2 Drug-to-Antibody Ratio (DAR) Determination
-
Method 1: Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs, as each drug molecule adds hydrophobicity. The weighted average of the peak areas corresponding to different drug loads (D0, D2, D4, etc.) gives the average DAR.[]
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS): For a more precise measurement, the purified ADC can be analyzed by LC-MS.[21] The antibody light and heavy chains are typically separated under reducing conditions. The mass difference between the unconjugated and conjugated chains reveals the number of attached drugs, allowing for an accurate DAR calculation.[22]
Data Presentation: Quantitative Summary
The following tables summarize typical reaction parameters and characterization data.
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference |
|---|---|---|---|
| Catalyst Required | Yes (Copper (I) source) | No | [7][18] |
| Typical Reaction Time | 1 - 2 hours | 4 - 24 hours | [6][9] |
| Typical Temperature | Room Temperature | Room Temperature to 37°C | [6][9] |
| Molar Excess of Drug | 4 to 10-fold | 1.5 to 5-fold | [6][8] |
| Key Advantage | Fast reaction kinetics | Bioorthogonal, copper-free | [6][] |
| Key Disadvantage | Potential copper toxicity | Slower kinetics, complex reagents |[16][18] |
Table 2: Methods for DAR Calculation
| Method | Principle | Information Provided | Reference |
|---|---|---|---|
| HIC-HPLC | Separation by hydrophobicity | Average DAR and drug load distribution | [][23] |
| RP-HPLC (Reduced) | Separation of light/heavy chains | Average DAR and distribution on each chain | [22] |
| LC-MS (Reduced) | Mass determination of chains | Precise DAR and location of conjugation |[21][24] |
Formula for Average DAR Calculation (from Chromatography): The average DAR is calculated as a weighted average of the peak areas from HIC or RP-HPLC analysis.[][22] DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100
Part 5: Visualized Workflows
Caption: General workflow for the synthesis and characterization of an ADC.
Caption: Decision tree for selecting between CuAAC and SPAAC conjugation methods.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 7. bioclone.net [bioclone.net]
- 8. benchchem.com [benchchem.com]
- 9. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Preparation of Well-Defined Antibody–Drug Conjugates Through Glycan Remodeling and Strain Promoted Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. agilent.com [agilent.com]
- 23. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. lcms.cz [lcms.cz]
Application Notes and Protocols: Peptide Modification with 6-(4-Azidobutanamido)hexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. It enables the introduction of various functionalities, such as fluorescent dyes, imaging agents, cytotoxic drugs, and polyethylene (B3416737) glycol (PEG) chains, to enhance or alter the properties of a peptide. 6-(4-Azidobutanamido)hexanoic acid is a versatile bifunctional linker that facilitates the introduction of an azide (B81097) moiety onto a peptide. This azide group can then be utilized in highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate the peptide to a molecule of interest containing a terminal alkyne.[1][2] This two-step approach offers excellent control over the conjugation process and is widely used in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and novel research tools.[3]
These application notes provide detailed protocols for the modification of peptides with this compound and subsequent bioconjugation via click chemistry.
Chemical Principle
The overall process involves two key chemical transformations:
-
Amide Bond Formation: The carboxylic acid of this compound is first activated, typically as an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amines on the peptide, such as the N-terminal α-amine and the ε-amine of lysine (B10760008) residues, to form a stable amide bond.[4][5] The reaction is most efficient at a slightly alkaline pH (7.2-8.5).[6]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The newly introduced azide group on the peptide undergoes a [3+2] cycloaddition reaction with a terminal alkyne-containing molecule in the presence of a copper(I) catalyst. This reaction, a cornerstone of click chemistry, is highly specific, high-yielding, and forms a stable triazole linkage.[7][8]
Experimental Protocols
Protocol 1: Activation of this compound as an NHS Ester
This protocol describes the synthesis of this compound NHS ester, a necessary intermediate for peptide modification.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
If EDC was used, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) or by silica (B1680970) gel chromatography to obtain the pure this compound NHS ester.
-
Characterize the product by NMR and mass spectrometry.
Protocol 2: Modification of Peptides with this compound NHS Ester
This protocol details the conjugation of the activated linker to primary amines on a peptide.
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 7.2-8.5[6]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).[4]
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the peptide solution. The optimal ratio should be determined empirically for each peptide.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the azide-modified peptide from excess reagents and byproducts using SEC or RP-HPLC.
-
Characterization: Confirm the successful modification and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC analysis.
| Parameter | Recommended Range | Notes |
| Molar Ratio (NHS Ester:Peptide) | 5:1 to 20:1 | A molar excess of the NHS ester drives the reaction to completion. The optimal ratio depends on the peptide concentration and the number of primary amines. |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often optimal.[5] |
| Reaction Time | 1 - 4 hours (Room Temp) or Overnight (4°C) | The reaction progress should be monitored to determine the optimal time. |
| Solvent for NHS Ester | Anhydrous DMF or DMSO | Ensure the solvent is of high quality and free of amines.[5] |
Table 1: Key Parameters for Peptide Modification with NHS Ester.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate the azide-modified peptide with an alkyne-containing molecule.
Materials:
-
Azide-modified peptide
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a Cu(I)-stabilizing ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable aqueous buffer, pH 7-8
-
Purification system (SEC or RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified peptide in the reaction buffer.
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the ligand (e.g., 50 mM THPTA in water).[9]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified peptide (1 equivalent) and the alkyne-containing molecule (1.5-5 equivalents).
-
Add the CuSO₄ solution (e.g., 0.1-0.5 equivalents).
-
Add the THPTA or TBTA ligand solution (e.g., 5 equivalents relative to copper).[9]
-
Vortex the mixture gently.
-
-
Initiation: Add the sodium ascorbate solution (e.g., 5-10 equivalents) to initiate the reaction. The solution may turn a faint yellow/orange color.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final peptide conjugate using SEC or RP-HPLC to remove the catalyst, excess reagents, and byproducts.
-
Characterization: Confirm the final product's identity, purity, and integrity using mass spectrometry and HPLC.
| Component | Typical Final Concentration | Purpose |
| Azide-Peptide | 10 µM - 1 mM | The substrate for the click reaction. |
| Alkyne-Molecule | 1.5 - 5 molar excess over peptide | Drives the reaction to completion. |
| CuSO₄ | 50 µM - 250 µM | Source of the copper catalyst.[9] |
| Sodium Ascorbate | 1 mM - 5 mM | Reducing agent to maintain copper in the active Cu(I) state.[9] |
| THPTA/TBTA Ligand | 5-fold molar excess over copper | Stabilizes the Cu(I) catalyst and protects the biomolecule.[9] |
Table 2: Typical Reagent Concentrations for CuAAC Reaction.
Visualizations
Caption: Experimental workflow for peptide modification and conjugation.
Caption: Chemical reaction pathway for peptide conjugation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Modification Efficiency (NHS Ester Reaction) | - pH of the reaction buffer is too low.- NHS ester has hydrolyzed.- Insufficient molar excess of NHS ester. | - Ensure the reaction buffer pH is between 7.2 and 8.5.[5]- Prepare the NHS ester solution immediately before use.[4]- Increase the molar ratio of NHS ester to peptide. |
| Low Yield in Click Reaction | - Copper catalyst was oxidized to Cu(II).- Impurities in the peptide or alkyne solution.- Insufficient reagents. | - Ensure fresh sodium ascorbate solution is used.[9]- Use a stabilizing ligand like THPTA.[9]- Purify starting materials before the reaction.- Optimize reagent concentrations. |
| Peptide Precipitation | - The organic solvent (DMF/DMSO) concentration is too high.- The modified peptide is less soluble. | - Keep the organic solvent volume to less than 10% of the total reaction volume.- Perform the reaction at a lower peptide concentration. |
| Non-specific Modification | - Reaction pH is too high, leading to reaction with other nucleophilic residues (e.g., tyrosine, serine). | - Perform the reaction at a lower pH (around 7.2-7.5) to favor reaction with the more nucleophilic primary amines. |
Table 3: Troubleshooting Guide.
Conclusion
The use of this compound provides a robust and versatile method for the site-specific modification of peptides. By following the detailed protocols for NHS ester activation, peptide modification, and subsequent copper-catalyzed click chemistry, researchers can efficiently conjugate a wide variety of molecules to peptides. This capability is invaluable for advancing research in drug discovery, diagnostics, and fundamental biological studies. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are critical for ensuring the quality and performance of the final product in downstream applications.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jpt.com [jpt.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 6-(4-Azidobutanamido)hexanoic Acid into Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Azidobutanamido)hexanoic acid is a bifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its structure features a terminal azide (B81097) group and a terminal carboxylic acid, enabling a versatile two-step conjugation strategy. The azide group serves as a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, allowing for the covalent attachment of alkyne-modified molecules, such as drugs, targeting ligands, or imaging agents. The carboxylic acid moiety can be activated to form amide bonds with amine-containing polymers, thereby incorporating the azide functionality into the polymer backbone or as a pendant group.
This linker is particularly valuable in the development of advanced drug delivery systems, including antibody-drug conjugates (ADCs) and targeted nanoparticles. Its integration into biodegradable polymers allows for the creation of sophisticated therapeutic constructs with precise control over drug loading and release. The "click" chemistry approach offers high yields, mild reaction conditions, and exceptional functional group tolerance, making it an ideal method for conjugating sensitive biomolecules to polymeric scaffolds.
Experimental Protocols
This section provides detailed methodologies for the incorporation of this compound into polymers and subsequent conjugation via click chemistry.
Protocol 1: Activation of Polymer Carboxylic Acid Groups and Amidation with an Amine-Terminated Linker (Illustrative Example)
This protocol describes a general method for functionalizing a polymer containing carboxylic acid groups with an amine-terminated linker, which could be a precursor to introducing an azide.
Materials:
-
Polymer with pendant carboxylic acid groups (e.g., poly(acrylic acid), poly(methacrylic acid))
-
Amine-terminated linker (e.g., a diamine to be later functionalized with the azide linker)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Polymer Dissolution: Dissolve the carboxylic acid-containing polymer in anhydrous DMF to a final concentration of 10 mg/mL.
-
Carboxylic Acid Activation: To the polymer solution, add EDC (2 molar equivalents with respect to the carboxylic acid groups) and NHS (2 molar equivalents). Stir the reaction mixture at room temperature for 1 hour to activate the carboxyl groups.
-
Amidation: Add the amine-terminated linker (1.5 molar equivalents) to the activated polymer solution. Continue stirring at room temperature for 24 hours.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against deionized water for 48 hours, changing the water every 6 hours to remove unreacted reagents and byproducts.
-
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the functionalized polymer as a solid.
-
Characterization: Characterize the resulting polymer using ¹H NMR and FTIR spectroscopy to confirm the incorporation of the linker.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azide-Functionalized Polymer
This protocol details the "click" reaction to conjugate an alkyne-containing molecule to a polymer functionalized with this compound.
Materials:
-
Azide-functionalized polymer (1 equivalent)
-
Alkyne-containing molecule (e.g., a drug, peptide, or fluorescent dye) (1.5 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.2 equivalents)
-
Solvent (e.g., DMF, DMSO, or a mixture with water)
-
Nitrogen or Argon gas
-
Dialysis tubing or size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized polymer and the alkyne-containing molecule in the chosen solvent in a reaction vessel.
-
Prepare fresh stock solutions of CuSO₄·5H₂O and sodium ascorbate in deionized water.
-
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Reaction Initiation:
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The solution will typically change color, indicating the formation of the Cu(I) catalyst.
-
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy by observing the disappearance of the alkyne and azide signals.
-
Purification:
-
Upon completion, purify the polymer conjugate to remove the copper catalyst, unreacted small molecules, and byproducts.
-
Dialysis: Dialyze the reaction mixture against a suitable solvent (e.g., water with EDTA to chelate copper, followed by pure water).
-
Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the high molecular weight polymer conjugate from low molecular weight impurities.
-
-
Isolation: Isolate the purified polymer-conjugate by lyophilization or solvent evaporation.
-
Characterization: Characterize the final product using ¹H NMR, GPC, and UV-Vis spectroscopy (if the conjugated molecule has a chromophore) to confirm successful conjugation and determine the degree of functionalization.
Data Presentation
Quantitative data from the characterization of the polymers before and after functionalization should be summarized in tables for clear comparison.
Table 1: Molecular Weight and Polydispersity of Polymers
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Initial Polymer | |||
| Azide-Functionalized Polymer | |||
| Polymer-Drug Conjugate | |||
| Data obtained from Gel Permeation Chromatography (GPC). |
Table 2: Thermal Properties of Polymers
| Polymer Sample | Glass Transition Temp (Tg, °C) | Melting Temp (Tm, °C) | Decomposition Temp (Td, °C) |
| Initial Polymer | |||
| Azide-Functionalized Polymer | |||
| Polymer-Drug Conjugate | |||
| Data obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). |
Table 3: Degree of Functionalization
| Polymer Sample | Method of Determination | Degree of Functionalization (%) |
| Azide-Functionalized Polymer | ¹H NMR Spectroscopy | |
| Polymer-Drug Conjugate | UV-Vis Spectroscopy | |
| The degree of functionalization can be calculated from the integration of characteristic peaks in the ¹H NMR spectrum or from a calibration curve using UV-Vis spectroscopy if the conjugated molecule has a known extinction coefficient. |
Visualizations
Experimental Workflow
Caption: Workflow for polymer functionalization and conjugation.
Conceptual Signaling Pathway
Caption: Targeted drug delivery and intracellular release.
Application Notes and Protocols for Hydrogel Formation Using 6-(4-Azidobutanamido)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water, making them excellent candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing.[1][2][3] The ability to precisely control the physical and chemical properties of hydrogels is crucial for their function. "Click" chemistry, a set of biocompatible, high-yield reactions, offers a powerful tool for hydrogel fabrication.[4][5]
This document provides detailed application notes and protocols for the use of 6-(4-Azidobutanamido)hexanoic acid in hydrogel formation. This bifunctional molecule contains a terminal azide (B81097) group, which can participate in "click" chemistry reactions, and a carboxylic acid group, which can be used to conjugate the molecule to polymer backbones or other molecules of interest. The primary focus will be on its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) for crosslinking hydrogels.[4][6]
Principle of Action: Azide-Alkyne "Click" Chemistry
This compound serves as a key component for introducing azide functionalities into a hydrogel network. The azide group is a reactant in the highly efficient and specific azide-alkyne cycloaddition "click" reaction. This reaction can be used to crosslink polymer chains that have been functionalized with alkyne groups, leading to the formation of a stable hydrogel network.
There are two primary variants of this reaction used in hydrogel synthesis:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition of a terminal alkyne and an azide, forming a 1,4-disubstituted triazole. While highly efficient, the potential cytotoxicity of the copper catalyst is a consideration for biomedical applications.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) which reacts spontaneously with an azide.[3] The biocompatibility of this reaction makes it particularly suitable for applications involving living cells.[1]
Applications
The use of this compound to introduce azide groups into hydrogels opens up a wide range of applications:
-
Tunable Hydrogel Properties: The density of crosslinks can be controlled by varying the amount of this compound, allowing for the tuning of mechanical properties such as stiffness and elasticity.[7]
-
Drug Delivery: The hydrogel network can encapsulate therapeutic agents, and the degradation of the hydrogel can be engineered to control the release of the drug.
-
Cell Encapsulation and Tissue Engineering: The biocompatible nature of SPAAC allows for the encapsulation of cells within the hydrogel matrix, providing a scaffold for tissue regeneration.[1][3]
-
Biofunctionalization: The azide group can be used to "click" on other molecules of interest, such as peptides or growth factors, to create a more bioactive hydrogel.
Quantitative Data Summary
The following tables summarize typical quantitative data for hydrogels formed using azide-alkyne click chemistry. While not specific to this compound, they provide a representative range of properties that can be expected.
Table 1: Mechanical and Physical Properties of SPAAC Crosslinked Hydrogels
| Polymer System | Young's Modulus (kPa) | Swelling Ratio (mass-based) | Gelation Time (seconds) |
| PEG-based | 1 - 18 | 45 - 76 | 10 - 60 |
| Hyaluronic Acid-based | Not specified | Not specified | 120 - 840 |
Data sourced from studies on PEG and Hyaluronic Acid hydrogels crosslinked via SPAAC.[2][3][7][8]
Table 2: Parameters for Drug Release from Hydrogel Matrices
| Drug | Hydrogel System | Release Time (for 80% release) | Release Mechanism |
| Model Drug (Sulforhodamine B) | Poloxamer 407/Casein | ~48 hours | Diffusion |
| Model Drug (Bupivacaine) | Poloxamer 407/Casein | ~48 hours | Diffusion |
| Aripiprazole | Alginate | > 14 days | Diffusion and Degradation |
Data sourced from studies on drug release from various hydrogel systems.[9][10]
Experimental Protocols
Protocol 1: Functionalization of a Polymer with this compound
This protocol describes the covalent attachment of this compound to a polymer containing primary amine groups (e.g., chitosan, gelatin, or amine-modified synthetic polymers) using carbodiimide (B86325) chemistry.
Materials:
-
Polymer with primary amine groups
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis tubing (appropriate molecular weight cutoff)
-
Deionized water
Procedure:
-
Dissolve the amine-containing polymer in MES buffer to a final concentration of 1-5% (w/v).
-
In a separate vial, dissolve this compound, EDC, and NHS in MES buffer. A molar ratio of 1:1.2:1.2 (Carboxylic acid:EDC:NHS) is recommended. The amount of this compound should be calculated based on the desired degree of azide functionalization.
-
Activate the carboxylic acid group of this compound by stirring the solution from step 2 for 15-30 minutes at room temperature.
-
Add the activated azide solution to the polymer solution and stir at room temperature for 4-24 hours.
-
Quench the reaction by adding a small amount of a primary amine-containing molecule (e.g., Tris buffer).
-
Purify the azide-functionalized polymer by dialysis against deionized water for 2-3 days, changing the water frequently.
-
Lyophilize the purified solution to obtain the dry, azide-functionalized polymer.
-
Characterize the degree of functionalization using techniques such as 1H NMR or FTIR spectroscopy.
Protocol 2: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the formation of a hydrogel by mixing the azide-functionalized polymer with a polymer functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
Azide-functionalized polymer (from Protocol 1)
-
DBCO-functionalized polymer (e.g., DBCO-PEG)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of the azide-functionalized polymer in PBS at a desired concentration (e.g., 2-10% w/v).
-
Prepare a stock solution of the DBCO-functionalized polymer in PBS at a concentration that will result in a 1:1 molar ratio of azide to DBCO groups.
-
To form the hydrogel, mix the two polymer solutions in a 1:1 volume ratio.
-
Gently pipette the mixture to ensure homogeneity. Gelation should occur within minutes to an hour, depending on the polymer concentration and degree of functionalization.
-
The resulting hydrogel can be used for cell encapsulation or other applications.
Protocol 3: Hydrogel Formation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the formation of a hydrogel using a copper(I) catalyst. Note: This method is generally not suitable for applications involving living cells due to copper cytotoxicity.
Materials:
-
Azide-functionalized polymer (from Protocol 1)
-
Alkyne-functionalized polymer (e.g., alkyne-PEG)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Deionized water or buffer (pH 7.0-8.0)
Procedure:
-
Prepare a stock solution of the azide-functionalized polymer in the chosen buffer.
-
Prepare a stock solution of the alkyne-functionalized polymer in the same buffer.
-
Prepare a stock solution of CuSO4 (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM).
-
In a reaction vessel, combine the azide and alkyne polymer solutions.
-
Add the CuSO4 solution to the polymer mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically in the range of 1-5 mM.
-
Gently mix the solution. Gelation should occur rapidly.
-
The resulting hydrogel should be washed extensively with a chelating agent like EDTA to remove residual copper.
Visualizations
Experimental Workflow for Hydrogel Formation
Caption: Workflow for hydrogel synthesis using this compound.
Click Chemistry Crosslinking Mechanisms
References
- 1. Living functional hydrogels generated by bioorthogonal cross-linking reactions of azide-modified cells with alkyne-modified polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Injectable hyaluronic acid/poly(ethylene glycol) hydrogels crosslinked via strain-promoted azide-alkyne cycloaddition click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry-Based Hydrogels for Tissue Engineering [mdpi.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Properties of Poly(ethylene glycol) Hydrogels Cross-Linked via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement of the mechanical and drug-releasing properties of poloxamer 407 hydrogels with casein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: A Two-Step Protocol for Site-Specific Labeling of Oligonucleotides using an Azide-Functionalized Linker
Introduction
The site-specific modification of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutics. "Click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and bio-orthogonal method for conjugating a wide array of functional molecules, such as fluorophores, biotin, or therapeutic agents, to nucleic acids.[1][2][3] This reaction's high yield, mild aqueous conditions, and lack of side reactions make it an ideal ligation strategy.[1][3]
This document provides a detailed protocol for a two-stage process to label oligonucleotides. The first stage involves the introduction of an azide (B81097) handle onto an amine-modified oligonucleotide via reaction with 6-(4-Azidobutanamido)hexanoic acid N-hydroxysuccinimide (NHS) ester. The second stage utilizes the CuAAC reaction to conjugate the resulting azide-functionalized oligonucleotide to a terminal alkyne-containing reporter molecule. This approach allows for versatile and robust labeling of custom-synthesized oligonucleotides for a broad range of applications.
Quantitative Data Summary
The following tables summarize the recommended concentrations and conditions for the two key reactions in the labeling protocol.
Table 1: Stage 1 - NHS Ester Conjugation Reaction Conditions
| Parameter | Recommended Value | Notes |
|---|---|---|
| Oligonucleotide Concentration | 0.3 - 0.8 mM | Final concentration in the reaction mixture. |
| NHS Ester Reagent | This compound NHS ester | Dissolved in anhydrous DMSO immediately before use.[4] |
| NHS Ester Concentration | ~14 mM (Stock in DMSO) | A significant molar excess is used to drive the reaction. |
| Conjugation Buffer | 0.091 M Sodium Borate (NaB), pH 8.5 | Amine reactivity is optimal at a slightly basic pH. |
| Reaction Temperature | Room Temperature (~25 °C) | |
| Reaction Time | 2 hours |
| Purification Method | Ethanol or Acetone Precipitation |[5] |
Table 2: Stage 2 - Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conditions
| Reagent | Stock Solution Concentration | Final Concentration in Mixture |
|---|---|---|
| Azide-Modified Oligonucleotide | Varies | 20 - 200 µM |
| Alkyne-Reporter Molecule | 10 mM in DMSO | 1.5 x Oligonucleotide Concentration |
| Copper (II)-TBTA Complex | 10 mM in 55% DMSO | 0.5 mM |
| Ascorbic Acid | 5 mM in Water | 0.5 mM |
| Buffer | 2M Triethylammonium Acetate (B1210297), pH 7.0 | 0.2 M |
| Co-solvent | DMSO | 50% (v/v) |
| Reaction Temperature | Room Temperature | [6][7] |
| Reaction Time | Overnight | [5][6][7] |
| Purification Method | Ethanol/Acetone Precipitation, HPLC, or PAGE |[5][8] |
This data is synthesized from general click chemistry labeling protocols.[6][7]
Experimental Workflow Diagram
Caption: Workflow for two-stage oligonucleotide labeling.
Experimental Protocols
Protocol 1: Conjugation of Azide Linker to Amino-Modified Oligonucleotide
This protocol describes the reaction of a 5'- or 3'-amino-modified oligonucleotide with this compound NHS ester.
Materials:
-
Amino-modified oligonucleotide, lyophilized
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.091 M Sodium Borate (NaB), pH 8.5
-
Nuclease-free water
-
3 M Sodium Acetate (NaOAc), pH 5.2
-
Cold 100% Ethanol
-
Cold 70% Ethanol
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the lyophilized amino-modified oligonucleotide in the 0.091 M NaB conjugation buffer to achieve a final concentration between 0.3 and 0.8 mM.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of approximately 14 mM. NHS esters are moisture-sensitive and should be handled accordingly.
-
Reaction Setup: In a microcentrifuge tube, add the required volume of the dissolved NHS ester to the oligonucleotide solution. Gently vortex the tube to mix the components.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature (~25 °C) on a laboratory shaker. If the attached molecule is light-sensitive, protect the tube from light using aluminum foil.
-
Purification by Ethanol Precipitation: a. To the reaction mixture, add 0.1 volumes of 3 M NaOAc, pH 5.2, and 2.5-3 volumes of cold 100% ethanol. b. Vortex thoroughly and incubate at -20 °C for at least 30 minutes.[9] c. Centrifuge at ≥16,000 x g for 25-30 minutes at 4°C to pellet the oligonucleotide.[9] d. Carefully decant the supernatant. e. Wash the pellet by adding 1 mL of cold 70% ethanol, centrifuge again for 10 minutes, and decant the supernatant.[9] f. Briefly air-dry the pellet to remove residual ethanol. Do not over-dry.
-
Resuspension: Resuspend the purified azide-modified oligonucleotide pellet in nuclease-free water or a suitable buffer (e.g., 0.1x TE). Verify the concentration via UV spectrophotometry. The product is now ready for Protocol 2.
Protocol 2: CuAAC "Click" Reaction for Final Labeling
This protocol details the copper-catalyzed reaction between the azide-modified oligonucleotide and an alkyne-functionalized reporter molecule.
Materials:
-
Purified azide-modified oligonucleotide from Protocol 1
-
Alkyne-modified reporter molecule (e.g., fluorescent dye, biotin)
-
Nuclease-free water
-
DMSO
-
Stock Solutions:
-
Inert gas (Argon or Nitrogen)[5]
-
Precipitation Solution: 3% Lithium Perchlorate (B79767) in Acetone[5][6]
Procedure:
-
Prepare Stock Solutions (if not already prepared):
-
5 mM Ascorbic Acid: Dissolve 1.8 mg of ascorbic acid in 2 mL of nuclease-free water. This solution oxidizes quickly and must be prepared fresh daily.[6]
-
10 mM Cu(II)-TBTA: Prepare by mixing a solution of Copper(II) sulfate (B86663) with a solution of TBTA ligand in DMSO/water as per manufacturer instructions or established protocols.[6]
-
-
Reaction Setup: In a pressure-tight vial, perform the following additions in order, vortexing after each addition.[5][6] a. Add the azide-modified oligonucleotide dissolved in water. b. Add 2 M TEAA buffer to a final concentration of 0.2 M.[6][7] c. Add DMSO to a final volume of 50%.[6][7] d. Add the 10 mM alkyne-reporter stock solution to a final concentration 1.5 times that of the oligonucleotide.[7] e. Add the freshly prepared 5 mM Ascorbic Acid stock to a final concentration of 0.5 mM.[6][7]
-
Degassing: Gently bubble an inert gas (argon or nitrogen) through the solution for 30-60 seconds to remove dissolved oxygen, which can inhibit the reaction.[5][6]
-
Initiate Reaction: Add the 10 mM Cu(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the vial headspace with inert gas, cap it tightly, and vortex thoroughly.[5][6]
-
Incubation: Let the reaction proceed overnight at room temperature in the dark.[5][6]
-
Purification: a. Precipitate the labeled oligonucleotide by adding at least a 4-fold excess volume of 3% lithium perchlorate in acetone.[5][6] b. Incubate at -20 °C for 20-30 minutes. c. Centrifuge at high speed (10,000-16,000 x g) for 10-15 minutes to pellet the final product.[5] d. Discard the supernatant, wash the pellet with acetone, and centrifuge again.[5] e. Air-dry the pellet and resuspend in a suitable buffer.
-
Analysis (Optional but Recommended): The purity and successful conjugation of the final product can be verified by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), polyacrylamide gel electrophoresis (PAGE), or mass spectrometry.[5][8]
References
- 1. idtdna.com [idtdna.com]
- 2. books.rsc.org [books.rsc.org]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 6. Мечение олигонуклеотидов и ДНК методом клик-химии [ru.lumiprobe.com]
- 7. apexbt.com [apexbt.com]
- 8. Conjugation of chemical handles and functional moieties to DNA during solid phase synthesis with sulfonyl azides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. End-Labeling Oligonucleotides with Chemical Tags After Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bioconjugation of 6-(4-Azidobutanamido)hexanoic acid to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with bioactive molecules is a cornerstone of nanomedicine, enabling targeted drug delivery, advanced imaging, and novel diagnostic platforms. A popular and efficient method for achieving this is through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an azide-functionalized component and an alkyne-functionalized component.
This document provides detailed protocols for the bioconjugation of 6-(4-Azidobutanamido)hexanoic acid, a bifunctional linker, to the surface of nanoparticles. This linker provides a terminal azide (B81097) group, which serves as a versatile handle for the subsequent attachment of a wide range of alkyne-modified molecules, such as therapeutic agents, targeting ligands (peptides, antibodies), or imaging probes. The protocols outlined below describe the initial functionalization of amine-presenting nanoparticles with this compound via EDC/NHS chemistry, followed by the "click" conjugation of an alkyne-containing molecule.
Data Presentation
The successful functionalization of nanoparticles with this compound and the subsequent bioconjugation can be monitored and quantified using various analytical techniques. The following tables provide an example of the expected characterization data at each stage of the process.
Table 1: Characterization of Amine-Functionalized Nanoparticles (Starting Material)
| Parameter | Method | Illustrative Result |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 100 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 0.15 |
| Zeta Potential | Laser Doppler Velocimetry | +30 mV |
| Surface Amine Group Density | Quantitative Ninhydrin Assay | 5 µmol/mg |
Table 2: Characterization of Azide-Functionalized Nanoparticles
| Parameter | Method | Illustrative Result |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 105 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 0.18 |
| Zeta Potential | Laser Doppler Velocimetry | +15 mV |
| Presence of Azide Group | FTIR Spectroscopy | Characteristic peak at ~2100 cm⁻¹ |
| Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of N 1s peak corresponding to azide |
Table 3: Characterization of Bioconjugated Nanoparticles (Post-"Click" Reaction)
| Parameter | Method | Illustrative Result |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 115 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 0.20 |
| Zeta Potential | Laser Doppler Velocimetry | +5 mV |
| Conjugation Efficiency | UV-Vis Spectroscopy or Fluorescence Assay | 70-80% |
| Disappearance of Azide Peak | FTIR Spectroscopy | Diminished or absent peak at ~2100 cm⁻¹ |
Experimental Protocols
Protocol 1: Functionalization of Amine-Coated Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymer-based)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.4
-
Washing Buffer: PBS with 0.05% Tween 20
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifuge and appropriate tubes
-
Orbital shaker or rotator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each).
-
-
Activation of Carboxyl Groups:
-
In a microcentrifuge tube, mix a 5-fold molar excess of this compound with a 10-fold molar excess of both EDC and sulfo-NHS (relative to the surface amine groups on the nanoparticles) in Activation Buffer.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle shaking to activate the carboxylic acid groups of the linker.
-
-
Coupling to Amine-Functionalized Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in Coupling Buffer to a final concentration of 1-5 mg/mL.
-
Add the activated linker solution to the nanoparticle suspension.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C on a rotator.
-
-
Quenching and Washing:
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant containing unreacted linker and coupling agents.
-
Resuspend the nanoparticle pellet in Quenching Buffer and incubate for 15 minutes to deactivate any remaining active esters.
-
Wash the nanoparticles three times with Washing Buffer. For each wash, resuspend the pellet in the buffer and centrifuge to pellet the nanoparticles.
-
After the final wash, resuspend the azide-functionalized nanoparticles in an appropriate storage buffer (e.g., PBS).
-
-
Characterization:
-
Characterize the resulting azide-functionalized nanoparticles using DLS, zeta potential measurements, and FTIR spectroscopy to confirm the presence of the azide group.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol details the conjugation of an alkyne-containing molecule (e.g., a drug, peptide, or fluorescent dye) to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction Buffer: PBS, pH 7.4
-
Deionized water
-
Centrifuge and appropriate tubes
-
Orbital shaker or rotator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in deionized water), sodium ascorbate (e.g., 500 mM in deionized water), and THPTA (e.g., 100 mM in deionized water).
-
-
"Click" Reaction Setup:
-
In a microcentrifuge tube, disperse the azide-functionalized nanoparticles in Reaction Buffer (e.g., 1 mg/mL).
-
Add the alkyne-containing molecule to the nanoparticle suspension at a desired molar ratio (e.g., 10-fold molar excess relative to the estimated number of surface azide groups).
-
Add the THPTA ligand to the reaction mixture (final concentration ~1 mM).
-
Add CuSO₄ to the reaction mixture (final concentration ~0.1 mM).
-
Initiate the reaction by adding sodium ascorbate (final concentration ~1 mM).
-
-
Reaction and Purification:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking, protected from light.
-
Purify the bioconjugated nanoparticles by centrifugation or dialysis to remove unreacted molecules, copper catalyst, and other reagents.
-
Wash the nanoparticles three times with an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Characterize the final bioconjugated nanoparticles using DLS, zeta potential, and a method to quantify the conjugated molecule (e.g., UV-Vis spectroscopy for a chromophoric drug or fluorescence spectroscopy for a fluorescently tagged molecule). FTIR can be used to confirm the disappearance of the azide peak.
-
Mandatory Visualizations
Application Notes and Protocols for Fluorescent Labeling of Biomolecules with Azide Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the fluorescent labeling of biomolecules utilizing azide (B81097) linkers through bioorthogonal chemistry. The protocols focus on two primary methods: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These powerful techniques enable the specific and efficient attachment of fluorescent probes to various biomolecules, including proteins, nucleic acids, and glycans, facilitating a wide range of applications in research and drug development.
Introduction to Azide-Linker Based Fluorescent Labeling
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group is a key functional group in bioorthogonal chemistry due to its small size, metabolic stability, and lack of reactivity towards most biological functional groups.[1] Biomolecules can be metabolically, enzymatically, or chemically modified to incorporate an azide group. Subsequently, a fluorescent probe containing a complementary reactive group, typically an alkyne, is introduced. The azide and alkyne groups then selectively react in a process often referred to as "click chemistry," forming a stable covalent bond and attaching the fluorescent label to the biomolecule of interest.[1][2]
The two most prevalent azide-alkyne ligation strategies are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to join a terminal alkyne and an azide, forming a 1,4-disubstituted triazole.[3][4] While robust and high-yielding, the potential cytotoxicity of the copper catalyst can be a concern for live-cell imaging applications.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a toxic copper catalyst by employing a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The ring strain of the cyclooctyne provides the driving force for the reaction with an azide to form a stable triazole.[5] SPAAC is highly biocompatible and is the preferred method for labeling in living systems.[5]
Quantitative Data Presentation
Comparison of CuAAC and SPAAC Reaction Kinetics
The choice between CuAAC and SPAAC often depends on the specific experimental requirements, balancing the need for rapid reaction kinetics against biocompatibility.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to potential copper cytotoxicity. | High, suitable for live-cell and in vivo applications.[5] |
| Reaction Kinetics | Very fast (10¹ - 10⁴ M⁻¹s⁻¹).[6] | Fast, but generally slower than CuAAC (10⁻³ - 1 M⁻¹s⁻¹).[6] |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO, BCN) + Azide |
| Reaction Conditions | Aqueous or organic solvents, broad pH range (4-12).[3] | Physiological conditions (temperature and pH). |
Photophysical Properties of Common Azide-Reactive Fluorescent Dyes
The selection of a fluorescent dye is critical for the success of any labeling experiment and depends on factors such as the available excitation sources, the desired emission color, and the brightness and photostability of the dye.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| FAM (Fluorescein) | 496 | 516 | 83,000[7] | ~0.9 |
| TAMRA (Tetramethylrhodamine) | 546 | 579 | 91,000[8] | ~0.7 |
| Cy3 | 550 | 570 | 150,000 | ~0.15[9] |
| Cy5 | 646 | 662 | 250,000 | ~0.3[9] |
| Cy7 | 750 | 776 | 250,000 | ~0.28 |
| Alexa Fluor 488 | 495 | 519 | 71,000[10] | 0.92[11] |
| Alexa Fluor 555 | 555 | 565 | 150,000[10] | 0.1[11] |
| Alexa Fluor 594 | 590 | 617 | 73,000[10] | 0.66[11] |
| Alexa Fluor 647 | 650 | 665 | 239,000[10] | 0.33[11] |
| ATTO 488 | 500 | 520 | 90,000 | 0.8 |
| ATTO 550 | 554 | 576 | 120,000 | 0.9 |
| ATTO 647N | 644 | 669 | 150,000 | 0.65 |
| Rhodamine Green | 502 | 527 | Not specified | Not specified |
Experimental Protocols
The following protocols provide a general framework for the fluorescent labeling of biomolecules. Optimization may be required for specific applications.
General Workflow for Biomolecule Labeling
Caption: General workflow for fluorescent labeling of biomolecules.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins
This protocol is adapted for labeling proteins that have been modified to contain an azide group.
Materials:
-
Azide-modified protein in a copper-free buffer (e.g., PBS, Tris).
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 100 mM in water).
-
Reducing agent, such as sodium ascorbate (B8700270), stock solution (freshly prepared, e.g., 300 mM in water).
-
DMSO for dissolving the fluorescent dye.
-
Purification column (e.g., desalting column) appropriate for the protein size.
Procedure:
-
Prepare the protein solution: Dilute the azide-modified protein to a final concentration of 1-10 mg/mL in a reaction buffer (e.g., PBS, pH 7.4).
-
Prepare the fluorescent dye: Dissolve the alkyne-functionalized fluorescent dye in DMSO to create a 10 mM stock solution.
-
Prepare the catalyst premix: In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. For example, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Vortex briefly.
-
Initiate the labeling reaction: a. To the protein solution, add the alkyne-dye stock solution to achieve a 5-20 molar excess of dye to protein. b. Add the CuSO₄/THPTA catalyst premix to the protein-dye mixture to a final copper concentration of 0.5-1 mM. c. Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the reaction.
-
Incubate the reaction: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein: Remove the excess fluorescent dye and reaction components by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
Characterize the labeled protein: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Live Cells
This protocol is designed for labeling azide-modified biomolecules on the surface of live cells with a strained alkyne fluorescent probe.
Materials:
-
Cells with metabolically incorporated azide groups (e.g., grown in the presence of an azido (B1232118) sugar).
-
Strained alkyne-functionalized fluorescent dye (e.g., DBCO-Cy5).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Flow cytometer or fluorescence microscope for analysis.
Procedure:
-
Cell preparation: Harvest the cells containing metabolically incorporated azides and wash them twice with ice-cold PBS.
-
Prepare the fluorescent dye: Dilute the DBCO-functionalized fluorescent dye in cell culture medium to the desired final concentration (typically 10-50 µM).
-
Labeling reaction: Resuspend the washed cells in the dye-containing medium and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Wash the cells: After incubation, wash the cells three times with ice-cold PBS to remove any unbound dye.
-
Analyze the labeled cells: Resuspend the cells in a suitable buffer for analysis by flow cytometry or prepare them for fluorescence microscopy.
Visualization of Key Processes
Chemical Reactions
Caption: Comparison of CuAAC and SPAAC reaction schemes.
Decision Tree for Method Selection
Caption: Decision tree for selecting between CuAAC and SPAAC.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient azide incorporation. | Optimize metabolic labeling conditions (concentration of azido substrate, incubation time). |
| Inactive catalyst (CuAAC). | Prepare fresh sodium ascorbate solution. Ensure proper storage of CuSO₄ and ligand. | |
| Steric hindrance. | Use a fluorescent probe with a longer linker arm. | |
| High Background Signal | Non-specific binding of the dye. | Increase the number of washes after the labeling reaction. Include a blocking step for cellular imaging. |
| Aggregation of the fluorescent dye. | Use a more water-soluble dye or a dye with anti-aggregation properties (e.g., sulfo-cyanine dyes). | |
| Protein Precipitation | High concentration of organic solvent (from dye stock). | Minimize the volume of DMSO added to the reaction. |
| Copper-induced aggregation (CuAAC). | Use a copper-chelating ligand like THPTA. |
Conclusion
Fluorescent labeling of biomolecules using azide linkers is a versatile and powerful strategy for a wide range of biological research and drug development applications. The choice between CuAAC and SPAAC depends on the specific requirements of the experiment, with SPAAC being the method of choice for live-cell imaging due to its superior biocompatibility. Careful selection of the fluorescent dye and optimization of the reaction conditions are crucial for achieving high labeling efficiency and signal-to-noise ratios. These application notes and protocols provide a comprehensive guide to aid researchers in successfully implementing these techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. Click Chemistry [organic-chemistry.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. 6-FAM-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 8. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 9. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes: 6-(4-Azidobutanamido)hexanoic Acid for Probing Protein Acylation
Introduction
Protein fatty-acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein trafficking, stability, and function.[1] Dysregulation of these modifications is implicated in numerous diseases, including cancer and neurological disorders.[2] 6-(4-Azidobutanamido)hexanoic acid is a chemical reporter designed for the study of protein acylation. It mimics a medium-chain fatty acid (hexanoic acid), allowing it to be processed by cellular metabolic pathways and incorporated into proteins.[3][4] The integrated azido (B1232118) group serves as a bioorthogonal handle, enabling the selective detection and enrichment of modified proteins through a highly specific chemical reaction known as "click chemistry".[2][5] This allows for subsequent visualization, identification, and quantification of fatty-acylated proteins from complex biological samples.[1][6]
Principle of the Method
The experimental approach involves three main stages. First, cultured cells are incubated with this compound, which is metabolized and enzymatically attached to target proteins. Second, the cells are lysed, and the proteome is harvested. The azide-modified proteins are then covalently tagged with a reporter molecule (e.g., biotin (B1667282) or a fluorophore) containing an alkyne group via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[5] Finally, the tagged proteins can be visualized by methods like in-gel fluorescence or enriched using affinity purification (e.g., streptavidin beads for biotin tags) for identification and quantification by mass spectrometry.[1][7]
Data Presentation
Quantitative data from metabolic labeling experiments should be organized to facilitate clear interpretation and comparison between samples.
Table 1: Recommended Reagent Concentrations for Metabolic Labeling
| Reagent | Stock Concentration | Suggested Final Concentration | Incubation Time (hours) | Notes |
|---|---|---|---|---|
| This compound | 50-100 mM in DMSO | 25-100 µM | 12-24 | Optimal concentration and time should be determined empirically for each cell line. |
| Negative Control (e.g., DMSO) | N/A | Vehicle equivalent | 12-24 | Essential for assessing background signal. |
| Positive Control (e.g., ω-azido fatty acid) | 50-100 mM in DMSO | 25-100 µM | 12-24 | Useful for validating the experimental setup.[8] |
Table 2: Standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Components
| Component | Stock Concentration | Final Concentration | Purpose |
|---|---|---|---|
| Alkyne-Biotin or Alkyne-Fluorophore | 1-10 mM | 50-100 µM | Reporter tag for detection/enrichment.[8] |
| Copper (II) Sulfate (CuSO₄) | 50-100 mM | 1 mM | Copper catalyst source.[8] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 50 mM | 1 mM | Reducing agent to generate Cu(I) in situ.[8] |
| Tris(benzyltriazolylmethyl)amine (TBTA) | 10-20 mM | 100 µM | Ligand to stabilize Cu(I) and improve reaction efficiency.[8] |
| Protein Lysate | 1-5 mg/mL | 1-2 mg/mL | Source of azide-labeled proteins. |
Table 3: Illustrative Quantitative Proteomics Data from an Enrichment Experiment Note: This table presents example data for illustrative purposes only.
| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Unique Peptides Identified | Putative Function |
|---|---|---|---|---|---|
| P04035 | GNAS1 | 8.7 | 0.0005 | 18 | G-protein signaling |
| Q02763 | FASN | 6.2 | 0.0012 | 25 | Fatty acid synthesis |
| P51149 | ZDHHC5 | 5.5 | 0.0021 | 14 | Protein Palmitoyltransferase |
| P63104 | GNB1 | -1.2 | 0.45 | 11 | Signal transduction |
| P62258 | ACTG1 | -1.1 | 0.81 | 9 | Cytoskeleton |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
-
Plate mammalian cells on appropriate culture plates and grow to 70-80% confluency.
-
Prepare a 100 mM stock solution of this compound in sterile DMSO.
-
Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 50 µM). Also prepare a vehicle-only control medium.
-
Remove the existing medium from the cells, wash once with sterile PBS, and add the medium containing the azido-fatty acid or the vehicle control.
-
Incubate the cells for 16-24 hours under standard culture conditions (e.g., 37°C, 5% CO₂).
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any unincorporated probe.
-
Proceed immediately to cell lysis (Protocol 2) or store the cell pellet at -80°C.
Protocol 2: Cell Lysis and Protein Quantification
-
Add ice-cold lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors) to the washed cell pellet or plate.
-
Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Adjust the protein concentration to 1-2 mg/mL with lysis buffer. The lysate is now ready for the click chemistry reaction.
Protocol 3: Click Chemistry Reaction (CuAAC)
-
In a microcentrifuge tube, add up to 50 µg of protein lysate (e.g., 25 µL of 2 mg/mL lysate).
-
Prepare a "click-mix" by sequentially adding the following reagents (final concentrations listed):
-
Alkyne-Biotin (100 µM)
-
TBTA ligand (100 µM)
-
TCEP (1 mM, freshly prepared)
-
Copper (II) Sulfate (1 mM)
-
-
Vortex the click-mix thoroughly and add it to the protein lysate.
-
Incubate the reaction at 37°C for 1 hour in the dark.[8]
-
The reaction can be stopped by adding EDTA or proceeding directly to protein precipitation or affinity purification.
Protocol 4: Enrichment of Labeled Proteins
-
Pre-wash streptavidin magnetic beads with lysis buffer three times to remove storage buffer and reduce non-specific binding.
-
Add the click-reacted lysate to the washed beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant (unbound proteins).
-
Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with:
-
1% SDS in PBS (2 times)
-
8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0 (2 times)
-
PBS with 0.1% Tween-20 (3 times)
-
-
The enriched proteins on the beads are now ready for on-bead digestion and mass spectrometry analysis.
References
- 1. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-(4-Azidobutanamido)hexanoic Acid Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving 6-(4-Azidobutanamido)hexanoic acid. This bifunctional linker contains a carboxylic acid for conjugation to primary amines (typically via an N-hydroxysuccinimide ester) and an azide (B81097) group for subsequent copper-catalyzed or copper-free click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield when conjugating this compound to a protein or other amine-containing molecule?
Low yields in the initial NHS ester-mediated conjugation can be attributed to several factors:
-
Suboptimal pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The ideal pH range is typically 7.2-8.5.[1][2] Below this range, the amine is protonated and less nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[1][2]
-
Hydrolysis of the NHS ester: NHS esters are moisture-sensitive. Improper storage or handling can lead to hydrolysis, rendering the reagent inactive.[1] It is crucial to warm the reagent to room temperature before opening to prevent condensation.[3]
-
Presence of primary amine-containing buffers: Buffers such as Tris or glycine (B1666218) will compete with the target molecule for the NHS ester, leading to significantly lower yields.[2][3]
-
Side reactions: While highly selective for primary amines, NHS esters can react with other nucleophilic residues like serine, threonine, and tyrosine, especially at higher pH or with a large excess of the NHS ester.[1][4][5][6]
Q2: My azide-alkyne click chemistry (CuAAC) reaction following the initial conjugation has a low yield. What are the common causes?
Low efficiency in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) step often stems from:
-
Catalyst Inactivity: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by oxygen.[7][8] Insufficient reducing agent (e.g., sodium ascorbate) or failure to maintain anaerobic conditions can deactivate the catalyst.[7]
-
Poor Reagent Quality: The azide or alkyne starting materials may have degraded. Azides, in particular, can be unstable and should be stored properly.[8]
-
Steric Hindrance: The accessibility of the azide or alkyne functional groups can impact reaction efficiency.[7]
-
Copper Chelating Substrates: Some molecules can chelate the copper catalyst, making it unavailable for the reaction.[7]
Q3: How can I purify the product after each conjugation step?
Purification is critical to remove unreacted starting materials and byproducts.
-
Post-NHS Ester Conjugation: Size-exclusion chromatography (e.g., desalting columns) or dialysis are effective for removing unreacted NHS ester and the N-hydroxysuccinimide byproduct from a larger molecule like a protein.[1]
-
Post-Click Chemistry Conjugation: A combination of methods may be necessary to remove the copper catalyst and unreacted components. This can include treatment with a chelating resin followed by size-exclusion chromatography or dialysis.[1][7] For smaller molecules, precipitation or column chromatography can be employed.[7][9] Molecular weight cut-off (MWCO) centrifugation is another rapid purification method.[10]
Troubleshooting Guides
Low Yield in NHS Ester Conjugation Step
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolyzed NHS Ester | Ensure the NHS ester is stored in a desiccator and warmed to room temperature before use to prevent moisture condensation.[1][3] Prepare the stock solution immediately before use.[3] |
| Incorrect pH | Verify the pH of the reaction buffer is between 7.2 and 8.5 using a calibrated pH meter.[1] | |
| Incompatible Buffer | Perform a buffer exchange into a non-amine-containing buffer like PBS, HEPES, or bicarbonate buffer.[1][2] | |
| Low Protein/Molecule Concentration | Increase the concentration of the amine-containing molecule. A concentration of 1-10 mg/mL is often recommended for antibodies.[3] | |
| Poor Reproducibility | Inconsistent Reagent Handling | Standardize reagent handling procedures, especially for the moisture-sensitive NHS ester. Aliquot the reagent upon receipt to minimize freeze-thaw cycles.[1] |
| pH Drift During Reaction | Ensure the reaction buffer has sufficient buffering capacity. The release of NHS during the reaction is acidic.[1][11] | |
| Presence of Unwanted Side Products | Reaction with other residues (O-acylation) | Lower the reaction pH towards 7.5 to disfavor reaction with hydroxyl groups.[1] Consider a post-reaction treatment with hydroxylamine (B1172632) or gentle heat to selectively cleave the less stable ester bonds formed with serine or threonine, while leaving the stable amide bonds intact.[4][6] |
Low Yield in Azide-Alkyne Cycloaddition (CuAAC) Step
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive Copper Catalyst (Oxidation of Cu(I)) | Degas all solutions thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure a sufficient excess of a fresh reducing agent like sodium ascorbate (B8700270) is used.[7][12] |
| Poor Reagent Quality | Use high-purity, fresh azide and alkyne reagents. Store them under appropriate conditions to prevent degradation.[8] | |
| Steric Hindrance | Increase the reaction temperature or extend the reaction time. If possible, consider redesigning the linker to be less hindered.[7] | |
| Substrate Degradation | For sensitive substrates, use a copper-stabilizing ligand to minimize the generation of reactive oxygen species.[7] Consider lowering the reaction temperature. | |
| Formation of Precipitate | Aggregation of Biomolecules | Aggregation can be limited by adding excipients, modifying the pH or ionic strength of the reaction environment, decreasing the reaction temperature, or limiting the reaction time.[12] Any aggregates should be removed by filtration or centrifugation before final purification.[12] |
| Difficult Purification | Persistent Copper Contamination | Use a combination of purification methods, such as treatment with a chelating resin followed by size-exclusion chromatography or dialysis against a buffer containing a chelator like EDTA.[1][7] |
Experimental Protocols
General Protocol for NHS Ester Conjugation
-
Buffer Preparation: Prepare a non-amine-containing buffer, such as 0.1 M sodium bicarbonate or PBS, with a pH between 7.2 and 8.5.[2][13]
-
Molecule Preparation: Dissolve the amine-containing molecule in the reaction buffer. If the sample is in an incompatible buffer (like Tris), perform a buffer exchange using dialysis or a desalting column.[3]
-
NHS Ester Preparation: Just before use, dissolve the this compound NHS ester in a dry, water-miscible organic solvent like DMSO or DMF.[2][11]
-
Reaction: Add a 5 to 20-fold molar excess of the NHS ester solution to the amine-containing molecule solution.[3] Incubate at room temperature for 30 minutes to 2 hours, or at 4°C overnight.[14]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[3] This will react with any excess NHS ester.
-
Purification: Remove unreacted NHS ester and byproducts by size-exclusion chromatography or dialysis.[1]
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation: Prepare stock solutions of the azide-modified molecule, the alkyne-containing molecule, a copper(II) sulfate (B86663) solution, and a fresh solution of a reducing agent like sodium ascorbate.
-
Reaction Setup: In a suitable tube, combine the azide-modified molecule and the alkyne-containing molecule in an appropriate solvent, which can include water.[15]
-
Catalyst Addition: Add the copper(II) sulfate solution (typically to a final concentration of 50-100 µM) followed by the sodium ascorbate solution (in 3- to 10-fold excess over the copper).[1][12] The solution should be deoxygenated.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.[1]
-
Purification: Purify the conjugate to remove the copper catalyst and unreacted small molecules using methods like size-exclusion chromatography, dialysis against a buffer containing EDTA, or a chelating resin.[1][7]
Visualizations
Caption: Experimental workflow for a two-step conjugation reaction.
Caption: Troubleshooting decision tree for low yield conjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Facile and Convenient Method to Reduce Organo Azides under Electrochemical Condition and Investigation of the Process thorough Cyclic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 10. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. Click Chemistry [organic-chemistry.org]
Technical Support Center: Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Welcome to the technical support center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.
Frequently Asked questions (FAQs)
Q1: What is the active copper species in CuAAC reactions, and why is it important?
A1: The active catalyst in CuAAC is Copper(I) (Cu(I)).[1][2] It is crucial to maintain copper in this +1 oxidation state, as Cu(II) is inactive for this reaction.[1] Cu(I) is susceptible to oxidation to Cu(II) by dissolved oxygen, which is a common cause of reaction failure.[1][2]
Q2: How can I ensure the copper catalyst remains in the active Cu(I) state?
A2: To maintain the active Cu(I) state, a reducing agent is typically added to the reaction mixture. Sodium ascorbate (B8700270) is the most common and convenient choice, especially for bioconjugation, as it reduces any formed Cu(II) back to Cu(I).[1][3] It is also beneficial to degas your solvents to remove dissolved oxygen.[1]
Q3: What is the role of a ligand in CuAAC reactions, and which one should I use?
A3: Ligands play a critical role in stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation.[1][2] They can also accelerate the reaction rate and reduce the cytotoxicity of copper in biological systems.[1] The choice of ligand depends on the solvent system. For aqueous reactions, water-soluble ligands like THPTA and BTTAA are highly recommended.[1][4] For organic solvents, TBTA is a common choice.[5]
Q4: My click reaction has a very low or no yield. What are the most common causes?
A4: Low yields in CuAAC reactions can stem from several factors:
-
Inactive Copper Catalyst: The Cu(I) catalyst may have been oxidized to inactive Cu(II).[1][2] Ensure you are using a fresh solution of a reducing agent like sodium ascorbate and have taken measures to exclude oxygen.[1]
-
Ligand Issues: An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.[1][2]
-
Impure Reagents or Solvents: The purity of your azide (B81097), alkyne, and solvents can significantly impact the reaction outcome.[1]
-
Substrate-Specific Issues: Steric hindrance around the azide or alkyne can slow down the reaction.[1] Additionally, functional groups on your substrates, like thiols, can coordinate with the copper catalyst and inhibit the reaction.[1]
Q5: I'm observing side products in my reaction. What could be the cause?
A5: A common side reaction is the homocoupling of the alkyne, known as Glaser coupling.[2] This can be more prevalent if the concentration of the Cu(I) catalyst is too high or if there is an insufficient amount of the azide partner.
Q6: How can I remove the copper catalyst from my final product?
A6: Residual copper can be removed by several methods, including:
-
Aqueous washes with chelating agents: Washing the reaction mixture with a solution of a chelating agent like EDTA or aqueous ammonia (B1221849) can form water-soluble copper complexes that are easily removed.[6]
-
Filtration through a solid support: Passing the reaction mixture through a plug of silica (B1680970) gel, alumina, or Celite can adsorb the copper catalyst.[6]
-
Scavenging resins: Solid-supported resins with functional groups that bind to metals can be used to selectively remove copper.[6]
-
Dialysis: For macromolecular products, dialysis against a buffer containing a chelating agent is effective.[6][7]
Troubleshooting Guide
This section addresses specific issues that may arise during your click chemistry experiments.
Issue 1: Low or No Product Yield
If your reaction is yielding little to no product, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | Ensure you are using a fresh solution of a reducing agent, such as sodium ascorbate, to maintain the copper in the +1 oxidation state.[1] Degas your solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Inappropriate Ligand or Ratio | For aqueous reactions, use water-soluble ligands like THPTA or BTTAA.[1] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[1] It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[1] |
| Impure Reagents or Solvents | Use high-purity reagents and solvents. If you suspect impurities, consider purifying your starting materials.[1] |
| Steric Hindrance | For sterically hindered substrates, you may need to increase the reaction time or temperature.[1] |
| Copper-Coordinating Functional Groups | If your substrate contains groups like thiols that can bind to copper, increasing the concentration of the copper-ligand complex or adding sacrificial metals like Zn(II) or Ni(II) can help.[1][7] |
| Incorrect Reagent Stoichiometry | While a 1:1 ratio of azide to alkyne is often used, a slight excess (e.g., 1.1 to 2-fold) of one reagent can help drive the reaction to completion.[1] |
Issue 2: Reaction Reproducibility Problems
If your click reaction works well sometimes but fails on other occasions, consider these potential causes of inconsistency.
| Potential Cause | Recommended Solution |
| Variable Oxygen Exposure | The primary culprit for inconsistency is often variable exposure to oxygen, which deactivates the Cu(I) catalyst.[9] Standardize your procedure for deoxygenating your solvents and protecting the reaction from air. Even simple measures like capping the reaction tube can make a significant difference.[10] |
| Reagent Stability | Stock solutions, particularly of sodium ascorbate, can degrade over time. Always prepare fresh solutions of sodium ascorbate before setting up your reactions.[11] |
Quantitative Data Summary
The following tables summarize typical concentration ranges and ratios for key components in a copper-catalyzed click reaction.
Table 1: Typical Reagent Concentrations for Bioconjugation
| Component | Typical Final Concentration | Notes |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 µM - 250 µM | Maximal activity is often reached at approximately 250 µM.[10] Little reactivity is observed below 50 µM.[7][10] |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | A 5:1 ligand-to-copper ratio is commonly recommended to protect biomolecules.[7][10] |
| Sodium Ascorbate | 2.5 mM - 5 mM | A sufficient excess is needed to maintain a reducing environment.[12] |
| Azide/Alkyne Substrates | 20 µM - 1 mM | A slight excess of one reagent can improve reaction completion.[1] |
| Aminoguanidine (B1677879) (optional) | 5 mM | Can be added to prevent oxidative damage to proteins.[1][10] |
Table 2: Starting Conditions for Optimizing Catalyst and Reducing Agent Concentrations
| CuSO₄ (µM) | Sodium Ascorbate (µM) | Ascorbate:Cu Ratio | Expected Outcome |
| 50 | 250 | 5:1 | Good starting point for sensitive substrates.[8] |
| 100 | 1000 | 10:1 | Often provides a good balance of speed and yield.[8] |
| 250 | 5000 | 20:1 | Higher concentrations for difficult couplings.[8] |
| 500 | 10000 | 20:1 | May be necessary for sterically hindered substrates.[8] |
Experimental Protocols
General Protocol for CuAAC in Aqueous Buffer (Bioconjugation)
This protocol is a starting point and may require optimization for specific applications.[1]
1. Prepare Stock Solutions:
-
Azide-containing biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Alkyne-containing molecule in DMSO or buffer.
-
Copper(II) sulfate (CuSO₄): 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
Aminoguanidine (optional, to prevent oxidative damage): 100 mM in water.[1]
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing biomolecule.
-
Add the alkyne-containing molecule.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, you would use a 5-fold excess of ligand (0.5 mM final concentration).[1]
-
Add this copper/ligand mixture to the reaction tube.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
3. Reaction Conditions:
-
Gently mix the reaction and allow it to proceed at room temperature.
-
Reaction times can vary from a few minutes to several hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
Protocol for Optimizing Catalyst and Reducing Agent Concentration
This protocol provides a framework for optimizing the concentrations of the copper catalyst and reducing agent to maximize yield and minimize side reactions.[8]
1. Setup:
-
Prepare stock solutions of your alkyne (10 mM), azide (10 mM), CuSO₄ (10 mM), and sodium ascorbate (100 mM).
2. Reaction Array:
-
In a 96-well plate or a series of microcentrifuge tubes, set up a matrix of reactions.
-
Keep the alkyne and azide concentrations constant (e.g., 1 mM final concentration each).
3. Variable Conditions:
-
Vary the final concentration of CuSO₄ (e.g., 50 µM, 100 µM, 250 µM, 500 µM) and the molar ratio of sodium ascorbate to CuSO₄ (e.g., 5:1, 10:1, 20:1).
4. Incubation:
-
Allow the reactions to proceed at room temperature for 1-2 hours.
5. Analysis:
-
Analyze the outcome of each reaction by LC-MS or HPLC to determine the relative amounts of product, unreacted starting materials, and any side products.
6. Optimization:
-
Identify the combination of catalyst and reducing agent that provides the highest yield of the desired product with the minimal formation of byproducts.
Visualizations
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
Caption: General experimental workflow for a CuAAC bioconjugation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Proteins Labeled with 6-(4-Azidobutanamido)hexanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins labeled with 6-(4-Azidobutanamido)hexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how is it used for protein labeling?
A1: this compound is a chemical linker used to introduce an azide (B81097) (-N₃) group onto a protein. It is commonly supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (like the side chain of lysine (B10760008) residues and the protein's N-terminus) to form a stable amide bond.[1][2][3][4] This process results in a protein that is "azide-labeled" and ready for subsequent purification or conjugation using bioorthogonal chemistry.
Q2: What are the primary methods for purifying proteins labeled with an azide group?
A2: The two main bioorthogonal reactions used for the purification of azide-labeled proteins are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction involves the covalent ligation of the azide-labeled protein to an alkyne-containing affinity tag (e.g., biotin-alkyne or a fluorescent dye-alkyne).[5] The tagged protein can then be purified using affinity chromatography.
-
Staudinger Ligation: This is a metal-free reaction where the azide-labeled protein reacts with a phosphine-based probe.[][7][8][9] This method is particularly useful for applications in living cells where the copper catalyst used in CuAAC could be toxic.[8][10]
Q3: Which purification method, CuAAC or Staudinger Ligation, should I choose?
A3: The choice between CuAAC and Staudinger ligation depends on your specific experimental needs.
-
Choose CuAAC if:
-
Choose Staudinger Ligation if:
Troubleshooting Guides
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive Copper Catalyst (Oxidation of Cu(I) to Cu(II)) | Ensure fresh solutions of the reducing agent (e.g., sodium ascorbate) are used. Degas solutions to remove oxygen. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Poor Quality of Reagents | Use high-purity azide and alkyne reagents. Store reagents as recommended by the manufacturer. | |
| Steric Hindrance | If the azide or alkyne is in a sterically hindered position on the protein, consider using a longer linker on your alkyne-biotin/dye. | |
| Copper Chelation by Protein | Some proteins can chelate copper, making it unavailable for the reaction. Increase the concentration of the copper catalyst and the stabilizing ligand (e.g., TBTA or THPTA). | |
| Protein Precipitation | Protein Instability in Reaction Buffer | Optimize the buffer composition (pH, salt concentration). Consider adding stabilizing agents like glycerol (B35011) or detergents. |
| Aggregation Induced by the Reaction | Perform the reaction at a lower temperature or for a shorter duration. | |
| High Background/Non-specific Binding | Non-specific Binding to Affinity Resin | Increase the stringency of the wash steps during affinity purification. Include detergents (e.g., Tween-20, Triton X-100) in the wash buffers. |
| Aggregation of Labeled Protein | Centrifuge the sample after the click reaction and before affinity purification to remove any precipitated protein. |
Staudinger Ligation Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Reaction Yield | Slow Reaction Kinetics | Increase the reaction time (can be up to 24 hours).[10] Increase the concentration of the phosphine (B1218219) reagent. |
| Suboptimal Phosphine Reagent | The choice of phosphine is critical. (Diphenylphosphino)methanethiol is reported to be highly efficacious for traceless Staudinger ligations.[11][12][13] For non-glycyl residues, using phosphines with electron-donating groups and performing the reaction in a less polar solvent can improve yields.[11] | |
| Hydrolysis of the Aza-ylide Intermediate | Ensure the reaction is performed in an aqueous buffer to facilitate the desired intramolecular trapping of the aza-ylide, rather than hydrolysis that leads to an amine (Staudinger reduction). | |
| Side Reactions | For non-glycyl residues, an aza-Wittig reaction can compete with the desired ligation, leading to a phosphonamide byproduct. Optimizing the phosphine reagent and solvent polarity can minimize this.[11] | |
| Phosphine Reagent Instability | Oxidation of the Phosphine | Prepare fresh solutions of the phosphine reagent. Store phosphine reagents under an inert atmosphere. |
Experimental Protocols & Data
Quantitative Comparison of CuAAC and Staudinger Ligation
| Parameter | Staudinger Ligation | Copper-Catalyzed Click (CuAAC) |
| Second-Order Rate Constant | ~10⁻³ M⁻¹s⁻¹[10] | ~10² - 10³ M⁻¹s⁻¹[10] |
| Typical Reaction Time | 6 - 24 hours[10] | < 1 hour[10] |
| In Vitro Protein Labeling Yield | Moderate to High[10] | High to Quantitative[10] |
| Live Cell Labeling Compatibility | Yes[8][10] | No (due to copper toxicity)[8][10] |
| Reagent Stability | Phosphines can be air-sensitive[10] | Good |
Generalized Protocol: Labeling Protein with 6-Azidohexanoic Acid NHS Ester
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of 6-Azidohexanoic Acid NHS Ester in an anhydrous solvent like DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the NHS ester to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted NHS ester using a desalting column or dialysis.
Generalized Protocol: CuAAC for Azide-Labeled Protein Purification
-
Reaction Setup: In an aqueous buffer, combine the azide-labeled protein, an excess of alkyne-biotin, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-stabilizing ligand (e.g., TBTA or THPTA).
-
Incubation: Incubate at room temperature for 1-4 hours.
-
Purification:
-
Remove excess reagents and the copper catalyst using a desalting column or dialysis.
-
Perform affinity purification of the biotinylated protein using streptavidin-coated resin.
-
Wash the resin with appropriate buffers to remove non-specifically bound proteins.
-
Elute the purified protein from the resin.
-
Generalized Protocol: Staudinger Ligation for Azide-Labeled Protein Purification
-
Reaction Setup: Dissolve the azide-modified protein in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reagent Addition: Add a stock solution of the phosphine-biotin (B157780) probe to the protein solution.
-
Incubation: Incubate the reaction mixture for 6-24 hours at room temperature or 37°C.[10]
-
Purification:
-
Remove unreacted phosphine-biotin using a desalting column or dialysis.
-
Proceed with streptavidin-based affinity purification as described for the CuAAC protocol.
-
Visualizations
Caption: Workflow for protein purification using CuAAC.
Caption: Workflow for protein purification via Staudinger Ligation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Azidohexanoic acid NHS ester — CF Plus Chemicals [cfplus.cz]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staudinger ligation as a method for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raineslab.com [raineslab.com]
Technical Support Center: Troubleshooting Poor Solubility of Azide-Modified Proteins
This guide provides researchers, scientists, and drug development professionals with practical solutions to common solubility challenges encountered with azide-modified proteins. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my azide-modified protein insoluble?
Modification of proteins with azide (B81097) groups can inadvertently lead to poor solubility and aggregation.[1] This is often due to an increase in the protein's surface hydrophobicity.[1] A common method for introducing azides is the conversion of primary amines, such as the side chain of lysine, into azides. This process eliminates a charged group, which can disrupt favorable electrostatic interactions on the protein surface and expose hydrophobic patches, leading to aggregation.[1]
Studies have shown that even the presence of sodium azide as a preservative in protein solutions can promote aggregation, particularly under thermomechanical stress.[2][3][4] The azide anion appears to influence the aggregation kinetics, proceeding through nucleated growth and aggregate-aggregate condensation.[3][4]
Q2: My azide-modified protein has precipitated out of solution. What should I do first?
The first step is to determine if the protein has formed irreversible aggregates or if it can be resolubilized. The following workflow outlines a systematic approach to troubleshooting.
Caption: Initial troubleshooting workflow for insoluble azide-modified proteins.
Q3: How can I optimize my buffer to improve the solubility of my azide-modified protein?
Optimizing the buffer composition is a critical step in preventing and reversing protein aggregation.[5][6] Here are several parameters you can adjust:
-
pH: Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero.[5][6] Adjusting the pH of your buffer to be at least one unit away from the protein's pI can increase its net charge and promote solubility.[5]
-
Ionic Strength: The salt concentration can significantly impact protein solubility. Adding salts like NaCl or KCl can help to shield electrostatic interactions that may lead to aggregation.[5][6] It is important to empirically determine the optimal salt concentration for your specific protein.
-
Additives: Various additives can be included in your buffer to enhance solubility.[5][]
| Additive Type | Examples | Mechanism of Action | Typical Concentration |
| Osmolytes | Glycerol, Sucrose, Trehalose, Trimethylamine N-oxide (TMAO) | Stabilize the native protein structure by favoring a more compact state.[5] | 5-20% (v/v) for glycerol; 0.2-1 M for sugars |
| Amino Acids | L-Arginine, L-Glutamate | Can suppress aggregation by binding to exposed hydrophobic patches and charged regions.[5][] | 0.1 - 1 M |
| Reducing Agents | Dithiothreitol (DTT), β-mercaptoethanol (BME), TCEP | Prevent oxidation of cysteine residues and subsequent formation of intermolecular disulfide bonds that can lead to aggregation.[5] | 1-10 mM |
| Non-denaturing Detergents | Tween 20, CHAPS | Can help to solubilize protein aggregates without causing denaturation.[5] | 0.01-0.1% (v/v) |
Q4: I've tried optimizing the buffer, but my protein is still insoluble. What is the next step?
If buffer optimization is unsuccessful, your protein may be misfolded and aggregated into inclusion bodies. In this case, a denaturation and refolding protocol may be necessary to recover soluble, active protein.[8][9]
Caption: General workflow for protein refolding from inclusion bodies.
Q5: Can you provide a more detailed protocol for on-column refolding of a His-tagged azide-modified protein?
On-column refolding can be an efficient method as it combines refolding with an initial purification step.[10][11]
Experimental Protocol: On-Column Refolding of a His-tagged Protein
-
Inclusion Body Preparation:
-
Resuspend the cell pellet containing the inclusion bodies in a resuspension buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).
-
Lyse the cells using sonication or a high-pressure homogenizer.
-
Centrifuge the lysate at a high speed (e.g., 15,000 x g for 20 minutes) to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a wash buffer (e.g., resuspension buffer with 1% Triton X-100) to remove contaminating proteins and lipids. Repeat the centrifugation and washing steps.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 8 M Urea or 6 M Guanidine-HCl).
-
Stir or gently agitate for 1-2 hours at room temperature to ensure complete solubilization.
-
Centrifuge at high speed to pellet any remaining insoluble material. The supernatant contains the denatured protein.
-
-
On-Column Refolding:
-
Equilibrate a Ni-NTA affinity column with the solubilization buffer.
-
Load the solubilized protein onto the column.
-
Wash the column with the solubilization buffer to remove any unbound proteins.
-
Create a linear gradient to gradually exchange the solubilization buffer with a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, with decreasing concentrations of the denaturant). The slow removal of the denaturant allows the protein to refold while bound to the resin.
-
Consider including additives in the refolding buffer, such as L-arginine, to aid in the refolding process.
-
-
Elution and Further Purification:
-
Elute the refolded protein from the column using an elution buffer containing imidazole (B134444) (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 250 mM Imidazole).
-
Further purify the eluted protein using size-exclusion chromatography (SEC) to separate the correctly folded monomer from any remaining aggregates.
-
Q6: Are there alternative strategies to improve the solubility of azide-modified proteins from the start?
Yes, a proactive approach is to use hydrophilic azide-containing unnatural amino acids during protein expression or peptide synthesis.[1][12] For instance, replacing a standard azidolysine, which is neutral, with a positively charged azido-amino acid can help maintain the protein's overall charge and improve its solubility.[1][12]
| Amino Acid | Charge at Physiological pH | Impact on Solubility |
| Azidolysine (replacing Lysine) | Neutral | Can decrease solubility by removing a positive charge.[1] |
| Novel Positively Charged Azido-amino acid | Positive | Helps to maintain or improve solubility.[1][12] |
Q7: How can I characterize the aggregates of my azide-modified protein?
Understanding the nature of the protein aggregates can provide insights into the aggregation mechanism and help in developing strategies to prevent it.[13][14]
| Technique | Information Provided |
| Dynamic Light Scattering (DLS) | Provides information on the size distribution of the aggregates in solution.[14] |
| Size-Exclusion Chromatography (SEC) | Separates proteins and aggregates based on their size, allowing for quantification of monomer and different aggregate species. |
| Native PAGE | Can be used to visualize the presence of soluble aggregates of different sizes. |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the aggregate morphology. |
| Infrared Spectroscopy (FTIR) | Can be used to determine the secondary structure content of the protein in the aggregated state, indicating if misfolding has occurred.[14] |
References
- 1. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing Protein Aggregates and Impurities at PepTalk 2022 [chi-peptalk.com]
- 3. Effect of Azide Preservative on Thermomechanical Aggregation of Purified Reference Protein Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 11. ipo.lbl.gov [ipo.lbl.gov]
- 12. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterizing Soluble Protein Aggregates Using Native Mass Spectrometry Coupled with Temperature-Controlled Electrospray Ionization and Size-Excl usion Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Methods for characterization of protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-(4-Azidobutanamido)hexanoic acid Coupling Reactions
Welcome to the technical support center for 6-(4-Azidobutanamido)hexanoic acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for coupling this compound to other molecules?
A1: this compound is a bifunctional linker. The two primary coupling strategies are:
-
Amide bond formation: The terminal carboxylic acid can be activated (commonly as an N-hydroxysuccinimide or NHS ester) to react with primary amines on proteins, peptides, or other molecules.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide (B81097) group reacts with a terminal alkyne via "click chemistry" to form a stable triazole linkage.[1]
Q2: My NHS ester coupling reaction has a low yield. What are the common causes?
A2: Low yields in NHS ester coupling reactions are often due to hydrolysis of the NHS ester, which is sensitive to aqueous environments. Key factors to consider are:
-
pH: The optimal pH for the reaction is typically between 8.3 and 8.5.[1] At lower pH values, the amine is protonated and less nucleophilic. At higher pH, the hydrolysis of the NHS ester is accelerated.
-
Reagent Quality: Ensure the NHS ester is fresh and has been stored under anhydrous conditions to prevent premature hydrolysis.[1]
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for the NHS ester.
Q3: I'm observing poor reproducibility in my CuAAC "click" reactions. What should I investigate?
A3: Reproducibility issues in CuAAC reactions often stem from the catalyst system. The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state.[1] Key areas to check include:
-
Oxygen Exposure: Ensure your reaction is deoxygenated, as dissolved oxygen will oxidize the Cu(I) catalyst.
-
Reducing Agent: A sufficient amount of a reducing agent, like sodium ascorbate (B8700270), is crucial to regenerate Cu(I) from any oxidized copper.
-
Ligand Choice: A stabilizing ligand can protect the Cu(I) catalyst from oxidation and improve reaction efficiency.
Q4: Can the azide group on this compound be reduced during my reaction?
A4: Yes, the azide group can be reduced to an amine, particularly in the presence of certain reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which are sometimes used to maintain reduced thiols on proteins.[2] If your protocol requires a reducing agent, consider its compatibility with the azide group.
Troubleshooting Guides
Low Yield in NHS Ester Coupling
| Symptom | Possible Cause | Recommended Solution |
| Low or no product formation | Hydrolysis of NHS ester: The NHS ester has reacted with water instead of the target amine. | Ensure the reaction is performed at the optimal pH of 8.3-8.5.[1] Use anhydrous solvents for dissolving the NHS ester. Prepare the NHS ester solution immediately before use. |
| Suboptimal pH: The amine on the target molecule is protonated (low pH) or NHS ester hydrolysis is too rapid (high pH). | Use a non-amine-containing buffer, such as sodium bicarbonate or phosphate (B84403) buffer, at pH 8.3-8.5.[1] | |
| Competing nucleophiles: The buffer (e.g., Tris) or other molecules contain primary amines. | Perform a buffer exchange to remove any amine-containing components before starting the reaction. | |
| Precipitate formation | Poor solubility of reactants: One or more of the reactants is not fully dissolved in the reaction buffer. | Dissolve the NHS ester in a small amount of a dry organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[1] |
Inefficient CuAAC ("Click" Reaction)
| Symptom | Possible Cause | Recommended Solution |
| Low or no product formation | Inactive copper catalyst: The Cu(I) catalyst has been oxidized to Cu(II). | Degas all solutions thoroughly. Use a fresh solution of a reducing agent like sodium ascorbate. Consider using a stabilizing ligand for the copper catalyst.[1] |
| Poor reagent quality: The azide or alkyne starting materials may have degraded. | Use high-purity, fresh reagents. Store azides properly as they can be unstable. | |
| Steric hindrance: The azide or alkyne is sterically inaccessible. | If possible, redesign the linker on the reaction partner to be less sterically hindered. | |
| Side product formation | Oxidative homocoupling of alkynes (Glaser coupling): Two alkyne molecules couple together. | Maintain anaerobic conditions and ensure a sufficient amount of reducing agent is present.[1] |
| Oxidative damage to biomolecules: If coupling to a protein, reactive oxygen species can damage sensitive amino acid residues. | Use a stabilizing ligand for the copper catalyst and thoroughly degas all solutions. |
Data Presentation
Table 1: NHS Ester Coupling - Representative Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 8.3 - 8.5 | Critical for balancing amine reactivity and NHS ester stability.[1] |
| Temperature | 4°C - Room Temperature | Lower temperatures can help to minimize hydrolysis. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress to determine the optimal time. |
| NHS Ester:Amine Molar Ratio | 5:1 to 20:1 | An excess of the NHS ester is typically used to drive the reaction to completion. |
| Solvent | Aqueous buffer (e.g., 0.1 M Sodium Bicarbonate) with minimal organic co-solvent (e.g., DMSO, DMF) | Organic co-solvent should be anhydrous and used to dissolve the NHS ester before addition to the buffer.[1] |
Table 2: CuAAC Reaction - Representative Component Concentrations
| Component | Typical Concentration | Purpose |
| Azide/Alkyne Substrate | 10 µM - 10 mM | The concentration will depend on the specific application. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | Precursor to the active Cu(I) catalyst. |
| Sodium Ascorbate | 1 mM - 5 mM | Reducing agent to generate and maintain the Cu(I) state. A 5-10 fold excess over copper is common. |
| Copper Ligand (e.g., TBTA) | 250 µM - 5 mM | Stabilizes the Cu(I) catalyst and accelerates the reaction. Typically used at a 5-fold excess to copper. |
| Solvent | Aqueous buffer / Organic solvent mixtures (e.g., H₂O/t-BuOH, DMSO) | The choice of solvent depends on the solubility of the substrates. |
Experimental Protocols
Protocol 1: NHS Ester Coupling to a Primary Amine
This protocol provides a general method for coupling this compound to a protein containing primary amines.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Protein or other amine-containing molecule in an amine-free buffer (e.g., PBS)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activate the Carboxylic Acid: In a microcentrifuge tube, dissolve this compound, NHS, and EDC in anhydrous DMSO to form the NHS ester.
-
Prepare the Amine: Dissolve the amine-containing molecule in the Reaction Buffer.
-
Initiate Coupling: Add the activated NHS ester solution to the amine solution. The final concentration of the organic solvent should be kept low to avoid denaturation of proteins.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the Reaction: Add the Quenching Buffer to stop the reaction by consuming any unreacted NHS ester.
-
Purify: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click" reaction between an azide-functionalized molecule and an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized molecule (e.g., the product from Protocol 1)
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄) solution
-
Sodium Ascorbate solution (freshly prepared)
-
Copper ligand solution (e.g., TBTA in DMSO)
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare Reactants: In a microcentrifuge tube, combine the azide-functionalized molecule and the alkyne-functionalized molecule in the Reaction Buffer.
-
Degas: Thoroughly degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) or by using a freeze-pump-thaw method.
-
Add Catalyst Components: To the degassed solution, add the copper ligand solution, followed by the CuSO₄ solution.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture.
-
Incubate: Allow the reaction to proceed at room temperature for 1-2 hours, protected from light and under an inert atmosphere.
-
Purify: The purification method will depend on the nature of the product. Options include chromatography, precipitation, or filtration.
Visualizations
Caption: Workflow for NHS Ester Coupling.
Caption: Experimental Workflow for CuAAC Reaction.
Caption: Troubleshooting Decision Tree for Low Coupling Efficiency.
References
Technical Support Center: Overcoming Steric Hindrance in Bioconjugation
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to steric hindrance during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect my bioconjugation reaction?
A1: Steric hindrance occurs when the spatial arrangement of atoms or groups of atoms at or near a reaction site physically obstructs the approach of a reactant.[1] In bioconjugation, this can prevent the formation of a stable covalent bond between two molecules, such as an antibody and a drug payload, leading to low conjugation efficiency, reduced yields, and potentially incomplete reactions.[2] The bulky nature of biomolecules like proteins and antibodies often creates sterically hindered environments that can negatively impact the kinetics and selectivity of the conjugation process.[3][4]
Q2: My conjugation yield is consistently low. Could steric hindrance be the cause?
Q3: How can I overcome steric hindrance in my experiments?
A3: Several strategies can be employed to overcome steric hindrance:
-
Use of Linkers/Spacers: Introducing a linker or spacer arm between the two molecules to be conjugated can create the necessary distance to bypass the steric obstruction.[6][7]
-
Optimize Reaction Conditions: Adjusting parameters such as pH, temperature, and reagent concentration can sometimes improve reaction efficiency in the presence of steric hindrance.[8]
-
Alternative Conjugation Chemistries: Employing highly efficient and selective reactions, such as "click chemistry," can often succeed where traditional methods fail in sterically demanding situations.[3][4][]
-
Site-Directed Mutagenesis: If possible, genetically engineering the biomolecule to introduce a reactive handle in a more accessible location can be a powerful solution.[2]
Q4: What are linkers and spacers, and how do I choose the right one?
A4: Linkers (or spacers) are chemical moieties that covalently connect two molecules.[6][7] They play a crucial role in overcoming steric hindrance by providing physical separation between the conjugated molecules.[6] The choice of linker depends on several factors:
-
Length: Longer linkers provide more distance to overcome significant steric clashes.[10][11]
-
Flexibility: Flexible linkers, such as those containing polyethylene (B3416737) glycol (PEG), can allow for better conformational freedom, facilitating the reaction.[7]
-
Hydrophilicity: Hydrophilic linkers can improve the solubility of the final conjugate and prevent aggregation, which can be exacerbated by hydrophobic interactions.[6][12]
Commonly used linkers include aminocaproic acid (Ahx) as a hydrophobic spacer and polyethylene glycol (PEG) as a hydrophilic spacer.[7]
Q5: What is "click chemistry" and why is it useful for sterically hindered systems?
A5: Click chemistry refers to a class of reactions that are highly efficient, selective, and biocompatible, proceeding under mild conditions with high yields.[] The most common examples used in bioconjugation are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] These reactions are particularly effective for sterically hindered systems because of their high reactivity and stereoselectivity, which allows them to proceed quickly and overcome significant activation barriers even in crowded molecular environments.[3]
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency with NHS-Ester Chemistry
Problem: You are using an N-hydroxysuccinimide (NHS) ester to label primary amines (e.g., lysine (B10760008) residues) on a protein, but the degree of labeling is consistently low.
Possible Cause: Steric hindrance around the target amine groups may be preventing the NHS ester from accessing the reaction site. Lysine residues located in buried regions of the protein are less accessible for conjugation.
Troubleshooting Steps:
-
Characterize Accessibility: Analyze the structure of your protein to identify lysine residues that are surface-exposed and likely to be more accessible.
-
Optimize Reaction pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH is typically between 8.3 and 8.5.[13] While Tris buffers are sometimes used, they contain primary amines and are generally not recommended.[13] Phosphate (B84403) or bicarbonate buffers are better alternatives.[13][14]
-
Introduce a Spacer Arm: Synthesize or purchase an NHS ester with a linker of varying length (e.g., a PEG linker). This will increase the distance between the reactive ester and the bulky part of your labeling reagent, potentially overcoming the steric hindrance.
-
Consider Alternative Chemistries: If optimizing conditions and using linkers fails, consider switching to a different conjugation strategy that may be less susceptible to steric hindrance, such as click chemistry.
Issue 2: Poor Yields in Maleimide-Thiol Conjugation
Problem: You are attempting to conjugate a maleimide-functionalized molecule to a cysteine residue on your protein, but the reaction yield is poor.
Possible Cause: The target cysteine residue may be in a sterically hindered environment, such as a pocket or near other bulky residues, preventing the maleimide (B117702) from reacting efficiently.[5]
Troubleshooting Steps:
-
Ensure Thiol Accessibility: Confirm that the target cysteine's thiol group is accessible and not forming a disulfide bond. If necessary, use a mild reducing agent to break any disulfide bonds.
-
Optimize pH: The maleimide-thiol reaction is most efficient and selective at a pH between 6.5 and 7.5.[15] At higher pH values, maleimides can also react with primary amines.[5]
-
Incorporate a Linker: Utilize a maleimide reagent that includes a flexible and sufficiently long linker to extend the reactive group away from the sterically crowded region. The length of the linker can be critical for modulating the stability and payload release of antibody-drug conjugates (ADCs).[10][11]
-
Explore Alternative Thiol-Reactive Chemistries: Consider other reagents for cysteine modification that may have different steric profiles.
-
Leverage Click Chemistry: If direct thiol conjugation remains problematic, consider introducing an azide (B81097) or alkyne handle onto the cysteine, followed by a click reaction with a correspondingly modified partner molecule.
Issue 3: Aggregation of the Bioconjugate Product
Problem: After performing the bioconjugation, you observe precipitation or aggregation of your final product.
Possible Cause: The conjugation process, especially with hydrophobic molecules, can increase the overall hydrophobicity of the bioconjugate, leading to aggregation. Steric hindrance can sometimes be an indirect cause if it leads to incomplete or heterogeneous conjugation, exposing hydrophobic patches. The design of the linker itself can also contribute to this issue.[16]
Troubleshooting Steps:
-
Use Hydrophilic Linkers: Incorporate hydrophilic linkers, such as polyethylene glycol (PEG), into your conjugation strategy.[7][12] This can significantly improve the solubility and stability of the final conjugate.
-
Optimize Drug-to-Antibody Ratio (DAR): For ADCs, a high DAR with hydrophobic payloads can lead to aggregation. Optimizing the stoichiometry of your reactants to achieve a lower, more controlled DAR can mitigate this.
-
Buffer Optimization: Ensure that the final bioconjugate is in a buffer that promotes its stability. This may involve adjusting the pH or including stabilizing excipients.
-
Characterization of Aggregates: Use techniques like size-exclusion chromatography (SEC) to analyze the extent of aggregation.[17][18]
Experimental Protocols
Protocol 1: General Procedure for NHS-Ester Conjugation to a Protein
-
Protein Preparation: Dissolve the protein in a non-amine-containing buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer).[13][14] The protein concentration should typically be in the range of 5-20 mg/mL.[14]
-
NHS-Ester Solution Preparation: Immediately before use, dissolve the NHS-ester reagent in a dry, water-miscible organic solvent like DMSO or DMF.[13][19]
-
Conjugation Reaction: Add a calculated molar excess of the NHS-ester solution to the protein solution. The optimal molar ratio will need to be determined empirically but often ranges from 5 to 20-fold excess.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[14]
-
Purification: Remove the unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[14][19]
-
Characterization: Analyze the conjugate to determine the degree of labeling using methods such as UV-Vis spectroscopy, mass spectrometry, or HPLC.[17][18]
Protocol 2: General Procedure for Maleimide-Thiol Conjugation
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein using a mild reducing agent like TCEP. Purify the protein to remove the reducing agent. Resuspend the protein in a buffer at pH 6.5-7.5 (e.g., phosphate buffer containing EDTA).
-
Maleimide Solution Preparation: Dissolve the maleimide-functionalized reagent in a suitable solvent (e.g., DMSO or DMF) immediately before the reaction.
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the maleimide solution to the protein solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench any unreacted maleimide by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol.
-
Purification: Purify the conjugate using size-exclusion chromatography or other appropriate chromatographic methods to remove excess reagents and byproducts.
-
Characterization: Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry, and hydrophobic interaction chromatography (HIC) to confirm conjugation and determine the drug-to-antibody ratio (DAR).[17][20]
Quantitative Data Summary
Table 1: Impact of Linker Length on Conjugation Efficiency
| Linker Type | Linker Length (Å) | Target Protein | Conjugation Chemistry | Relative Conjugation Yield (%) |
| NHS-Ester | 5 | Bovine Serum Albumin | Amine-Reactive | 45 |
| NHS-PEG4-Ester | 17.6 | Bovine Serum Albumin | Amine-Reactive | 78 |
| NHS-PEG12-Ester | 44.2 | Bovine Serum Albumin | Amine-Reactive | 92 |
| Maleimide | 6.2 | Antibody (reduced Cys) | Thiol-Reactive | 55 |
| Maleimide-PEG8 | 32.1 | Antibody (reduced Cys) | Thiol-Reactive | 85 |
Note: Data are representative and intended for illustrative purposes. Actual results will vary depending on the specific molecules and reaction conditions.
Table 2: Comparison of Conjugation Chemistries for a Sterically Hindered Site
| Conjugation Chemistry | Molar Ratio (Reagent:Protein) | Reaction Time (h) | Achieved Degree of Labeling |
| NHS-Ester | 20:1 | 4 | 1.2 |
| Maleimide-Thiol | 15:1 | 2 | 1.5 |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 5:1 | 1 | 3.8 |
Note: Data are representative and intended for illustrative purposes. The target protein contains a single, sterically hindered reactive site.
Visualizations
Caption: Conceptual diagram of steric hindrance preventing a reaction.
Caption: Workflow for troubleshooting steric hindrance in bioconjugation.
Caption: Diagram showing how a linker overcomes steric hindrance.
References
- 1. what is steric hindrance and hyper conjugation? pls do answer my last - askIITians [askiitians.com]
- 2. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 3. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Linkers and Spacers Design - Creative Peptides [creative-peptides.com]
- 8. mdpi.com [mdpi.com]
- 10. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 16. Linker Design | SpiroChem [spirochem.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. glenresearch.com [glenresearch.com]
- 20. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of the Azide Group in Long Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of the azide (B81097) functional group, particularly in the context of long-duration chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful and safe execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of an azide group during a long reaction?
A1: The stability of an azide group is primarily influenced by several factors:
-
Temperature: Higher temperatures significantly increase the rate of azide decomposition. Many organic azides are thermally labile and can decompose, sometimes explosively, upon heating.[1][2][3]
-
pH: Acidic conditions should be avoided as they can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[2] While specific quantitative data on the effect of pH on a wide range of organic azides is not extensively tabulated in the literature, it is a critical factor to control.
-
Solvent: The choice of solvent can impact azide stability. Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) are incompatible and can form explosive diazidomethane and triazidomethane, respectively.[4]
-
Presence of Metals: Contact with heavy metals such as copper, lead, silver, and mercury can form highly shock-sensitive metal azides.[2]
-
Light Exposure: Some azides are sensitive to light and can decompose upon prolonged exposure.[1][3]
-
Molecular Structure: The inherent stability of an organic azide is highly dependent on its structure. Two useful guidelines for assessing stability are the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six".[1][2][3][4]
-
C/N Ratio: The ratio of carbon (plus oxygen) atoms to nitrogen atoms should ideally be 3 or greater for reasonable stability.[1][2]
-
Rule of Six: There should be at least six carbon atoms for each energetic functional group (like azide, nitro, or diazo) to provide sufficient dilution of the energetic nature of the group.[1][2][3]
-
-
Catalysts and Reagents: Certain reagents, such as strong reducing or oxidizing agents, can be incompatible with the azide group. The choice of catalyst is also crucial; for instance, in copper-catalyzed "click" chemistry, the ligand used can help stabilize the copper(I) oxidation state and prevent side reactions.
Q2: How can I assess the stability of my azide-containing compound before starting a long reaction?
A2: A preliminary assessment can be made using the C/N ratio and the "Rule of Six" as mentioned above.[1][2][3][4] For a more quantitative assessment, Differential Scanning Calorimetry (DSC) can be used to determine the onset temperature of decomposition (Tonset). This provides a measure of the compound's thermal stability. It is also advisable to perform a small-scale pilot reaction under the intended conditions and monitor for any signs of decomposition over time using techniques like TLC, LC-MS, or NMR.
Q3: What are the common signs of azide decomposition during a reaction?
A3: Signs of azide decomposition can include:
-
Gas Evolution: The most common decomposition pathway involves the loss of nitrogen gas (N₂).[1] Unexplained gas evolution from a reaction mixture is a strong indicator of azide degradation.
-
Appearance of New Spots on TLC: Decomposition often leads to the formation of new, sometimes more polar, byproducts, such as the corresponding amine. This will appear as new spots on a Thin Layer Chromatography (TLC) plate.
-
Changes in Reaction Mixture Color: While not always indicative of azide decomposition, a significant and unexpected color change should be investigated.
-
Inconsistent Reaction Yields: If you observe decreasing yields with older batches of an azide-containing starting material, it is likely due to decomposition during storage.[1]
Q4: Are there any common reagents that are incompatible with azides in long reactions?
A4: Yes, several classes of reagents should be used with caution or avoided altogether:
-
Strong Acids: As mentioned, these can form explosive hydrazoic acid.[2]
-
Heavy Metal Salts: Can form shock-sensitive heavy metal azides.[2]
-
Halogenated Solvents: Can form explosive polyazidomethanes.[4]
-
Strong Reducing Agents: While some reductions of azides are desired (e.g., Staudinger reduction), harsh reducing agents can lead to uncontrolled reactions.
-
Strong Oxidizing Agents: Can lead to rapid and exothermic decomposition.
-
Thiol-containing scavengers: In solid-phase peptide synthesis, sulfur-containing scavengers used during deprotection or cleavage steps can reduce the azide group.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving azides.
General Stability Issues
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield in a long reaction. | 1. Decomposition of the azide starting material or intermediate. 2. Incompatible reaction conditions (e.g., high temperature, wrong pH). | 1. Monitor the stability of your azide over the reaction time using TLC, LC-MS, or NMR. Consider re-synthesizing or purifying the azide if it has been stored for a long time. 2. Lower the reaction temperature if possible. Ensure the reaction medium is not acidic. |
| Formation of a significant amount of a more polar byproduct. | Reduction of the azide to the corresponding amine. | If the reduction is unintentional, check for sources of reducing agents in your reaction mixture. Some reagents or impurities can act as reductants over long reaction times. |
| Unexpected gas evolution from the reaction. | Thermal or chemical decomposition of the azide group. | Immediately ensure proper ventilation and take appropriate safety precautions. Stop any heating and try to identify the cause of decomposition. Consider running the reaction at a lower temperature. |
| Inconsistent results between batches. | Degradation of the azide starting material during storage. | Store azide compounds at low temperatures (typically ≤ -18°C), protected from light, and in dilute solutions if they are particularly sensitive.[1][3] Always use freshly prepared or recently purified azides for critical reactions. |
Troubleshooting "Click" Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
| Problem | Possible Cause | Recommended Solution |
| Reaction is slow or does not go to completion. | 1. Oxidation of the Cu(I) catalyst to inactive Cu(II). 2. Insufficient concentration of reactants. 3. Poor solubility of reactants or catalyst. | 1. Use a stabilizing ligand for the copper(I) catalyst, such as THPTA or TBTA.[6] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Add a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I).[6] 2. Increase the concentration of the azide or alkyne. 3. Use a co-solvent (e.g., DMSO, t-BuOH) to improve solubility. |
| Side product formation. | 1. Copper-mediated side reactions. 2. Decomposition of the azide. | 1. Use a copper-chelating ligand to minimize side reactions. 2. Monitor the reaction at a lower temperature to see if the side product formation is reduced. |
| Reaction fails with complex biomolecules. | Copper toxicity or denaturation of the biomolecule. | Use a biocompatible copper ligand like THPTA.[6] Keep the reaction time as short as possible and perform the reaction at a lower temperature (e.g., room temperature or 4°C). |
Troubleshooting Staudinger Ligation/Reduction
| Problem | Possible Cause | Recommended Solution |
| Incomplete reaction, starting azide remains. | 1. Insufficient phosphine (B1218219) reagent. 2. Sterically hindered azide. | 1. Use a slight excess of the phosphine reagent. 2. Increase the reaction temperature or use a more reactive phosphine like trimethylphosphine. |
| Formation of the aza-ylide intermediate, but no hydrolysis to the amine. | Insufficient water in the reaction mixture. | After the initial reaction with the phosphine, ensure sufficient water is added to hydrolyze the aza-ylide intermediate.[7] |
| Formation of undesired side products. | The aza-ylide intermediate is reacting with other functional groups in the molecule (e.g., aldehydes, ketones). | If other electrophilic functional groups are present, it may be necessary to protect them before performing the Staudinger reaction. Alternatively, perform the hydrolysis step immediately after the formation of the aza-ylide to minimize side reactions. |
| Difficulty in removing the phosphine oxide byproduct. | Triphenylphosphine oxide can be difficult to separate chromatographically. | Use a polymer-bound triphenylphosphine, which can be removed by filtration. Alternatively, tributylphosphine (B147548) can be used, as the resulting tributylphosphine oxide is often easier to remove. |
Data Presentation
Table 1: Thermal Stability of Selected Organic Azides
This table provides the onset temperature of decomposition (Tonset) for several classes of organic azides, as determined by Differential Scanning Calorimetry (DSC). Tonset is a measure of thermal stability under heating and can vary with experimental conditions.
| Azide Type | Example | General Stability Remarks | Approximate Tonset (°C) | Recommended Storage Conditions |
| Alkyl (primary) | 1-Azidohexane | Generally more stable than aryl and carbonyl azides.[2][4] | Varies with structure | ≤ -18°C, protected from light[3] |
| Alkyl (benzylic) | Benzyl Azide | Generally quite stable, but should be stored away from heat and light.[1] | ~190 °C[1] | 2-8°C, protected from light[1] |
| Aryl | Phenyl Azide | Less stable than aliphatic azides.[2][4] | Varies with structure | ≤ -18°C, in the dark[1] |
| Sulfonyl | Tosyl Azide | Generally stable under ambient conditions but may decompose upon heating.[1] | ~120 °C[1] | Cool, dry, well-ventilated area[1] |
| Sulfonyl | Imidazole-1-sulfonyl Azide HCl | Developed as a shelf-stable reagent, but safety issues have been reported.[1] | Not readily available | Cool, dry conditions[1] |
Experimental Protocols
Protocol 1: Monitoring Azide Stability in a Long-Duration Reaction by HPLC
Objective: To quantify the concentration of an azide starting material and the formation of its corresponding amine product over time in a reaction mixture.
Methodology:
-
Standard Preparation:
-
Prepare stock solutions of your pure azide starting material and the corresponding amine product at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in your reaction.
-
-
Sample Preparation:
-
At specified time points during your reaction (e.g., 0, 6, 12, 24, 48 hours), withdraw a small, accurately measured aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately if necessary (e.g., by rapid cooling or addition of a quenching agent that does not interfere with the analysis).
-
Dilute the aliquot with a suitable solvent to a concentration within the range of your calibration standards.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (General Example - to be optimized for your specific compounds):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient: e.g., Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the azide and amine have good absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Generate a calibration curve for both the azide and the amine by plotting peak area versus concentration for your standards.
-
Determine the concentration of the azide and amine in your reaction samples at each time point by using the calibration curves.
-
Plot the concentration of the azide and amine as a function of time to monitor the stability of the azide and the rate of formation of the amine.
-
Protocol 2: Long-Duration Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Stability Monitoring
Objective: To perform a multi-day CuAAC reaction while monitoring the stability of the azide reactant.
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., a mixture of water and a co-solvent like t-BuOH or DMSO)
-
Inert gas supply (Nitrogen or Argon)
Methodology:
-
Reaction Setup (Day 0):
-
In a reaction vessel, dissolve the azide and alkyne in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Prepare a stock solution of the copper catalyst by pre-mixing CuSO₄ and the ligand (THPTA or TBTA) in a 1:2 molar ratio in degassed water.[6]
-
Prepare a fresh stock solution of sodium ascorbate in degassed water.
-
To the reaction mixture, add the copper/ligand solution followed by the sodium ascorbate solution under a positive pressure of inert gas.
-
Seal the reaction vessel and stir at the desired temperature (e.g., room temperature).
-
Immediately take a "time zero" sample for HPLC analysis as described in Protocol 1.
-
-
Monitoring (Daily):
-
Each day, carefully withdraw a small aliquot of the reaction mixture under an inert atmosphere.
-
Prepare the sample for HPLC analysis as described in Protocol 1 to determine the concentrations of the azide, alkyne, and triazole product.
-
Analyze the data to track the consumption of starting materials and the formation of the product. A significant decrease in the azide concentration without a corresponding increase in the product concentration may indicate decomposition.
-
-
Reaction Work-up (End of Reaction):
-
Once the reaction is complete (as determined by monitoring), quench the reaction (e.g., by exposing it to air).
-
Purify the product using standard techniques such as extraction, chromatography, or crystallization.
-
Visualizations
Factors Affecting Azide Stability
Caption: Key factors influencing the stability of the azide functional group.
Experimental Workflow for Monitoring Azide Stability
Caption: A logical workflow for monitoring the stability of an azide during a long reaction.
Troubleshooting Decision Tree for Failed Azide Reactions
References
removing excess 6-(4-Azidobutanamido)hexanoic acid after reaction
Technical Support Center: Purification and Reagent Removal
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of excess 6-(4-Azidobutanamido)hexanoic acid following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess this compound from a reaction mixture?
A1: The choice of purification method depends primarily on the molecular weight and properties of your desired product.
-
For Large Biomolecules (e.g., Antibodies, Proteins >10 kDa): Size-based separation techniques are highly effective. These include size exclusion chromatography (SEC) via desalting or spin columns, dialysis, and centrifugal filtration (ultrafiltration)[1][2][3]. These methods separate the large, conjugated product from the small, unreacted azide (B81097) linker.
-
For Small Organic Molecules: Standard organic chemistry purification techniques are used. The most common methods are liquid-liquid extraction and column chromatography[4][5].
Q2: I've conjugated the azide linker to a large protein. Which purification method is best?
A2: For purifying proteins and other large biomolecules, several options are available, each with its own advantages.
-
Desalting/Spin Columns (SEC): Ideal for rapid purification of small sample volumes. The larger protein conjugate passes through the column quickly, while the smaller azide linker is retained[1].
-
Dialysis: Best suited for larger sample volumes (from 0.1 mL to 70 mL), this method involves placing the sample in a semi-permeable membrane that retains the large protein while allowing the small azide molecules to diffuse out into a surrounding buffer[1].
-
Centrifugal Filtration: This technique uses a filter with a specific molecular weight cut-off (e.g., 10 kDa) to retain the larger protein conjugate while the smaller, excess azide linker passes through into the filtrate[2][3]. This method is also useful for concentrating the final product.
Q3: My product is a small organic molecule. How can I remove the excess acidic linker?
A3: The carboxylic acid group on the this compound is the key to its removal.
-
Liquid-Liquid Extraction: Dissolve your reaction mixture in an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). Wash this solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The base will deprotonate the carboxylic acid on the excess linker, forming a water-soluble salt that partitions into the aqueous layer, leaving your (presumably less polar) product in the organic layer[5].
-
Silica (B1680970) Gel Chromatography: This is a standard method for purifying organic compounds. Silica gel, being slightly acidic, is a suitable stationary phase for the purification of many organic azides[4]. The separation is based on polarity, and an appropriate mobile phase (e.g., a hexane/ethyl acetate mixture) can effectively separate the product from the more polar, unreacted linker.
Q4: How can I monitor the progress of the purification?
A4:
-
For Small Molecules: Thin-Layer Chromatography (TLC) is the standard method. If your azide compound lacks a UV chromophore, visualization can be achieved using chemical stains. A two-step process of converting the azide to an amine followed by detection with ninhydrin (B49086) is a reliable option[4].
-
For Biomolecules: The concentration and purity of antibody-oligonucleotide conjugates can be assessed using UV-Vis spectroscopy[6][7]. For proteins, concentration can be determined using an A280 measurement or colorimetric assays like BCA or Bradford before and after purification to calculate yield[2].
Q5: What are the most critical safety precautions when handling this azide compound?
A5: Organic azides and azide compounds require careful handling due to their potential toxicity and explosive nature[4][8].
-
Avoid Heavy Metals: Azides can form highly explosive salts with many metals. Never use metal spatulas for transferring azide compounds[4].
-
Avoid Strong Acids: Azides can react with acids to form the highly toxic and explosive hydrazoic acid[8].
-
Use Proper PPE: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including chemical-resistant gloves and safety glasses[4].
-
Waste Disposal: Never pour azide-containing solutions down the drain, as they can react with metals in the plumbing[1]. All waste should be collected and treated as hazardous. Excess azides can be chemically quenched, for example, by reacting with nitrous acid under controlled conditions[8][9].
Troubleshooting Guide
This guide addresses common issues encountered during the removal of excess this compound.
| Observed Problem | Potential Cause(s) | Recommended Solutions |
| Low recovery of biomolecule product after purification. | 1. Adsorptive loss of the product to the filter membrane or chromatography resin.[2] 2. Product precipitation due to buffer incompatibility or over-concentration. 3. Incomplete elution from the purification device. | 1. Pre-wet centrifugal filters before use.[2] Ensure the chosen purification column/membrane is compatible with your biomolecule. 2. Perform purification in a suitable, amine-free buffer (e.g., 10 mM potassium phosphate) at the recommended temperature (e.g., 4°C).[2][3] 3. For spin columns, ensure the final collection step is performed correctly (e.g., inverting the filter in a clean tube).[2] |
| Final product is still contaminated with excess azide linker. | 1. Inefficient separation method. 2. Insufficient washing steps during extraction or centrifugal filtration. 3. Column overloading in chromatography (SEC or silica gel). | 1. For biomolecules, ensure the MWCO of the filter or the pore size of the SEC resin is appropriate for separating your product from the ~157 g/mol linker. 2. Increase the number of washes. For centrifugal filtration, a total of five washes is often recommended.[2][3] For extraction, repeat the aqueous base wash 2-3 times. 3. Reduce the amount of crude reaction mixture loaded onto the column in a single run. |
| Biomolecule product appears aggregated or denatured after purification. | 1. Harsh purification conditions (e.g., incompatible pH, presence of organic solvents). 2. Overly vigorous mixing or vortexing. 3. Irreversible binding of the product to azide-modified surfaces.[10] | 1. Use gentle, size-based methods like dialysis or SEC with a biocompatible buffer.[1] 2. Handle the protein solution gently throughout the purification process. 3. Ensure all excess azide reagent is thoroughly removed, as residual azides can sometimes promote aggregation.[10] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Small Molecule Purification
This protocol is designed for separating a desired organic product from the excess, acidic this compound.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a volume sufficient for easy handling.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Aqueous Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The aqueous layer contains the deprotonated, water-soluble azide linker salt. Drain the lower layer. If your organic solvent is denser than water (e.g., dichloromethane), the aqueous layer will be on top.
-
Repeat: Repeat the aqueous wash (steps 3-4) two more times to ensure complete removal of the acidic linker.
-
Brine Wash: Wash the organic layer once with an equal volume of saturated NaCl solution (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask. Add a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), swirl, and let it stand for 5-10 minutes. Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification of an Antibody-Azide Conjugate via Centrifugal Spin Column
This protocol uses size exclusion to separate a large antibody conjugate from the small, unreacted azide linker.
-
Column Preparation: Place a spin column with an appropriate molecular weight cut-off (e.g., 10 kDa) into a collection tube. Pre-rinse the filter by adding 450 µL of a suitable amine-free buffer (e.g., 10 mM potassium phosphate, pH 7.4) and centrifuging according to the manufacturer's specifications (e.g., 5 min at 13,800 x g). Discard the flow-through[3].
-
Sample Loading: Add the reaction mixture containing the antibody conjugate and excess azide linker to the top of the pre-rinsed filter.
-
First Centrifugation: Centrifuge the column again under the same conditions. The larger antibody conjugate will be retained by the filter, while some of the buffer and excess linker will pass into the collection tube. Discard the filtrate.
-
Washing: Place the filter back into the tube and add 350 µL of fresh purification buffer to wash the retained antibody. Centrifuge again and discard the filtrate. Repeat this washing step for a total of five washes to ensure complete removal of the unreacted azide linker[2][3].
-
Product Recovery: After the final wash, invert the filter device into a new, clean collection tube. Centrifuge for 5 minutes at a lower speed (e.g., 1,000 x g) to collect the purified and concentrated antibody conjugate[2].
-
Quantification: Determine the final concentration of the purified antibody using a method such as a BCA assay or A280 measurement[2].
Visualized Workflows
Caption: Decision workflow for selecting the appropriate purification method.
Caption: Experimental workflow for purification using a centrifugal spin column.
References
- 1. Sodium azide removal protocol | Abcam [abcam.com]
- 2. nanocomposix.com [nanocomposix.com]
- 3. fortislife.com [fortislife.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dynamic-biosensors.com [dynamic-biosensors.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Optimization of a ligand immobilization and azide group endcapping concept via "Click-Chemistry" for the preparation of adsorbents for antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Click Chemistry Reactions
Welcome to the technical support center for scaling up click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up process. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure your large-scale click chemistry reactions are efficient, safe, and reproducible.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when scaling up your click chemistry reactions.
Issue 1: Low or Inconsistent Reaction Yields
Problem: You are observing significantly lower or more variable yields upon moving from a small-scale to a large-scale reaction.
| Possible Cause | Troubleshooting Step |
| Poor Mixing | - Ensure adequate agitation for the larger volume. The geometry of the reactor and the stirrer design are critical for maintaining a homogeneous reaction mixture.[1] - For viscous reaction mixtures, consider mechanical stirring over magnetic stirring to prevent localized "hot spots" or areas of poor reagent distribution.[2] |
| Inefficient Heat Transfer | - Monitor the internal reaction temperature closely. Exothermic reactions can lead to localized overheating, causing degradation of reagents or products.[1] - Use a reactor with a larger surface area-to-volume ratio or implement a cooling system (e.g., cooling jacket) to dissipate heat effectively.[3] |
| Impure Reagents or Solvents | - Use high-purity reagents and solvents, as impurities can interfere with the catalyst or starting materials.[4] - Degas solvents, especially for copper-catalyzed reactions, to prevent oxidation of the Cu(I) catalyst.[5] |
| Catalyst Inactivation | - In CuAAC reactions, ensure the reducing agent (e.g., sodium ascorbate) is in sufficient excess to maintain the active Cu(I) oxidation state.[6] - Avoid solvents or functional groups on your substrates that can coordinate to and deactivate the copper catalyst. |
Issue 2: Product Purification Challenges
Problem: You are struggling to isolate your desired product in high purity at a larger scale.
| Possible Cause | Troubleshooting Step |
| Catalyst Removal | - For CuAAC, residual copper can be toxic and interfere with downstream applications.[7][8] Consider using a heterogeneous or polymer-supported copper catalyst that can be easily filtered off.[6][9] - Chelating agents like EDTA can be used to remove copper, followed by dialysis or filtration for large molecules.[10] |
| Chromatography is not Scalable | - Explore alternative purification methods such as crystallization, precipitation, or extraction.[11] - For biomolecules, size exclusion chromatography or tangential flow filtration may be more suitable for large-scale purification.[12] |
| Byproduct Formation | - Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions like alkyne homocoupling.[8][13] - Ensure the purity of your starting materials to avoid introducing impurities that are difficult to separate from the final product.[14] |
Issue 3: Safety Concerns with Azides at Scale
Problem: You are planning to scale up a reaction involving azides and need to ensure safe handling and reaction conditions.
| Possible Cause | Troubleshooting Step |
| Formation of Hydrazoic Acid | - Avoid acidic conditions, which can lead to the formation of the highly toxic and explosive hydrazoic acid (HN₃).[15][16] - If acidic conditions are unavoidable, ensure adequate ventilation and consider in-situ generation of the azide (B81097) to keep concentrations low. |
| Explosive Metal Azides | - Avoid contact of sodium azide with heavy metals (e.g., lead, copper, silver, mercury) as this can form highly shock-sensitive and explosive metal azides. Use non-metal spatulas and equipment. |
| Thermal Instability | - Be aware that organic azides can be thermally unstable and decompose explosively, especially those with a low carbon-to-nitrogen ratio.[17] - Implement strict temperature control and avoid localized heating.[2] Consider performing a thermal hazard analysis before scaling up. |
| Solvent Incompatibility | - Do not use halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with sodium azide, as this can form explosive diazidomethane or triazidomethane. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to take when scaling up click chemistry reactions involving azides?
A1: Safety is paramount when working with azides at any scale, and the risks are amplified at larger scales.[2] Key precautions include:
-
Avoid Hydrazoic Acid Formation: Do not expose azides to strong acids, as this can generate highly toxic and explosive hydrazoic acid.[15]
-
Material Compatibility: Avoid contact with heavy metals to prevent the formation of explosive metal azides. Use non-metallic spatulas and ensure your reactor is compatible.
-
Solvent Choice: Do not use halogenated solvents like dichloromethane with sodium azide.
-
Thermal Management: Organic azides can be thermally sensitive.[17] Ensure robust temperature control to prevent runaway reactions.[1]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves. For larger scale reactions, a blast shield is recommended.
-
Characterize Stability: For novel organic azides, it is crucial to characterize their thermal stability using techniques like Differential Scanning Calorimetry (DSC) before proceeding to a larger scale.
Q2: How can I efficiently remove the copper catalyst from my large-scale CuAAC reaction?
A2: Removing the copper catalyst is a common challenge, especially for pharmaceutical and biological applications where copper toxicity is a concern.[7][8] Here are several strategies:
-
Heterogeneous Catalysts: Employing a solid-supported copper catalyst allows for simple filtration to remove the catalyst post-reaction.[9]
-
Chelating Agents: Adding a chelating agent such as EDTA can sequester the copper ions, which can then be removed through extraction or, for larger molecules, dialysis.[10]
-
Scavenging Resins: Various resins are commercially available that can selectively bind to and remove copper from the reaction mixture.
-
Precipitation: In some cases, the product can be precipitated, leaving the copper catalyst in the solution.[5]
Q3: My click reaction works well in the lab, but the yield drops significantly upon scale-up. What should I investigate first?
A3: A drop in yield upon scaling up is often related to physical rather than chemical parameters.[1] The first things to investigate are:
-
Mixing Efficiency: Inadequate mixing in a larger reactor can lead to poor mass transfer and localized concentration gradients, resulting in lower yields and increased side products.[2]
-
Heat Transfer: Exothermic click reactions can overheat in large reactors if not properly cooled, leading to degradation of starting materials, products, or the catalyst.[1] The surface area to volume ratio decreases as you scale up, making heat dissipation more challenging.[3]
-
Purity of Reagents: The larger quantities of reagents used in scale-up might introduce more impurities, which can inhibit the reaction.[4] Ensure the quality of your starting materials and solvents.
Q4: What are the advantages of using strain-promoted azide-alkyne cycloaddition (SPAAC) for large-scale reactions?
A4: SPAAC offers a significant advantage for scaling up, particularly in biological applications, because it eliminates the need for a copper catalyst.[7][18] This circumvents the issues of catalyst toxicity and removal.[7] However, it's important to consider that the kinetics of SPAAC are generally slower than CuAAC, and the synthesis of strained alkynes can be more complex and costly.[7]
Experimental Protocols
Protocol 1: Scaled-Up Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general methodology for a 10-gram scale CuAAC reaction. Caution: This reaction should be performed by trained personnel with appropriate safety measures in place.
Materials:
-
Alkyne-containing substrate (1.0 eq)
-
Azide-containing substrate (1.05 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (B8700270) (0.10 eq)
-
Solvent (e.g., a mixture of water and t-butanol, or DMF)
-
Nitrogen source for degassing and inert atmosphere
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, dissolve the alkyne and azide substrates in the chosen solvent.
-
Degas the solution by bubbling nitrogen through it for at least 30 minutes to remove dissolved oxygen.
-
In a separate flask, prepare a solution of copper(II) sulfate in water.
-
In another flask, prepare a fresh solution of sodium ascorbate in water.
-
Under a positive pressure of nitrogen, add the copper(II) sulfate solution to the reactor.
-
Slowly add the sodium ascorbate solution to the reaction mixture. The color should change, indicating the formation of the active Cu(I) species.
-
Maintain the reaction at the desired temperature (often room temperature to 40 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, proceed with the appropriate workup and purification protocol to remove the copper catalyst and isolate the product.
Visualizations
Caption: Workflow for a scaled-up CuAAC reaction.
Caption: Troubleshooting logic for low yields in scaled-up reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. hsrm.umn.edu [hsrm.umn.edu]
- 3. diva-portal.org [diva-portal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. glenresearch.com [glenresearch.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 12. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pcbiochemres.com [pcbiochemres.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Protein Aggregation During Labeling
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation during and after protein labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my protein aggregating or precipitating after I've labeled it?
Protein aggregation post-labeling is a common issue that can stem from several factors:
-
Increased Surface Hydrophobicity : Many labeling reagents, especially fluorescent dyes, are hydrophobic. Covalently attaching these molecules to your protein increases its overall surface hydrophobicity, which can promote self-association and aggregation as the proteins attempt to minimize contact with the aqueous buffer.[1][2][3]
-
Protein Destabilization : The labeling process itself, including the chemical reaction, pH changes, or the presence of organic solvents, can partially denature or destabilize the protein. This can expose the protein's hydrophobic core, making it more prone to aggregation.[1]
-
High Dye-to-Protein Ratio (DOL) : Over-labeling a protein by attaching too many dye molecules can significantly increase hydrophobicity and lead to precipitation.[1][2][3]
-
Suboptimal Buffer Conditions : The pH, ionic strength, and composition of the buffer are critical for protein stability.[1][3][4] If these conditions are not optimal for your specific protein, its susceptibility to aggregation increases. Labeling is often done at a pH (e.g., 8.0-9.0 for amine-reactive dyes) that might be close to the protein's isoelectric point (pI), where it is least soluble.[3][5][6]
-
Presence of Organic Solvents : Labels are often dissolved in organic solvents like DMSO or DMF. Introducing even small amounts of these solvents can destabilize the protein.[1][2][3]
-
High Protein Concentration : The higher the protein concentration, the greater the likelihood of intermolecular interactions that lead to aggregation.[4][5][7]
Q2: My protein precipitated immediately after adding the labeling reagent. What should I do?
This often points to a critical incompatibility between the protein and the reaction conditions.
| Potential Cause | Troubleshooting Action |
| High Dye-to-Protein Ratio | Reduce the molar excess of the dye in the reaction. Start with a lower ratio (e.g., 3:1 or 5:1) and optimize from there. Aim for a final Degree of Labeling (DOL) of 1-3 for most applications.[1][2] |
| Unfavorable Buffer pH | Ensure the reaction buffer pH is optimal for the labeling chemistry but at least 1-2 units away from your protein's pI.[1][5] Screen a range of pH values if necessary. |
| Organic Solvent Shock | Minimize the amount of organic solvent used to dissolve the dye (typically ≤10% of the final reaction volume). Add the dissolved dye to the protein solution slowly and gently while vortexing to avoid localized high concentrations of solvent.[1][3] |
| Protein Instability | Perform the labeling reaction at a lower temperature (e.g., 4°C or on ice) for a longer duration to minimize the risk of protein unfolding.[1] |
Q3: How can I improve my protein's stability before starting the labeling reaction?
Starting with a stable, happy protein is crucial.
-
Purity Check : Ensure your protein is highly pure (>95%). Contaminants can interfere with the reaction and promote aggregation.[3]
-
Buffer Exchange : If your protein is in a buffer containing components that interfere with the labeling chemistry (e.g., Tris for amine-reactive dyes, or primary amines like glycine), perform a buffer exchange into a suitable labeling buffer (e.g., PBS or bicarbonate).[3]
-
Add Stabilizers : Consider adding stabilizing excipients to your protein solution before labeling. Common options include sugars (sucrose, trehalose), polyols (glycerol, sorbitol), and certain amino acids (arginine, proline).[8][9][10]
Q4: What can I add to my buffers to prevent my labeled protein from aggregating?
The use of excipients or additives in storage and experimental buffers can significantly enhance stability.[1]
| Additive Type | Examples | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamic Acid, Proline, Glycine | 50 - 500 mM | Suppress aggregation by binding to hydrophobic patches and increasing solubility.[5][9][11] |
| Sugars / Polyols | Sucrose, Trehalose, Glycerol, Sorbitol | 5-10% (w/v) / 10-50% (v/v) | Stabilize the native protein structure through preferential exclusion, strengthening the hydration shell.[10] Glycerol also acts as a cryoprotectant.[5] |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 | 0.01 - 0.1% (v/v) | Prevent surface adsorption and can bind to hydrophobic sites to hinder intermolecular contacts.[9][12] |
| Reducing Agents | DTT, TCEP | 1 - 5 mM | Prevent the formation of non-native intermolecular disulfide bonds, which can cause aggregation.[5][13] TCEP is often preferred as it is more stable and does not interfere with maleimide (B117702) chemistry. |
Experimental Protocols & Methodologies
Protocol 1: General Amine-Reactive Labeling (e.g., with NHS-Ester Dyes)
This protocol is optimized for a standard IgG antibody but can be adapted for other proteins.
-
Preparation of Antibody :
-
Preparation of Labeling Reagent :
-
Shortly before use, dissolve the amine-reactive NHS-ester dye in a small amount of anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]
-
-
Labeling Reaction :
-
Purification :
-
Remove unreacted dye and any small aggregates by passing the reaction mixture over a pre-equilibrated size-exclusion chromatography (SEC) or desalting column (e.g., Sephadex G-25).[15]
-
Collect the fractions containing the labeled protein, which are typically the first colored fractions to elute.
-
-
Characterization :
-
Determine the protein concentration and Degree of Labeling (DOL) by measuring the absorbance at 280 nm and the absorbance maximum of the dye.
-
Assess the aggregation state of the final product using SEC or Dynamic Light Scattering (DLS).[3]
-
Protocol 2: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
SEC is a powerful technique to separate and quantify monomers from dimers and larger aggregates.[16][17]
-
System Preparation :
-
Equilibrate an appropriate SEC column (selected based on the molecular weight of your protein) with a filtered and degassed mobile phase (e.g., PBS, pH 7.4).
-
Ensure a stable baseline on the UV detector (typically monitoring at 280 nm).
-
-
Sample Preparation :
-
Filter your labeled protein sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates that could clog the column.[18]
-
-
Analysis :
-
Inject a suitable volume of your sample onto the column.
-
Run the separation at a constant, appropriate flow rate.
-
Monitor the elution profile. The monomeric protein will elute as a major peak, while aggregates will elute earlier (at shorter retention times).
-
Integrate the peak areas to quantify the percentage of monomer, dimer, and higher-order aggregates. A monomer purity of >95% is often desired.
-
Visualizations and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fidabio [fidabio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Solutions for Protein Aggregation in Biologics Formulations - Pfanstiehl [pfanstiehl.com]
- 9. scispace.com [scispace.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effects of Excipients on Protein Aggregation During Agitation: An Interfacial Shear Rheology Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - BR [thermofisher.com]
- 16. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 17. approcess.com [approcess.com]
- 18. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
Technical Support Center: Optimizing Conjugation of 6-(4-Azidobutanamido)hexanoic acid
Welcome to the technical support center for optimizing conjugation reactions involving 6-(4-Azidobutanamido)hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on achieving optimal conjugation efficiency. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data tables to support your work.
Logical Decision Workflow
The first step in optimizing your conjugation strategy is to decide which functional group on the this compound linker you will utilize. This decision depends on the available functional groups on your target molecule.
Caption: Decision tree for selecting a conjugation strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is divided into two parts based on the reactive group of the linker being used for conjugation.
Part A: Conjugation via the Azide Group (Click Chemistry)
This method is used when your target molecule contains an alkyne or a strained cyclooctyne group.
Q1: What is the optimal pH for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A1: The CuAAC reaction is remarkably robust and can proceed over a wide pH range, typically between 4 and 12.[1] However, for bioconjugation applications involving sensitive molecules like proteins, a pH range of 6.5 to 8.0 is generally recommended to maintain biomolecule integrity.[2] Buffers such as phosphate, HEPES, or carbonate are compatible.[2][3] It is critical to avoid Tris buffer, as the amine can act as an inhibitory ligand for the copper catalyst.[2]
Q2: How does pH affect Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions?
A2: SPAAC is a copper-free click reaction and is also tolerant of a wide pH range. Studies have shown that higher pH values (from 5 to 10) generally increase reaction rates for many azide/cyclooctyne pairs.[4] However, this effect can be dependent on the specific buffer system used.[4][5] The charge state of the reactants, which is influenced by pH, can also affect reaction kinetics.[6] For most applications, a physiological pH of 7.4 is a reliable starting point.
Q3: My click chemistry reaction yield is low. Could pH be the problem?
A3: While pH is a factor, low yields in click chemistry are often related to the copper catalyst (for CuAAC) or reagent quality.
-
For CuAAC: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by oxygen.[7] Ensure you have a sufficient amount of a reducing agent, like sodium ascorbate, and consider degassing your buffers.[7][8] If the pH is too acidic, it can affect the performance of some stabilizing ligands.
-
For SPAAC: Low yields are less likely to be a direct result of pH, given the reaction's tolerance. Instead, check the purity and stability of your azide and cyclooctyne reagents. Steric hindrance around the reactive groups can also impede the reaction.[7]
Part B: Conjugation via the Carboxylic Acid Group (EDC/NHS Chemistry)
This method is used when your target molecule contains a primary amine (e.g., lysine (B10760008) residues on a protein). The process involves activating the carboxylic acid on the linker with EDC and NHS (or Sulfo-NHS) to form an amine-reactive NHS ester.
Q1: What is the optimal pH for EDC/NHS activation of the carboxylic acid?
A1: The activation of the carboxyl group with EDC to form the O-acylisourea intermediate, and its subsequent conversion to a more stable NHS ester, is most efficient in a slightly acidic environment. The recommended pH range for this activation step is 4.5 to 6.0 .[9][10][11] Using a pH in this range minimizes the competing hydrolysis of the EDC reagent.
Q2: What is the optimal pH for coupling the activated NHS-ester to a primary amine?
A2: The coupling of the NHS ester to a primary amine is most efficient at a neutral to slightly basic pH, typically in the range of 7.2 to 8.5 .[9][12] An optimal pH of 8.3-8.5 is often cited as the best compromise between amine reactivity and NHS ester stability.[13][14] At this pH, the primary amine is deprotonated (-NH2), making it a potent nucleophile ready to attack the NHS ester.[10][13]
Q3: Why is a two-step protocol with different pH values recommended for EDC/NHS coupling?
A3: A two-step protocol is highly recommended because it allows for the independent optimization of the two key reaction stages.[10]
-
Step 1 (Activation): Performed at an acidic pH (4.5–6.0) to maximize the formation of the amine-reactive NHS ester.
-
Step 2 (Conjugation): The pH is then raised to 7.2–8.5 for the efficient reaction of the NHS ester with the target amine.[9][10] This approach prevents unwanted side reactions and generally leads to higher and more consistent conjugation yields.
Q4: Which buffers should I use for the activation and coupling steps?
A4: Buffer selection is critical to avoid interference.
-
Activation Step (pH 4.5–6.0): Use a non-amine, non-carboxylate buffer. MES buffer (2-(N-morpholino)ethanesulfonic acid) is ideal.[9][10]
-
Coupling Step (pH 7.2–8.5): Phosphate-buffered saline (PBS) or HEPES buffer are excellent choices.[9][10] Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule by reacting with the activated NHS ester.[15]
Q5: My conjugation yield is low and I suspect the NHS ester is hydrolyzing. How does pH affect this?
A5: NHS-ester hydrolysis is a major competing reaction where the activated ester reacts with water, regenerating the carboxylic acid and rendering it unable to conjugate. The rate of hydrolysis is highly dependent on pH; it increases significantly as the pH becomes more alkaline.[12][13] This creates a trade-off: while a higher pH increases the reactivity of the target amine, it also decreases the stability (half-life) of the activated linker. If yields are low, consider performing the coupling step at the lower end of the recommended range (e.g., pH 7.2–7.5) or for a shorter duration.
Quantitative Data Summary
The tables below summarize key quantitative data related to pH optimization for the different conjugation chemistries.
Table 1: Recommended pH Ranges for Conjugation Chemistries
| Conjugation Chemistry | Reaction Step | Recommended pH Range | Recommended Buffers | Buffers to Avoid |
| CuAAC | One-Step Reaction | 6.5 - 8.0 | PBS, HEPES, Carbonate[2][3] | Tris[2] |
| SPAAC | One-Step Reaction | 5.0 - 10.0[4] | PBS, HEPES, Borate[4] | N/A |
| EDC/NHS | Activation | 4.5 - 6.0[9][10] | MES[9][10] | Phosphate, Acetate |
| EDC/NHS | Amine Coupling | 7.2 - 8.5[9][12] | PBS, HEPES, Bicarbonate[9][12] | Tris, Glycine[15] |
Table 2: Effect of pH on NHS-Ester Stability (Hydrolysis Half-Life)
| pH | Temperature (°C) | Half-Life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[12] |
| 8.0 | 4 | ~1 hour (interpolated) |
| 8.6 | 4 | 10 minutes[12] |
Data indicates that the NHS-ester intermediate is significantly less stable at the higher pH values required for efficient amine coupling, highlighting the time-sensitive nature of the reaction.
Experimental Protocols
Protocol 1: General Two-Step EDC/NHS Conjugation to an Amine-Containing Protein
This protocol describes the conjugation of the carboxylic acid group of this compound to a protein.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Strain-Promoted Azide-Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. covachem.com [covachem.com]
Technical Support Center: Mass Spectrometry of Azide-Modified Peptides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry of azide-modified peptides.
Troubleshooting Guide
This section addresses specific issues that may arise during the mass spectrometric analysis of azide-modified peptides in a question-and-answer format.
Question: I am observing a mass shift of -26 Da in my azide-modified peptide. What is the likely cause and how can I prevent it?
Answer: A mass shift of -26 Da (or more precisely, 25.995 Da, the difference between N₃ and NH₂) strongly indicates the unintended reduction of the azide (B81097) group (-N₃) to an amine (-NH₂).[1] This is a common problem that can occur during sample preparation, particularly during cleavage from a solid-phase synthesis resin or within the mass spectrometer's ion source.[1][2]
Solutions:
-
Sample Preparation: During solid-phase peptide synthesis (SPPS), avoid using cleavage cocktails containing strong reducing agents or certain thiol scavengers like 1,2-ethanedithiol (B43112) (EDT).[2] A mixture of trifluoroacetic acid (TFA) with scavengers like m-cresol (B1676322) or a combination of water and triisopropylsilane (B1312306) (TIS) is less likely to cause azide reduction.[2]
-
Mass Spectrometry: In-source reduction can occur with certain ionization methods like fast-atom bombardment (FAB).[1] While less common with modern electrospray ionization (ESI), it's crucial to optimize source conditions to minimize unwanted reactions.
Question: My signal intensity for the azide-modified peptide is very low, or I'm not seeing it at all. What should I check?
Answer: Low signal intensity can stem from several factors, ranging from sample loss during preparation to poor ionization efficiency.
Troubleshooting Steps:
-
Verify Sample Integrity: Before injection, confirm that your peptide was not lost during sample preparation steps like desalting. Incomplete elution from C18 columns is a common issue.[3] Ensure your elution solvent (e.g., 70% acetonitrile (B52724) with 0.1% formic acid) is appropriate for your peptide's hydrophobicity.[3][4]
-
Check for Ion Suppression: Components from your sample matrix (salts, detergents) can suppress the ionization of your target peptide.[3] Always perform a desalting step before LC-MS analysis. If you suspect ion suppression, try spiking a known amount of a standard peptide into your prepared sample. If the standard's signal also disappears, ion suppression is likely the culprit.[3]
-
Optimize LC Conditions: Extremely hydrophobic or hydrophilic peptides can be problematic. Hydrophobic peptides may require higher percentages of organic solvent for elution, while very hydrophilic peptides may not be retained well on standard C18 columns.[4][5]
-
Assess for Adduct Formation: High concentrations of sodium (Na⁺) or potassium (K⁺) ions in your solvents can lead to the formation of adducts (e.g., [M+H+Na]²⁺).[6] This splits the signal across multiple species, reducing the intensity of your desired protonated molecule ([M+H]⁺) and complicating the spectra.[5][6] Use high-purity LC-MS grade solvents and additives to minimize this effect.[5]
Question: The MS/MS fragmentation spectrum of my azide-peptide is complex and difficult to interpret. What are the common fragmentation patterns?
Answer: Azide-modified peptides can exhibit complex fragmentation behavior due to the reactivity of the azide group and any associated linkers or tags.
Key Fragmentation Pathways:
-
Preferred Cleavage at Linkers: If the azide is part of a larger chemical cross-linker, fragmentation often occurs preferentially at the linker region, which can complicate sequence analysis.[7]
-
Characteristic Fragment Ions: Many enrichment strategies (e.g., using biotin-phosphine for Staudinger ligation) result in tags that produce well-defined, characteristic fragment ions upon MS/MS.[7][8] Identifying these reporter ions can confirm the presence of a modified peptide even if the full sequence is not easily determined.
-
In-Source Decay (ISD): Particularly in MALDI-MS, a phenomenon called in-source decay can occur, leading to prompt fragmentation in the ion source before precursor selection.[9][10] This process, often radical-induced, can lead to specific backbone cleavages (e.g., formation of c- and z-ions) that differ from typical collision-induced dissociation (CID) fragments (b- and y-ions).[10][11][12] The choice of MALDI matrix can significantly influence the type of ISD fragmentation observed.[11]
Question: I am using a click chemistry or Staudinger ligation-based enrichment strategy, but the workflow is failing. What are the common pitfalls?
Answer: Enrichment strategies are powerful but have their own unique challenges.
Troubleshooting Enrichment Workflows:
-
Copper-Catalyzed Click Chemistry: A common issue is peptide precipitation upon the addition of copper sulfate (B86663) and a reducing agent like sodium ascorbate, leading to sample loss.[7] Furthermore, copper (I) can induce oxidation of the peptide, which can interfere with MS identification.[7]
-
Staudinger Ligation: While this method avoids issues with copper, it's crucial to ensure the phosphine (B1218219) reagent is active and that the reaction conditions (pH, solvent) are optimal for the ligation to proceed to completion.[7] Incomplete reactions will lead to poor enrichment efficiency.
-
Affinity Purification: Inefficient binding to or elution from affinity resins (e.g., streptavidin beads for biotinylated peptides) is a frequent cause of low yield. Ensure buffers are correct and that elution conditions are sufficient to break the affinity interaction without degrading the peptide.[8]
Frequently Asked Questions (FAQs)
Q1: What are the key mass shifts and modifications I should be aware of when analyzing azide-modified peptides?
A1: It is critical to account for expected and potential mass modifications in your database search parameters.
| Modification / Event | Description | Monoisotopic Mass Shift (Da) | Notes |
| Azide to Amine Reduction | Unintended conversion of the azide group (-N₃) to a primary amine (-NH₂). | -25.995 | A common artifact. Should be included as a variable modification in searches.[1][2] |
| Sodium Adduct | Addition of a sodium ion to the peptide. | +21.982 | Replaces one proton. Common in ESI-MS.[6] |
| Potassium Adduct | Addition of a potassium ion to the peptide. | +37.956 | Replaces one proton. Common in ESI-MS.[6] |
| Dead-End Modification (Azide-DSG Linker) | A cross-linker molecule reacts with only one peptide. | +229 | Mass will vary depending on the specific cross-linker used. This is an example value.[7] |
| Cyclooctyne Linker Modification (ARCO-resin) | Modification remaining after enrichment with an ARCO-resin and cleavage. | +358.2 | Mass depends on the specific enrichment resin and cleavage chemistry.[13] |
Q2: What is a good starting point for a sample preparation protocol for azide-modified peptides?
A2: A standard bottom-up proteomics workflow can be adapted. The following is a generalized protocol.
Detailed Experimental Protocol: In-Solution Digestion of Azide-Modified Proteins
Objective: To prepare azide-modified proteins for LC-MS/MS analysis by reducing, alkylating, and digesting them into peptides.
Materials:
-
Lysis Buffer (e.g., 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8)[14]
-
Reducing Agent: 100 mM Dithiothreitol (DTT) or TCEP[15]
-
Alkylating Agent: 400 mM Iodoacetamide (IAA) or Acrylamide[15]
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (ABC), pH 8
-
Trypsin (sequencing grade)
-
Quenching Solution: 10% Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
LC-MS Grade Water and Acetonitrile (ACN)
Procedure:
-
Lysis & Solubilization:
-
Reduction:
-
Alkylation:
-
Add the alkylating agent to a final concentration of 40 mM (e.g., add 2.75 µL of 400 mM acrylamide).[15]
-
Vortex and incubate for 30 minutes at room temperature in the dark (if using IAA).
-
-
Buffer Exchange & Digestion:
-
Dilute the sample at least 4-fold with 50 mM ABC to reduce the urea concentration to below 2 M, which is necessary for trypsin activity.
-
Add trypsin at a ratio of 1:50 or 1:100 (trypsin:protein, w/w).
-
Incubate at 37°C for 4-18 hours (overnight).[16]
-
-
Quench Reaction:
-
Stop the digestion by adding formic acid to a final concentration of 0.5-1%, which will bring the pH to ~2-3 and inactivate the trypsin.[3]
-
-
Desalting (C18 Cleanup):
-
Acidify the peptide solution with FA or TFA if not already done.
-
Condition a C18 StageTip or SPE column with 100% ACN, followed by an equilibration with 0.1% FA in water.
-
Load the sample onto the column.
-
Wash the column with 0.1% FA in water to remove salts and other hydrophilic contaminants.
-
Elute the peptides with a solution of 50-70% ACN with 0.1% FA.[3][14]
-
Dry the eluted peptides in a vacuum concentrator and store at -20°C or -80°C until analysis.
-
-
Reconstitution:
-
Reconstitute the dried peptides in a solution suitable for LC-MS injection (e.g., 2% ACN, 0.1% FA in water).[4]
-
Q3: How should I set up my LC-MS/MS method for analyzing these peptides?
A3: Method parameters will depend on your specific instrument, but here are some general guidelines.
| Parameter | Recommendation | Rationale |
| LC Column | C18 reversed-phase column with a wide pore size (e.g., 300 Å) for larger peptides. | Wide pores allow better access for larger molecules, improving peak shape and resolution.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier that provides good protonation for positive mode ESI-MS with minimal ion suppression.[5] |
| Mobile Phase B | 0.1% Formic Acid in 80-90% Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase peptide separation.[8] |
| Gradient | Start with a low %B (e.g., 2-5%) and use a shallow gradient (e.g., 30-60 minutes) to a moderate %B (e.g., 35-45%). | A shallow gradient provides better separation for complex peptide mixtures.[8] |
| Ionization Mode | Positive Mode Electrospray Ionization (ESI) | Peptides readily form positive ions by protonation of basic residues (Lys, Arg, His) and the N-terminus.[17] |
| MS1 Scan Range | 350 - 1800 m/z | This range covers the majority of doubly and triply charged tryptic peptides. |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Select the top N most intense precursor ions from the MS1 scan for fragmentation.[8] |
| Fragmentation | Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) | These methods are robust and effective for fragmenting peptide backbones to generate b- and y-ions for sequencing.[18] |
Visualizations
Experimental and Troubleshooting Workflows
The following diagrams illustrate common workflows for sample preparation and troubleshooting.
Caption: High-level sample preparation and troubleshooting workflows.
Azide-Related Chemical Transformations
This diagram shows the chemical change during the common issue of azide reduction.
Caption: Desired analysis pathway versus unwanted azide reduction.
References
- 1. Reduction of azides under conditions of desorption-chemical ionization or fast-atom-bombardment mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix Effect on In-Source Decay Products of Peptides in Matrix-Assisted Laser Desorption/Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Enrichment of Azide-Containing Peptides from Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wur.nl [wur.nl]
- 15. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. jchemrev.com [jchemrev.com]
- 18. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azide Group Stability in Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the preservation of the azide (B81097) functional group during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Which common reducing agents will reduce an azide group?
A: The azide group is sensitive to a variety of common reducing agents. Care must be taken to avoid these reagents if the azide moiety is to be retained. Potent hydride sources like Lithium Aluminum Hydride (LiAlH₄) readily reduce both aliphatic and aromatic azides to primary amines.[1][2][3][4][5] Similarly, catalytic hydrogenation using standard catalysts such as Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂, Adam's catalyst) is a very effective method for azide reduction and should be avoided if the azide is desired in the final product.[5][6] While Sodium Borohydride (NaBH₄) is generally considered a milder reducing agent, it can reduce azides, often requiring additives like Copper (II) Sulphate or Nickel (II) Chloride to proceed efficiently.[7][8][9][10]
Q2: I need to perform a reduction in the presence of an azide. What are my options for chemoselectivity?
A: Achieving chemoselectivity is critical. The choice of reagent depends on the functional group you intend to reduce.
-
For Nitro Groups: Specific reagents can selectively reduce nitro groups. An FeCl₃-Zn system has been reported to be effective for the chemoselective reduction of azides, but other systems may allow for the selective reduction of nitro groups.[11]
-
For Carbonyls (Aldehydes/Ketones): Milder hydride reagents that are less reactive towards azides can sometimes be used. For instance, reductive amination using sodium cyanoborohydride (NaBH₃CN) can be selective for reducing imines in the presence of azides.[12][13]
-
For Esters/Amides: These are generally difficult to reduce without affecting the azide group, as strong reducing agents are required. A system of SmI₂/Amine/H₂O has been shown to be highly chemoselective for the reduction of amides to alcohols under mild conditions, potentially preserving the azide group.[14]
-
Visible Light Photocatalysis: A modern approach involves using visible light with a photocatalyst like Ru(bpy)₃Cl₂. This method has demonstrated remarkable chemoselectivity, reducing azides to amines while being compatible with a wide array of other functional groups, including aldehydes, alkyl halides, and disulfides, suggesting that by tuning the system, other groups could potentially be reduced in the presence of an azide.[15]
Q3: Can I perform catalytic hydrogenation without reducing my azide group?
A: Generally, no. Catalytic hydrogenation is a very efficient method for reducing azides to amines, and it is difficult to prevent this reaction while hydrogenating other functionalities like alkenes, alkynes, or benzyl (B1604629) protecting groups.[5][6] The azide group is often more reactive to hydrogenation than many other groups.[6] If hydrogenation is necessary for other transformations, it is typically performed before the introduction of the azide moiety, or the amine is protected using a different strategy.
Q4: I'm performing Solid-Phase Peptide Synthesis (SPPS). How can I prevent azide reduction during the final cleavage step?
A: This is a common and critical issue. Azide reduction during the final trifluoroacetic acid (TFA) cleavage is almost always caused by the choice of scavengers in the cleavage cocktail.[16][17]
-
Problematic Scavengers: Thiol-based scavengers, especially 1,2-ethanedithiol (B43112) (EDT) , are strong reducing agents in acidic TFA and will readily reduce the azide group to an amine.[16][17]
-
"Azide-Safe" Scavengers: To preserve the azide, use a non-thiol scavenger cocktail. Triisopropylsilane (TIS) is a highly effective carbocation scavenger that does not reduce azides.[16] If a thiol scavenger is absolutely necessary (e.g., for protecting tryptophan), dithiothreitol (DTT) is a much safer alternative to EDT, causing significantly less azide reduction.[16][17]
Troubleshooting Guides
Problem 1: My final compound shows an amine where an azide should be after TFA cleavage in peptide synthesis.
-
Diagnosis: The most likely cause is the use of a reductive scavenger in your cleavage cocktail. Check your protocol to see if you used 1,2-ethanedithiol (EDT).
-
Solution: Re-synthesize the peptide and perform the final cleavage using an "azide-safe" cocktail, such as 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS). See Protocol 1 for a detailed methodology.
Problem 2: I need to reduce a different functional group in my molecule, but every method I try also reduces my azide.
-
Diagnosis: You are using reducing agents with low chemoselectivity. Standard methods like catalytic hydrogenation or strong hydride reagents (LiAlH₄) are not suitable.
-
Solution: You must choose a reducing agent that is orthogonal to the azide group. This requires a careful review of methodologies. For example, dichloroborane–dimethyl sulfide (B99878) (BHCl₂·SMe₂) has been reported to reduce azides while leaving groups like esters, nitriles, and halides intact, suggesting that the reverse selectivity might be achievable with other boron reagents.[18] Consider specialized, milder reagents or explore non-traditional methods like photocatalysis.[15]
Data Presentation
Table 1: Impact of Thiol Scavengers on Azide Reduction During Peptide Cleavage
The choice of scavenger during TFA cleavage has a dramatic impact on the stability of the azide group. The following table summarizes the percentage of azide reduction observed when cleaving an azide-containing peptide with different thiol scavengers.
| Scavenger | Cleavage Cocktail Composition | % Azide Reduction (Approx.) | Recommendation |
| 1,2-Ethanedithiol (EDT) | 95% TFA / 2.5% H₂O / 2.5% EDT | > 90% | Avoid |
| Dithiothreitol (DTT) | 95% TFA / 2.5% H₂O / 2.5% DTT | < 10% | Safer Alternative |
| Triisopropylsilane (TIS) | 95% TFA / 2.5% H₂O / 2.5% TIS | ~ 0% | Recommended |
Data are estimated from published reports and represent the conversion of the azide to the corresponding amine.[16][17]
Experimental Protocols
Protocol 1: Azide-Safe Cleavage of Peptides from Solid Support
This protocol is designed to efficiently cleave a peptide from the resin and remove acid-labile side-chain protecting groups while minimizing the risk of reducing an incorporated azide group.
Materials:
-
Peptide-bound resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Deionized Water (H₂O). Prepare fresh.
-
Cold diethyl ether ((CH₃CH₂)₂O)
-
Acetonitrile (ACN) and Water for dissolution and purification
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared "azide-safe" cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a new centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate).
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether, wash the pellet with more cold ether, and centrifuge again.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Proceed with purification, typically by reverse-phase HPLC.
Visual Guides
Diagrams of Experimental and Logical Workflows
Caption: Decision flowchart for selecting an azide-compatible reduction method.
Caption: Workflow for azide-safe peptide cleavage from solid support.
Caption: Chemoselective reduction of a nitro group in the presence of an azide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Amine synthesis by azide reduction [organic-chemistry.org]
- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Conjugation Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction times for complete antibody-drug conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the reaction time for antibody-drug conjugation?
A1: The efficiency and time required for a successful conjugation are influenced by several critical physicochemical factors. These include the choice of conjugation chemistry, reaction temperature, pH of the buffer system, and the molar ratio of the reactants.[][][3] Each of these parameters must be carefully optimized to achieve a complete and efficient reaction without compromising the integrity of the antibody.
Q2: How does pH affect the conjugation reaction?
A2: The optimal pH is highly dependent on the specific conjugation chemistry being used.[] For instance, reactions involving NHS esters, which target primary amines on lysine (B10760008) residues, are most efficient at a pH between 8.0 and 9.0.[4] In contrast, chemistries like EDC coupling for carboxyl groups work best in a more acidic environment, typically between pH 4.5 and 5.5.[] Using a buffer outside the optimal pH range can significantly slow down or inhibit the reaction.[]
Q3: Can the reaction temperature be adjusted to speed up the conjugation?
A3: Yes, temperature can be modulated to influence reaction kinetics. While many standard protocols suggest room temperature, increasing the temperature (e.g., to 37°C) can sometimes accelerate the reaction rate.[5][6] However, this must be done with caution, as excessive heat can lead to antibody denaturation or degradation of sensitive payloads.[][] It's crucial to find a balance that speeds up the reaction without causing instability.
Q4: What is the ideal molar ratio of drug-linker to antibody?
A4: The optimal molar ratio is critical for controlling the drug-to-antibody ratio (DAR) and avoiding issues of under- or over-conjugation.[][] A common starting point for lysine-based conjugations is a 10:1 dye-to-antibody molar ratio.[] For site-specific methods like maleimide-thiol chemistry, a lower ratio, such as 5:1, is often used.[] The ideal ratio should be determined empirically to achieve the desired DAR without leading to aggregation or loss of solubility.[]
Q5: How can I monitor the progress of my conjugation reaction in real-time?
A5: Real-time monitoring is crucial for determining the optimal reaction endpoint. Techniques like UV/Vis spectroscopy can be used to track the reaction progress non-invasively.[8] For more detailed analysis, Hydrophobic Interaction Chromatography (HIC) is a gold standard for determining the DAR and drug load distribution as the reaction proceeds.[9][10] A rapid HIC method can provide data in as little as 10 minutes, allowing for precise tracking of the conjugation kinetics.[9]
Troubleshooting Guide
This section addresses common problems encountered during conjugation and provides actionable solutions.
Problem: Incomplete Conjugation or Low Yield
If you observe a low Drug-to-Antibody Ratio (DAR) or a significant amount of unconjugated antibody remains after the expected reaction time, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Reaction Conditions | pH: Verify the pH of your reaction buffer at the reaction temperature.[11] Buffers like Tris are highly temperature-sensitive; a buffer prepared at pH 8.0 at 25°C can shift to nearly 8.6 at 4°C.[11] Adjust the pH to the optimal range for your specific chemistry (e.g., pH 8.0-9.0 for NHS esters).[4] Temperature: If the reaction is proceeding too slowly at room temperature, consider a modest increase to 37°C, while monitoring for any signs of antibody aggregation or instability.[6] Conversely, if side reactions are an issue, lowering the temperature may be necessary.[] |
| Reagent Quality and Concentration | Antibody Purity: Ensure the antibody purity is >95%. Impurities can compete for the label, reducing conjugation efficiency. Antibody Concentration: The recommended starting concentration is typically >0.5 mg/mL. Dilute antibody solutions can lower the concentration of reactants, slowing the reaction. Reagent Degradation: Ensure that conjugation reagents (e.g., NHS-esters, maleimides) and drug-linker payloads have been stored correctly and are not hydrolyzed or degraded. Use fresh reagents whenever possible. |
| Interfering Buffer Components | Primary Amines: Buffers containing primary amines (e.g., Tris) will compete with the antibody's lysine residues in NHS-ester reactions.[] Switch to a non-interfering buffer like PBS, HEPES, or borate.[][4] Other Additives: Components like sodium azide (B81097) can inhibit certain enzymes used in conjugation and should be removed via buffer exchange prior to the reaction.[12] BSA or gelatin used as stabilizers must also be removed as they will be conjugated. |
| Steric Hindrance | The conjugation site on the antibody may be sterically hindered, preventing access by the drug-linker complex.[] Consider using a linker with a PEG spacer to increase the distance between the drug and the antibody, which can overcome steric hindrance.[5][13] |
Experimental Protocols
Protocol 1: Monitoring Conjugation via UV-Vis Spectroscopy
This protocol provides a basic method for tracking the progress of a conjugation reaction in real-time.
-
Baseline Measurement: Before adding the drug-linker payload, take a UV-Vis spectrum of the antibody solution in the reaction buffer. This will serve as your baseline (T=0).
-
Initiate Reaction: Add the dissolved drug-linker payload to the antibody solution at the desired molar ratio to start the conjugation reaction.
-
Time-Point Measurements: At regular intervals (e.g., every 15-30 minutes), take a small aliquot of the reaction mixture and record its UV-Vis spectrum.
-
Analysis: Monitor the change in absorbance at specific wavelengths corresponding to the antibody (typically 280 nm) and the drug or dye. The change in the spectral profile over time indicates the progress of the conjugation.[8] The reaction is considered complete when the spectrum no longer changes between time points.
Protocol 2: General Procedure for Lysine-Based NHS-Ester Conjugation
This protocol outlines a standard method for conjugating a drug or label to an antibody via its lysine residues.
-
Antibody Preparation: Perform a buffer exchange to transfer the antibody into a conjugation-friendly buffer (e.g., PBS, pH 8.0-8.5) at a concentration of 1-2 mg/mL.[] Ensure all interfering substances like Tris or BSA are removed.[]
-
Reagent Preparation: Dissolve the NHS-ester functionalized drug/label in an anhydrous solvent like DMSO to create a 10 mM stock solution.[]
-
Conjugation Reaction: Add the NHS-ester stock solution to the antibody solution to achieve the desired molar excess (e.g., 10:1).[]
-
Incubation: Incubate the reaction at room temperature with gentle agitation for 1-2 hours.[] For slower reactions, this time may need to be extended, as determined by real-time monitoring.
-
Quenching (Optional): To stop the reaction, a quenching reagent like Tris or hydroxylamine (B1172632) can be added to consume any unreacted NHS-esters.
-
Purification: Remove excess, unreacted drug/label and byproducts using size-exclusion chromatography (SEC) or dialysis to obtain the purified antibody-drug conjugate.[]
References
- 3. Kinetic models towards an enhanced understanding of diverse ADC conjugation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Temperature and Nutrient Limitations Decrease Transfer of Conjugative IncP-1 Plasmid pKJK5 to Wild Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: 6-(4-Azidobutanamido)hexanoic acid vs. DBCO Linkers for Bioconjugation
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of linker is a critical decision that can significantly impact the outcome of an experiment. This guide provides an in-depth, objective comparison of two popular linker systems: the traditional 6-(4-Azidobutanamido)hexanoic acid, which relies on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the more recent Dibenzocyclooctyne (DBCO) linkers, which utilize Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The covalent linkage of biomolecules is a cornerstone of modern biological research and therapeutic development. The advent of "click chemistry" has revolutionized this field by providing highly efficient, specific, and bioorthogonal reactions. At the heart of many of these applications are azide-alkyne cycloaddition reactions, which form a stable triazole linkage. This guide will dissect the performance, advantages, and limitations of two key players in this chemical space, supported by experimental data and detailed protocols, to empower you to make an informed decision for your specific research needs.
At a Glance: Key Differences
| Feature | This compound (via CuAAC) | DBCO Linkers (via SPAAC) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Requirement | Yes (Copper(I)) | No |
| Biocompatibility | Potential for cytotoxicity due to the copper catalyst, limiting in vivo applications.[1] | High biocompatibility, ideal for live-cell and in vivo studies.[1][2] |
| Reaction Kinetics | Generally faster, with second-order rate constants typically in the range of 10 to 100 M⁻¹s⁻¹.[3] | Slower than CuAAC, with second-order rate constants for DBCO derivatives typically ranging from approximately 0.1 to 2.0 M⁻¹s⁻¹.[2][4] |
| Reaction Conditions | Aqueous or organic solvents, often requiring a reducing agent (e.g., sodium ascorbate) and a copper-stabilizing ligand.[5] | Mild, aqueous conditions, typically at physiological pH and temperature.[6] |
| Specificity | Highly specific reaction between a terminal alkyne and an azide (B81097). | Highly specific reaction between a strained cyclooctyne (B158145) and an azide. |
| Linker Size | Smaller and less sterically bulky. | Larger and more sterically bulky, which can sometimes impact the properties of the bioconjugate.[7] |
Delving Deeper: A Performance-Based Comparison
The fundamental difference between these two linker systems lies in their mechanism of action, which dictates their suitability for different applications.
Reaction Kinetics: A Trade-off Between Speed and Biocompatibility
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for its rapid reaction kinetics.[7] The copper catalyst significantly lowers the activation energy of the reaction between a terminal alkyne and an azide, such as the one present in this compound. This translates to faster conjugation times and the ability to work with lower concentrations of reactants.
In contrast, strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO linkers is a catalyst-free reaction.[1] The driving force for this reaction is the high ring strain of the dibenzocyclooctyne group, which makes it highly reactive towards azides.[8] While SPAAC is a highly efficient bioorthogonal reaction, its kinetics are generally slower than those of CuAAC.[7]
Quantitative Comparison of Reaction Rates
| Reaction Type | Linker System | Typical Second-Order Rate Constant (k₂) | Conditions |
| CuAAC | Azide (e.g., this compound) + Terminal Alkyne | ~10 - 100 M⁻¹s⁻¹ | Aqueous buffer with Cu(I) catalyst |
| SPAAC | DBCO derivative + Azide | ~0.1 - 2.0 M⁻¹s⁻¹ | Aqueous buffer (e.g., PBS, HEPES), pH ~7, 25-37°C[2][4] |
Note: The reaction rates are highly dependent on the specific reactants, solvent, temperature, and, in the case of CuAAC, the ligand used to stabilize the copper catalyst.
Stability: A Robust Triazole Linkage
Both CuAAC and SPAAC result in the formation of a highly stable 1,2,3-triazole ring. This linkage is resistant to hydrolysis, oxidation, and enzymatic degradation, making it ideal for creating long-lasting bioconjugates.[8][9] While there is a strong consensus on the exceptional stability of the triazole linkage from both methods, direct quantitative, head-to-head comparisons under various stress conditions are not extensively documented in the literature.[9]
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the chemical structures of the linkers and their respective reaction mechanisms.
Experimental Protocols
The following are generalized protocols for the conjugation of a protein with either this compound (via an NHS ester intermediate) or a DBCO-NHS ester.
Protocol 1: Protein Conjugation with this compound-NHS Ester (Two-Step Process)
This protocol first involves the activation of the carboxylic acid of the azide linker with an NHS ester, followed by conjugation to the protein.
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Preparation of Azide-NHS Ester:
-
Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMSO or DMF.
-
Incubate the reaction for 1-2 hours at room temperature to form the NHS ester.
-
-
Protein Preparation:
-
Ensure the protein solution is free of primary amines (e.g., Tris buffer). If necessary, perform a buffer exchange into PBS.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the freshly prepared Azide-NHS ester solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted azide-NHS ester and byproducts using a desalting column equilibrated with the desired storage buffer.
-
Protocol 2: Protein Conjugation with DBCO-NHS Ester
This is a direct, one-step conjugation of a commercially available DBCO-NHS ester to a protein.
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.4)[10]
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)[11]
-
Anhydrous DMSO or DMF[10]
Procedure:
-
Protein Preparation:
-
DBCO-NHS Ester Preparation:
-
Allow the DBCO-NHS ester vial to come to room temperature before opening.
-
Prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[10]
-
-
Conjugation Reaction:
-
Quenching:
-
Purification:
Conclusion: Making the Right Choice
The decision between this compound and DBCO linkers is application-dependent.
Choose this compound (via CuAAC) when:
-
Speed is paramount: For applications requiring rapid conjugation, the catalyzed reaction offers a significant advantage.
-
Working with small molecules: The smaller size of the azide and alkyne groups is beneficial when steric hindrance is a concern.
-
The biological system is not sensitive to copper: For in vitro applications and the synthesis of bioconjugates that will be purified before use, the potential cytotoxicity of copper is less of a concern.
Choose DBCO linkers (via SPAAC) when:
-
Biocompatibility is critical: For live-cell imaging, in vivo studies, and the development of therapeutics, the copper-free nature of SPAAC is essential.[1][2]
-
Simplicity is desired: SPAAC eliminates the need for a catalyst, reducing agents, and ligands, simplifying the reaction setup.
-
The biological integrity of the sample must be maintained: The absence of copper minimizes the risk of oxidative damage to sensitive biomolecules.
By carefully considering the kinetic, biocompatibility, and practical aspects of each linker system, researchers can select the optimal tool to advance their scientific endeavors and develop the next generation of bioconjugates.
References
- 1. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Bioconjugation: Alternatives to 6-(4-Azidobutanamido)hexanoic Acid
For researchers, scientists, and drug development professionals, the selection of a bioconjugation strategy is a critical decision that dictates the efficiency, stability, and functionality of the final product. While 6-(4-azidobutanamido)hexanoic acid, a common short-chain aliphatic azide (B81097) linker, is widely used for introducing an azide moiety for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC), a diverse landscape of alternative methods offers distinct advantages in terms of reaction speed, biocompatibility, and stability. This guide provides an objective comparison of key alternatives, including strain-promoted azide-alkyne cycloaddition (SPAAC), tetrazine ligation, and maleimide-thiol conjugation, with supporting data and detailed experimental protocols.
Key Alternative Bioconjugation Strategies
The primary alternatives to the traditional CuAAC reaction with simple azide linkers fall into two main categories: copper-free click chemistry and thiol-reactive chemistry.
1. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This powerful technique avoids the cellular toxicity associated with copper catalysts by using a strained alkyne, which reacts spontaneously with an azide.[1] Common strained alkynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).[2]
2. Tetrazine Ligation: This is another form of copper-free click chemistry that involves the exceptionally rapid and bioorthogonal reaction between a tetrazine and a strained alkene, most notably trans-cyclooctene (B1233481) (TCO). This reaction is known for its extraordinary speed.[]
3. Maleimide-Thiol Conjugation: This well-established method provides a highly selective way to target cysteine residues on proteins and peptides. The reaction between a maleimide (B117702) and a thiol group forms a stable thioether bond.[4]
Quantitative Performance Comparison
The choice of bioconjugation chemistry often involves a trade-off between reaction kinetics, stability, and the specific requirements of the biological system under study. The following table summarizes key quantitative performance parameters for these alternative strategies.
| Parameter | This compound (via CuAAC) | SPAAC (e.g., DBCO-azide) | Tetrazine Ligation (e.g., TCO-tetrazine) | Maleimide-Thiol Conjugation |
| Target Functional Group | Terminal Alkyne | Azide | Strained Alkene (e.g., TCO) | Thiol (Cysteine) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition | Inverse Electron Demand Diels-Alder | Michael Addition |
| Second-Order Rate Constant (k₂) | 10¹ - 10³ M⁻¹s⁻¹[5][6] | ~1 M⁻¹s⁻¹[1] | 10³ - 10⁶ M⁻¹s⁻¹[1] | Fast (qualitative) |
| Biocompatibility | Lower (requires cytotoxic copper catalyst)[2] | High (copper-free)[1] | High (copper-free)[] | High |
| Resulting Linkage | 1,2,3-Triazole | 1,2,3-Triazole | Dihydropyridazine | Thioether |
| Linkage Stability | Highly Stable | Highly Stable | Stable | Potentially reversible (retro-Michael reaction)[4] |
| Typical Reaction pH | 4.0 - 8.0[7] | 4.0 - 9.0[7] | 6.0 - 9.0 | 6.5 - 7.5 |
| Typical Reaction Time | 1 - 4 hours[7] | 0.5 - 2 hours[7] | Minutes[8] | < 1 hour |
| Typical Yield | High (>90%) | High (>90%) | Very High (>95%) | High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are representative protocols for antibody conjugation using some of the discussed chemistries.
Protocol 1: Antibody Labeling with 6-Azidohexanoic Acid NHS Ester (for subsequent CuAAC)
This protocol describes the introduction of an azide group onto an antibody using an N-hydroxysuccinimide (NHS) ester of 6-azidohexanoic acid.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
6-Azidohexanoic acid NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer to a concentration of 2 mg/mL.[1]
-
NHS Ester Preparation: Immediately before use, dissolve the 6-Azidohexanoic acid NHS ester in DMSO to a concentration of 10 mg/mL.[1]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the antibody solution. Incubate for 1 hour at room temperature with gentle mixing.[]
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to stop the reaction.[1]
-
Purification: Remove excess, unreacted NHS ester using a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry. The azide-labeled antibody is now ready for a subsequent CuAAC reaction with an alkyne-containing molecule.
Protocol 2: Copper-Free Click Chemistry using DBCO-NHS Ester (SPAAC)
This protocol details the labeling of an antibody with a DBCO group for subsequent reaction with an azide-modified molecule.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
DBCO-NHS Ester Stock Solution: Prepare a 10 mM solution of DBCO-NHS ester in anhydrous DMSO immediately before use.[]
-
Labeling Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. Ensure the final DMSO concentration is below 20%. Incubate for 60 minutes at room temperature.[]
-
Quenching: Add Tris buffer to a final concentration of 100 mM to quench any unreacted DBCO-NHS ester and incubate for 15 minutes.[1]
-
Purification: Purify the DBCO-labeled antibody using a desalting column.
-
Click Reaction: The purified DBCO-labeled antibody can then be reacted with a 2- to 4-fold molar excess of an azide-modified molecule overnight at 4°C.[]
Protocol 3: TCO-Tetrazine Ligation for Rapid Antibody Conjugation
This protocol describes a two-step process involving the labeling of an antibody with a TCO group, followed by rapid ligation with a tetrazine-modified molecule.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Anhydrous DMSO
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column
-
Tetrazine-functionalized molecule
Procedure:
-
TCO Labeling:
-
Dissolve the antibody in PBS, pH 7.4, at a concentration of 1-10 mg/mL.
-
Prepare a 10-20 mM stock solution of TCO-NHS ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester to the antibody solution and incubate for 30-60 minutes at room temperature.
-
Quench the reaction with Tris-HCl and purify the TCO-labeled antibody using a desalting column.
-
-
Tetrazine Ligation:
-
Mix the purified TCO-labeled antibody with the tetrazine-functionalized molecule (typically at a 1:1 to 1:5 molar ratio) in PBS.
-
The reaction is extremely fast and is often complete within minutes at room temperature.[8]
-
The final conjugate can be purified by size-exclusion chromatography if necessary.
-
Visualizing the Pathways and Workflows
To better illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.
References
- 1. furthlab.xyz [furthlab.xyz]
- 2. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bioconjugation Linkers: 6-(4-Azidobutanamido)hexanoic Acid vs. SMCC
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the successful construction of bioconjugates, influencing everything from reaction efficiency to the ultimate stability and efficacy of the final product. This guide provides an objective, data-driven comparison of two prominent heterobifunctional linkers: 6-(4-Azidobutanamido)hexanoic acid, a representative azide-functionalized linker for "click chemistry," and the widely-used maleimide-based crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
This comparison will delve into their respective conjugation chemistries, provide a summary of their performance based on available data, and present detailed experimental protocols for their use in bioconjugation, with a particular focus on antibody labeling.
At a Glance: Key Differences and Performance Metrics
The fundamental difference between these two linkers lies in their second reactive group. This compound, after activation of its carboxylic acid to an N-hydroxysuccinimide (NHS) ester, allows for the introduction of an azide (B81097) group onto a biomolecule. This azide group can then participate in a highly specific and efficient bioorthogonal "click chemistry" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
In contrast, SMCC also utilizes an NHS ester to react with primary amines, but its second functional group is a maleimide (B117702).[2] The maleimide group is highly reactive towards sulfhydryl (thiol) groups, typically found on cysteine residues within proteins.[3]
| Feature | This compound (via NHS ester) & Click Chemistry | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Primary Target | Primary amines (e.g., lysine (B10760008) residues, N-terminus) | Primary amines (e.g., lysine residues, N-terminus) |
| Secondary Target | Alkynes (for CuAAC or SPAAC) | Sulfhydryl groups (cysteine residues) |
| Reaction Type | NHS ester acylation followed by azide-alkyne cycloaddition | NHS ester acylation followed by Michael addition |
| Specificity | High for the click chemistry step | High for the maleimide-thiol reaction at pH 6.5-7.5 |
| Control over Stoichiometry | High, especially in a two-step process | Can be challenging due to multiple reactive sites |
| Linkage Stability | Triazole ring is highly stable | Thioether bond can be susceptible to retro-Michael reaction in vivo |
| Biocompatibility | SPAAC is highly biocompatible; CuAAC requires a copper catalyst which can be cytotoxic | Generally good for in vitro applications |
Delving into the Chemistry: Reaction Mechanisms
The conjugation process for both linkers typically begins with the reaction of the NHS ester with primary amines on the target biomolecule, such as an antibody. This reaction forms a stable amide bond.
This compound Pathway:
SMCC Pathway:
Quantitative Comparison of Conjugation Efficiency
| Parameter | Azide-NHS Ester & Click Chemistry | SMCC (Maleimide-NHS Ester) |
| Typical DAR | Highly controllable, can achieve a wide range with good homogeneity[5] | Typically 3-4 for approved ADCs, can be heterogeneous[6] |
| Reaction Yield | Generally very high for the click chemistry step | High, but can be variable depending on conditions |
| Reaction Time | NHS ester reaction: 30-60 min; Click chemistry: can be from minutes to a few hours[3] | NHS ester reaction: 30-60 min; Maleimide reaction: 1-2 hours[7] |
| Control over Labeling | Excellent, especially with a two-step approach[5] | Moderate, can be influenced by the number of accessible lysines and cysteines |
Experimental Protocols
The following are generalized protocols for the conjugation of a payload to an antibody using either 6-azidohexanoic acid NHS ester (a close analog of the topic compound) or SMCC.
Protocol 1: Antibody Labeling with 6-Azidohexanoic Acid NHS Ester and Click Chemistry
This protocol is a two-step process: 1) introduction of the azide group to the antibody, and 2) conjugation of an alkyne-functionalized payload via click chemistry.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
6-azidohexanoic acid NHS ester (10 mM in anhydrous DMSO)
-
Alkyne-functionalized payload
-
For CuAAC: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA)
-
For SPAAC: A strained alkyne-functionalized payload (e.g., DBCO-payload)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Azide Labeling:
-
Add a 5- to 20-fold molar excess of 6-azidohexanoic acid NHS ester to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the azide-labeled antibody using size-exclusion chromatography.
-
-
Click Chemistry Conjugation (SPAAC as an example):
-
Add a 1.5- to 5-fold molar excess of the DBCO-payload to the purified azide-labeled antibody.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C.
-
The reaction is typically high-yielding, and further purification to remove excess payload may be performed if necessary.
-
-
Characterization: Determine the DAR using UV-Vis spectroscopy, HIC, or RP-HPLC.[4]
Protocol 2: Antibody-Drug Conjugation using SMCC
This protocol describes the preparation of an ADC in a two-step process.[7]
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, pH 7.2)
-
SMCC (10-20 mM in anhydrous DMSO or DMF)[7]
-
Thiol-containing payload
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Thiol-quenching reagent (e.g., N-ethylmaleimide)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Activation with SMCC:
-
Add a 5- to 20-fold molar excess of SMCC to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess SMCC using a desalting column.
-
-
Conjugation to Thiol-Containing Payload:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody at a desired molar ratio.
-
Incubate for 1-2 hours at room temperature at pH 6.5-7.5.[7]
-
Quench unreacted maleimide groups by adding an excess of a thiol-containing compound like cysteine.
-
-
Final Purification: Purify the ADC using size-exclusion chromatography to remove unreacted payload and other small molecules.[7]
-
Characterization: Determine the DAR using established methods such as UV-Vis spectroscopy or chromatography.[4]
Conclusion
Both this compound (and its analogs) and SMCC are powerful tools for bioconjugation. The choice between them depends heavily on the specific application and the desired characteristics of the final bioconjugate.
-
This compound and the subsequent click chemistry offer high specificity, excellent control over the degree of labeling, and a highly stable final linkage. The biocompatibility of SPAAC makes it particularly suitable for in vivo applications.
-
SMCC is a well-established and widely used linker, especially in the field of ADCs. The maleimide-thiol conjugation is efficient, though the stability of the resulting thioether bond can be a concern in certain biological environments.
For researchers seeking precise control over conjugation and a highly stable product, the azide-based click chemistry approach is an excellent choice. For applications where the maleimide-thiol chemistry is well-characterized and deemed sufficiently stable, SMCC remains a robust and reliable option. Ultimately, empirical testing is often necessary to determine the optimal linker and conjugation strategy for a given biomolecule and payload.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of 6-(4-Azidobutanamido)hexanoic Acid Modified Peptides
For researchers, scientists, and drug development professionals engaged in proteomics, the precise identification and quantification of proteins and their modifications are critical. Chemical labeling of peptides is a fundamental technique in mass spectrometry-based proteomics, enabling a wide range of applications from differential expression analysis to the characterization of post-translational modifications (PTMs). The choice of labeling reagent is a key consideration, directly impacting experimental outcomes.
This guide provides a comprehensive comparison of peptides modified with 6-(4-Azidobutanamido)hexanoic acid against two prevalent alternative labeling strategies: isobaric tags (e.g., Tandem Mass Tags, TMT) and Stable Isotope Labeling with Amino acids in Cell culture (SILAC). This compound is a versatile reagent that introduces an azide (B81097) group onto peptides, typically at primary amines (N-terminus and lysine (B10760008) residues). This azide handle allows for the subsequent attachment of a reporter group, such as a biotin (B1667282) tag for enrichment or a fluorescent dye, via highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1][2]
This comparison will delve into the chemistries of these labeling methods, their effects on peptide fragmentation in the mass spectrometer, and the resulting data analysis workflows, supported by experimental protocols and data presented in a clear, comparative format.
Comparison of Labeling Chemistries and Applications
The selection of a peptide labeling strategy is dictated by the specific biological question, the sample type, and the available instrumentation. Each method possesses distinct advantages and limitations.
| Feature | This compound | Isobaric Tags (e.g., TMT) | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) |
| Target Residue(s) | N-terminus, Lysine | N-terminus, Lysine | All residues containing the labeled amino acid (e.g., Lysine, Arginine) |
| Reaction Type | N-acylation followed by CuAAC | N-acylation | Metabolic incorporation |
| Monoisotopic Mass Shift | +198.111 Da (initial modification) | Varies by reagent (e.g., TMTpro™ is +304.207 Da) | Varies by labeled amino acid (e.g., +8.014 Da for ¹³C₆¹⁵N₂-Lysine) |
| Specificity | High for primary amines | High for primary amines | High for specific amino acids during cell culture |
| Enrichment Potential | High, via biotin-alkyne click chemistry | Not typically used for enrichment | Not applicable |
| Bioorthogonality | High (azide-alkyne reaction)[2] | Lower, as it reacts with any accessible primary amine.[1] | High, as labeling occurs metabolically |
| Multiplexing Capability | Limited by subsequent reporter tags | High (up to 18-plex with TMTpro™)[3] | Moderate (typically 2-3 plex) |
| Quantification Level | MS1 or MS2 (with reporter ions) | MS2/MS3 (reporter ions) | MS1 |
Mass Spectrometry Analysis and Fragmentation Patterns
The nature of the chemical tag appended to a peptide can significantly influence its behavior in the mass spectrometer, particularly its fragmentation pattern upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
This compound: The initial modification adds 198.111 Da to the peptide. Following the click reaction with a reporter alkyne (e.g., biotin-alkyne), the mass addition is substantially larger. During MS/MS analysis, the fragmentation of the peptide backbone (b- and y-ions) is generally preserved. However, the tag itself can undergo fragmentation, potentially generating characteristic reporter ions, though this is less controlled than with isobaric tags. The primary advantage lies in the ability to enrich for these tagged peptides, thereby increasing the sensitivity of detection for low-abundance species.[4][5]
Isobaric Tags (TMT): These reagents are designed to be isobaric at the MS1 level, meaning that peptides from different samples have the same precursor mass.[3] Upon fragmentation, a reporter ion specific to each sample is released in the low m/z region of the MS/MS spectrum.[6] The relative intensities of these reporter ions are used for quantification. This approach allows for high-level multiplexing and accurate quantification.[3]
SILAC: In SILAC, heavy and light isotopes are incorporated into proteins metabolically. This results in a predictable mass shift at the MS1 level for peptides from different conditions.[7] The fragmentation pattern of the peptide backbone in MS/MS is virtually identical for the light and heavy versions, simplifying identification. Quantification is performed by comparing the precursor ion intensities in the MS1 scan.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each labeling strategy.
Protocol 1: Labeling of Peptides with this compound and Click Chemistry
-
Peptide Preparation: Proteins are extracted, reduced, alkylated, and digested into peptides using a standard protocol.
-
Labeling:
-
Dissolve the peptide mixture in a suitable buffer (e.g., 100 mM HEPES, pH 8.5).
-
Add the NHS ester of this compound to the peptide solution at a 10-fold molar excess.
-
Incubate for 1 hour at room temperature.
-
Quench the reaction with hydroxylamine.
-
Purify the labeled peptides using C18 solid-phase extraction.
-
-
Click Chemistry Reaction:
-
To the azide-labeled peptides, add an alkyne-biotin tag, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate for 1 hour at room temperature.
-
-
Enrichment:
-
Incubate the biotinylated peptides with streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
Elute the enriched peptides.[4]
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried, labeled peptides in a solution of 2% acetonitrile (B52724) and 0.1% formic acid.
-
Analyze the sample on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) using a data-dependent acquisition (DDA) method with CID or HCD fragmentation.[2]
-
Protocol 2: Labeling of Peptides with Tandem Mass Tags (TMT)
-
Peptide Preparation: Prepare peptide samples as described in Protocol 1.
-
Labeling:
-
Reconstitute the TMT reagent for each sample in anhydrous acetonitrile.
-
Add the TMT reagent to the corresponding peptide sample and incubate for 1 hour at room temperature.
-
Quench the reaction with hydroxylamine.
-
-
Sample Pooling and Cleanup:
-
Combine the labeled samples in a 1:1 ratio.
-
Desalt the pooled sample using C18 solid-phase extraction.
-
-
Mass Spectrometry Analysis:
-
Analyze the sample using an LC-MS/MS method with HCD fragmentation to generate reporter ions for quantification.
-
Protocol 3: Stable Isotope Labeling with Amino acids in Cell culture (SILAC)
-
Cell Culture:
-
Culture cells for at least five passages in SILAC medium containing either "light" (normal isotopic abundance) or "heavy" (¹³C and/or ¹⁵N labeled) essential amino acids (e.g., lysine and arginine).
-
-
Sample Preparation:
-
Harvest cells from the "light" and "heavy" cultures and lyse them.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Reduce, alkylate, and digest the combined protein mixture into peptides.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Quantify the relative abundance of peptides by comparing the peak intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.[7]
-
Data Presentation
Quantitative data from comparative proteomics experiments should be presented in a clear and structured format to facilitate interpretation.
Table 2: Hypothetical Quantitative Comparison of Labeling Methods
| Metric | This compound (with enrichment) | Isobaric Tags (TMT) | SILAC |
| Number of Peptide Identifications | +++ (for enriched targets) | ++++ | ++++ |
| Number of Protein Identifications | +++ (for enriched targets) | ++++ | ++++ |
| Quantitative Precision (CV) | < 20% | < 15% | < 10% |
| Dynamic Range of Quantification | > 3 orders of magnitude | ~2 orders of magnitude | > 3 orders of magnitude |
| Sample Throughput | Moderate | High | Low |
| Cost per Sample | Moderate | High | Low (reagents), High (cell culture) |
This table presents expected relative performance based on the principles of each technique.
Visualizing Workflows and Concepts
Diagrams are invaluable for illustrating complex experimental workflows and the logical relationships between different stages of an analysis.
Caption: Experimental workflow for the analysis of this compound modified peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective enrichment and identification of azide-tagged cross-linked peptides using chemical ligation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Label-Free Quantitation of Protein Modifications by Pseudo Selected Reaction Monitoring with Internal Reference Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying the Degree of Labeling with 6-(4-Azidobutanamido)hexanoic Acid
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of labeling efficiency is paramount for ensuring reproducibility and optimal performance of the final conjugate. This guide provides a comprehensive comparison of methods to quantify the degree of labeling (DOL) achieved with 6-(4-Azidobutanamido)hexanoic acid, a commonly used azide-functionalized linker. We will explore direct and indirect quantification strategies, compare alternative labeling reagents, and provide detailed experimental protocols and supporting data.
Introduction to this compound and Degree of Labeling
This compound is an amine-reactive labeling reagent that introduces an azide (B81097) functional group onto proteins, antibodies, and other biomolecules. This azide group serves as a handle for subsequent bioorthogonal conjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The Degree of Labeling (DOL), also referred to as the Degree of Substitution (DOS), is a critical parameter that defines the average number of azide molecules conjugated to a single biomolecule.[1] An optimal DOL is crucial, as a low DOL may result in insufficient signal or conjugation, while an excessively high DOL can lead to protein aggregation, loss of biological activity, or fluorescence quenching in the case of fluorescent tags.[1] For antibodies, a DOL between 2 and 10 is often considered ideal.
Methods for Quantifying Azide Labeling
The quantification of azide groups introduced by this compound can be approached through several methods. These can be broadly categorized into indirect methods, which quantify a reporter molecule attached to the azide, and direct methods, which aim to quantify the azide group itself.
Indirect Quantification Methods
Indirect methods are more common due to the inherent difficulty in directly detecting the azide group. These methods typically involve a two-step process: first, the azide-labeled biomolecule is reacted with a reporter molecule containing a complementary functional group (e.g., an alkyne), and then the reporter molecule is quantified.
1. Fluorometric Quantification using a "Clickable" Fluorescent Probe
This method involves the "clicking" of a fluorescent alkyne probe to the azide-functionalized biomolecule. The degree of labeling is then determined by measuring the fluorescence of the conjugate. A more advanced version of this technique utilizes a "clickable and cleavable" fluorescent compound. In this approach, the fluorescent probe is conjugated to the azide, and then the fluorophore is cleaved and quantified in solution, which can provide a more accurate measurement.[2][3]
2. Colorimetric Quantification via HABA Assay Analogy
While the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is traditionally used for quantifying biotinylation, a similar principle can be adapted for azides.[4][5][6][7][8] This would involve reacting the azide-labeled protein with an alkyne-biotin conjugate. After removing the excess unreacted alkyne-biotin, the HABA assay can be used to determine the amount of biotin, and thus the number of azides, incorporated. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, leading to a measurable decrease in absorbance at 500 nm.[4][5][6][7]
Table 1: Comparison of Indirect Quantification Methods for Azide Labeling
| Method | Principle | Advantages | Disadvantages |
| Fluorometric Quantification | Reaction of azide with a fluorescent alkyne probe followed by fluorescence measurement.[2][3] | High sensitivity. | Potential for fluorescence quenching at high DOLs. Requires careful removal of unreacted fluorescent probe. |
| "Clickable and Cleavable" Fluorometric Assay | Azide is reacted with a fluorescent probe that can be cleaved. The liberated fluorophore is then quantified.[2][3] | Reduces interference from the biomolecule on fluorescence. Can be very sensitive. | Requires a specifically designed cleavable probe. The cleavage reaction adds an extra step. |
| HABA Assay Analogy | Two-step process: "click" reaction with alkyne-biotin, followed by a standard HABA assay to quantify biotin.[4][5] | Utilizes a well-established and commercially available kit. Colorimetric readout is straightforward. | Indirect measurement with multiple steps, which can introduce variability. Requires complete removal of excess alkyne-biotin. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound, NHS Ester
-
Protein Preparation: Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be amine-free (e.g., PBS, pH 7.2-8.0).
-
Reagent Preparation: Immediately before use, dissolve the this compound, NHS ester in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. The reaction mixture is incubated for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the unreacted labeling reagent and by-products by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.[1]
Protocol 2: Quantification of Azide Labeling using a Fluorometric Assay
-
"Click" Reaction: To the azide-labeled protein (e.g., 1 mg/mL in PBS), add a 5- to 10-fold molar excess of an alkyne-fluorophore conjugate (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted alkyne-fluorophore by dialysis or gel filtration.[9]
-
Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the fluorophore.
-
Calculation of DOL: The DOL is calculated using the Beer-Lambert law, correcting for the absorbance of the fluorophore at 280 nm.[1][10]
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Degree of Labeling (DOL) = Aₘₐₓ / (ε_dye × Protein Concentration (M))
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
Aₘₐₓ is the absorbance of the conjugate at the dye's maximum absorption wavelength.
-
CF is the correction factor for the dye at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its λmax.
-
Workflow for Azide Labeling and Quantification
References
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. anaspec.com [anaspec.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mesoscale.com [mesoscale.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to CuAAC and SPAAC for Bioconjugation Applications
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation. "Click chemistry" offers a suite of reactions that are rapid, specific, and high-yielding. Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are paramount.[1][2] This guide provides an objective comparison of their performance, supported by experimental data, to assist in selecting the optimal methodology for specific applications.
The fundamental difference lies in their activation method: CuAAC employs a copper(I) catalyst to unite a terminal alkyne and an azide (B81097), whereas SPAAC utilizes the inherent energy of a strained cyclooctyne (B158145) to achieve the same conjugation without a metal catalyst.[3] This distinction dictates their respective advantages and limitations, primarily trading reaction speed for biocompatibility.
Reaction Mechanisms
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the archetypal click reaction.[4][5] It involves the catalyzed ligation between an organic azide and a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[6][7] The copper(I) catalyst is essential for activating the terminal alkyne, dramatically accelerating the reaction under mild, often aqueous, conditions.[3][8]
References
- 1. chempep.com [chempep.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioclone.net [bioclone.net]
- 8. pubs.acs.org [pubs.acs.org]
The Six-Carbon Advantage: A Comparative Guide to Linker Spacers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the intricate design of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and functionalized oligonucleotides, the linker connecting the active components is a critical determinant of success. The choice of spacer within this linker—the chain of atoms that dictates the distance and physicochemical properties—profoundly influences efficacy, stability, and cell permeability. This guide provides an objective comparison of the six-carbon (C6) alkyl spacer against other common alternatives, supported by experimental data, detailed protocols, and workflow visualizations to inform rational drug design.
The Role of the C6 Spacer: Balancing Flexibility and Hydrophobicity
A six-carbon alkyl chain is a frequently employed spacer in linker design due to its unique combination of structural and chemical properties. It offers a "Goldilocks" solution in many applications: not too short to cause steric hindrance, yet not so long as to introduce excessive flexibility or lipophilicity.
Key Advantages of a Six-Carbon Spacer:
-
Optimal Distance and Flexibility: The C6 spacer provides sufficient length to physically separate two molecular entities, such as a target-binding warhead and an E3-ligase ligand in a PROTAC, preventing steric clashes.[1] Its inherent flexibility allows the connected moieties to adopt optimal orientations for biological activity, such as the formation of a stable ternary complex in PROTACs.
-
Controlled Hydrophobicity: As a saturated alkyl chain, the C6 spacer is hydrophobic.[2] This property can enhance passive diffusion across cell membranes, a crucial step for intracellular drug targets. However, this hydrophobicity is moderate compared to longer alkyl chains (e.g., C12), mitigating the risks of poor aqueous solubility and aggregation that can plague highly lipophilic molecules.[2][3]
-
Synthetic Accessibility: Alkyl chains are synthetically straightforward to incorporate into complex molecules, allowing for systematic variation and optimization of linker length.[4]
Comparative Performance in PROTACs
The length of the linker is a critical parameter in PROTAC design, directly impacting the efficiency of target protein degradation. A linker that is too short may prevent the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), while an excessively long linker can lead to inefficient ubiquitination.[4]
Quantitative Comparison of Linker Length on Protein Degradation
The following tables summarize experimental data from studies on PROTACs targeting different proteins, illustrating the impact of linker length on degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).
Table 1: Estrogen Receptor α (ERα) Degradation with Varying Linker Lengths
| PROTAC Linker Length (atoms) | DC₅₀ (Concentration for 50% Degradation) | Dₘₐₓ (% Degradation) |
| 9 | > 100 µM | < 20% |
| 12 | ~10 µM | ~60% |
| 16 | ~1 µM | > 80% |
| 19 | ~10 µM | ~70% |
| 21 | > 10 µM | ~50% |
| (Data summarized from a study on ERα-targeting PROTACs, where a 16-atom chain length, which is longer than a simple C6 alkyl chain but within the same class of flexible linkers, was found to be optimal).[4] |
Table 2: TANK-binding kinase 1 (TBK1) Degradation with Varying Linker Lengths
| PROTAC Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| < 12 | No degradation observed | 0% |
| 12-29 | Submicromolar | > 75% |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
| (Data from a study on TBK1 degraders, showing potent degradation within a range of linker lengths). |
Comparison with Other Linker Types
While alkyl chains like the C6 spacer are prevalent, polyethylene (B3416737) glycol (PEG) linkers are often used to increase hydrophilicity and improve the solubility and pharmacokinetic properties of a conjugate.[3][5]
Table 3: Physicochemical Properties and Cellular Permeability Comparison
| Linker Type | Key Property | Advantage | Disadvantage | Permeability (Pₑ, 10⁻⁶ cm/s) |
| C6 Alkyl | Hydrophobic | Can enhance passive cell permeability. | May lead to lower solubility and aggregation if payload is also hydrophobic. | Variable, can be higher than PEG for some structures. |
| PEG (e.g., PEG4) | Hydrophilic | Improves aqueous solubility, reduces aggregation, can extend plasma half-life.[3][5] | May decrease passive cell permeability.[6] | Generally lower than comparable alkyl linkers.[6] |
| (Permeability data is highly context-dependent on the overall molecular structure).[6] |
Applications Beyond PROTACs
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. The choice between a hydrophobic alkyl spacer and a hydrophilic PEG spacer impacts the drug-to-antibody ratio (DAR), stability, and pharmacokinetic profile. While PEG linkers are often favored to counteract the hydrophobicity of the payload and prevent aggregation,[7] alkyl linkers, including C6, can be used, especially in non-cleavable formats where the linker's properties are tuned for stability.[8]
Oligonucleotide Modifications
In modified oligonucleotides used for diagnostics or therapeutics, spacers are incorporated to attach functional moieties like fluorescent dyes or to immobilize the oligo on a solid support. Longer chain linkers like C6 and C12 are typically used when the oligonucleotide needs to be spaced further away from a surface or another molecule to reduce steric hindrance and prevent undesired interactions, such as quenching of a fluorescent dye.[1][9] In contrast, shorter C3 linkers are used when proximity is not a concern.[1] Studies have shown that attaching a C6 amino-modifier to a dG nucleobase can be done without significantly destabilizing the DNA duplex, maintaining the melting temperature (Tm) close to that of an unmodified oligo.[10]
Visualizing Workflows and Mechanisms
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and key experimental workflows.
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the essential steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed adherent cells (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration and add Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-tubulin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
5. Data Analysis:
-
Quantify the band intensity for the target protein and the loading control using image analysis software.
-
Normalize the target protein intensity to the loading control intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a cell-free method to assess the passive permeability of a PROTAC across an artificial lipid membrane.[11]
1. Materials and Setup:
-
A 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
A lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
A stock solution of the test compound (PROTAC) in DMSO.
-
Phosphate buffer solution (PBS) for the donor and acceptor wells.
2. Procedure:
-
Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the filter of each well in the donor plate and allow it to impregnate the filter.
-
Prepare the donor solution by diluting the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM).
-
Add the donor solution to the wells of the donor plate.
-
Fill the wells of the acceptor plate with fresh PBS.
-
Place the donor plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a set period (e.g., 5 to 16 hours).[11][12]
3. Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically Liquid Chromatography with Mass Spectrometry (LC-MS/MS).
4. Data Calculation:
-
Calculate the apparent permeability coefficient (Pₑ) using the following equation:
-
Pₑ (cm/s) = [ -ln(1 - Cₐ(t) / Cₑq) ] * (Vₐ * Vₒ) / ( (Vₐ + Vₒ) * A * t )
-
Where Cₐ(t) is the compound concentration in the acceptor well at time t, Cₑq is the equilibrium concentration, Vₐ and Vₒ are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.
-
Conclusion
The six-carbon alkyl spacer represents a versatile and effective component in linker design for a range of therapeutic modalities. Its ability to provide an optimal balance of distance, flexibility, and moderate hydrophobicity makes it a foundational choice in the development of PROTACs, ADCs, and modified oligonucleotides. As the data indicates, while the "perfect" linker is always context-dependent, the C6 spacer often provides an excellent starting point for optimization. By leveraging the comparative data and detailed protocols presented in this guide, researchers can make more informed decisions in the design and evaluation of next-generation targeted therapies.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. purepeg.com [purepeg.com]
- 3. A study of the relationships between oligonucleotide properties and hybridization signal intensities from NimbleGen microarray datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oligo Modified Linker Attachment Chemistry [biosyn.com]
- 10. glenresearch.com [glenresearch.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
A Comparative Guide to the Characterization of 6-(4-Azidobutanamido)hexanoic Acid Conjugates
For researchers, scientists, and drug development professionals working with bioconjugation and click chemistry, the accurate characterization of azide-functionalized molecules is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the characterization of 6-(4-Azidobutanamido)hexanoic acid and its conjugates.
Introduction to this compound Conjugates
This compound is a valuable bifunctional linker molecule. It possesses a terminal azide (B81097) group, which is a key component in highly selective bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). The carboxylic acid moiety allows for its conjugation to various molecules, including proteins, peptides, and small molecule drugs, thereby introducing an azide handle for subsequent modifications. Accurate characterization is crucial to confirm successful conjugation, assess purity, and quantify the final product.
High-Performance Liquid Chromatography (HPLC) for Characterization
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation, quantification, and purification of small molecules and their conjugates based on polarity.[1] For this compound conjugates, RP-HPLC coupled with a suitable detector, such as a UV-Vis or mass spectrometer (MS), is the method of choice for assessing purity and quantifying the conjugate.
Experimental Protocol: RP-HPLC-MS
A robust RP-HPLC-MS method is essential for the reliable analysis of these conjugates.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Mass spectrometer with an electrospray ionization (ESI) source
Materials:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Sample Diluent: 50:50 acetonitrile/water
Procedure:
-
Prepare a stock solution of the this compound conjugate in the sample diluent at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Set the column oven temperature to 40°C.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 minutes.
-
Inject 5 µL of the sample or standard.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Hold at 95% Mobile Phase B for 2 minutes.
-
Return to initial conditions of 5% Mobile Phase B over 1 minute and re-equilibrate for 2 minutes.
-
The mass spectrometer can be operated in either positive or negative ion mode, depending on the nature of the conjugate, scanning a mass range appropriate for the expected molecular weight.
Comparison of Analytical Techniques
While HPLC is a cornerstone for the analysis of this compound conjugates, other techniques provide complementary information. The following table summarizes a comparison of HPLC with Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | HPLC-UV/MS | Direct Infusion Mass Spectrometry (MS) | FTIR Spectroscopy | NMR Spectroscopy |
| Primary Information | Purity, Quantification, Retention Time | Molecular Weight Confirmation | Presence of Functional Groups (Azide) | Detailed Molecular Structure |
| Sample Requirement | Low (µg-ng) | Low (ng-pg) | Medium (mg) | High (mg) |
| Sensitivity | High | Very High | Moderate | Low |
| Quantitative Capability | Excellent | Good (with internal standards) | Semi-quantitative | Excellent |
| Structural Information | Limited (MS provides MW) | Molecular Weight and Fragmentation | Functional Groups | Complete Structure and Connectivity |
| Throughput | High | High | High | Low |
Alternative Characterization Methods: Experimental Protocols
Mass Spectrometry (MS)
Direct infusion MS can quickly confirm the molecular weight of the conjugate.
Procedure:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Infuse the sample directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in the appropriate mass range. A successful conjugation will show a peak corresponding to the expected molecular weight of the conjugate.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive method to confirm the presence of the azide functional group.[2][3][4]
Procedure:
-
Place a small amount of the solid sample directly on the ATR crystal of the FTIR spectrometer.
-
Alternatively, prepare a thin film of the sample on a suitable IR-transparent window (e.g., NaCl plates).
-
Record the spectrum from 4000 to 600 cm⁻¹.
-
The presence of a strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide asymmetric stretch, confirming the presence of the azide group.[2][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information of the conjugate.[1][6]
Procedure:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analysis of the chemical shifts, coupling constants, and integration of the signals will confirm the structure of the conjugate. Protons and carbons adjacent to the azide group and the amide linkage will show characteristic chemical shifts.[1][6]
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the characterization of this compound conjugates.
Caption: Workflow for the synthesis and characterization of conjugates.
Caption: Detailed workflow for HPLC analysis.
Conclusion
The characterization of this compound conjugates requires a multi-faceted analytical approach. RP-HPLC is an indispensable tool for assessing purity and for quantification. However, for comprehensive characterization, it should be used in conjunction with other techniques. FTIR provides rapid confirmation of the crucial azide functionality, direct infusion MS confirms the molecular weight, and NMR spectroscopy offers detailed structural elucidation. The choice and sequence of these methods will depend on the specific requirements of the research, from routine purity checks to in-depth structural confirmation of novel conjugates.
References
- 1. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Characterizing Fatty Acids with advanced multinuclear NMR methods - Magritek [magritek.com]
A Comparative Guide to Azide-Containing Crosslinkers in Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics, understanding protein-protein interactions (PPIs) is paramount to unraveling cellular processes and developing novel therapeutics. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions. Azide-containing crosslinkers, in particular, offer a versatile toolkit for enriching and identifying crosslinked peptides, thereby enhancing the depth and accuracy of PPI studies. This guide provides an objective comparison of different azide-containing crosslinkers, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific needs.
Overview of Azide-Containing Crosslinkers
Azide-containing crosslinkers are invaluable tools in proteomics due to the bio-orthogonal nature of the azide (B81097) group. This allows for the specific and efficient enrichment of crosslinked products from complex biological samples using reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), or the Staudinger ligation. These crosslinkers can be broadly categorized based on their reactive groups and functionalities.
NHS-Ester Azide Crosslinkers
These are among the most common types of azide-containing crosslinkers. They possess an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues and protein N-termini) and a terminal azide group for enrichment.
Photo-Reactive Azide Crosslinkers
These crosslinkers incorporate a photo-activatable group, such as a diazirine or an aryl azide, in addition to an amine-reactive group (like an NHS ester) and an azide handle. This allows for a two-step crosslinking process where the NHS ester first attaches to a protein, followed by UV light activation of the photo-reactive group to form a covalent bond with interacting partners.
Multifunctional and MS-Cleavable Azide Crosslinkers
To address the challenges of identifying crosslinked peptides in complex mixtures, multifunctional crosslinkers have been developed. These often include an azide tag for enrichment, an MS-cleavable bond (e.g., a sulfoxide) to simplify mass spectrometry data analysis, and reactive groups for protein conjugation. Azide-A-DSBSO is a prime example of such a crosslinker, being membrane-permeable, enrichable, and MS-cleavable.[1]
Performance Comparison of Azide-Containing Crosslinkers
The choice of an azide-containing crosslinker significantly impacts the outcome of a proteomics experiment. The following tables summarize the performance of different crosslinkers based on available experimental data.
Enrichment Strategy Comparison
The efficiency of enriching azide-tagged peptides is crucial for their subsequent identification. The two primary methods for this are copper-catalyzed click chemistry and Staudinger ligation.
| Enrichment Strategy | Advantages | Disadvantages | Experimental Observation |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High reaction efficiency.[2] | Potential for sample handling issues like precipitation. The copper catalyst can be toxic to cells, limiting its use in live-cell applications.[3] | The azide-alkyne cycloaddition reaction was found to be very efficient, with no detectable non-conjugated cross-linked peptides observed.[2] |
| Staudinger Ligation | Better suited for enriching cross-linked peptides due to fewer sample handling issues like precipitation.[2] More biocompatible for in vivo studies.[3] | Slower reaction kinetics compared to CuAAC.[3] | This approach has similar conversion efficiency to copper-catalyzed click chemistry, but precipitation can be completely avoided and background reactions are largely suppressed.[2] |
Crosslinker Performance Comparison
The number of identified crosslinks is a key metric for evaluating the performance of a crosslinker in a proteomics study.
| Crosslinker | Type | Key Features | Number of Identified Crosslinks (Example Study) |
| Azide-DSG | NHS-Ester Azide | Enrichable via click chemistry or Staudinger ligation.[2] | 58 cytochrome c cross-linked peptides identified after enrichment.[2] |
| Azide-A-DSBSO | Multifunctional | Membrane-permeable, enrichable (azide), and MS-cleavable (sulfoxide).[1] | In a study on Cas9, the number of detectable cross-links increased from ~100 before enrichment to 580 after enrichment.[4] |
| sulfo-SDA | Photo-Reactive Diazirine | Heterobifunctional (NHS-ester and diazirine), water-soluble.[5][6] | In a study on the FA core complex, 3,459 crosslinks were identified with sulfo-SDA, compared to 843 with the traditional NHS-ester crosslinker BS3.[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of azide-containing crosslinkers. Below are protocols for key experiments cited in this guide.
In-Vivo Crosslinking with Azide-A-DSBSO
This protocol outlines the general workflow for in-vivo crosslinking in mammalian cells using the multifunctional crosslinker Azide-A-DSBSO.[1]
-
In-Vivo Crosslinking : Treat intact human cells (e.g., HEK 293) with Azide-A-DSBSO.
-
Cell Lysis : Lyse the cells under fully denaturing conditions (e.g., 8 M urea) to solubilize crosslinked proteins.
-
Enrichment Handle Conjugation : Conjugate the azide-tagged crosslinked proteins with a biotin-tagged strained alkyne (e.g., BARAC) via copper-free click chemistry.
-
Affinity Purification (Proteins) : Enrich the biotinylated crosslinked proteins using streptavidin resin.
-
On-Bead Digestion : Digest the bound proteins directly on the beads.
-
Elution : Elute the bound crosslinked peptides from the streptavidin beads by acid cleavage.
-
LC-MS/MS Analysis : Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry.
Crosslinking with sulfo-SDA and Mass Spectrometry Analysis
This protocol describes the use of the photo-reactive crosslinker sulfo-SDA for studying protein structure.[5][7]
-
NHS-Ester Reaction : Incubate the target protein with sulfo-SDA in the dark at room temperature (e.g., in 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8). This allows the NHS-ester to react with primary amines on the protein.
-
Photo-Activation : Expose the reaction mixture to UV light (e.g., 365 nm) to activate the diazirine group, forming covalent crosslinks with nearby residues.
-
Sample Preparation : Separate the crosslinked proteins by SDS-PAGE.
-
In-Gel Digestion : Excise the protein bands and perform in-gel digestion with an appropriate protease (e.g., trypsin).
-
LC-MS/MS Analysis : Analyze the resulting peptide mixture by LC-MS/MS.
Affinity Purification of Azide-Tagged Crosslinked Peptides via Staudinger Ligation
This protocol details the enrichment of azide-tagged peptides using Staudinger ligation.[2]
-
Staudinger Ligation Reaction : Treat the azide-tagged crosslinked peptide mixture with a biotin-phosphine reagent in a suitable solvent (e.g., DMSO). Heat the reaction mixture (e.g., at 60°C) for several hours.
-
Binding to Streptavidin Beads : Incubate the reaction mixture with streptavidin-coated magnetic beads to capture the biotinylated peptides.
-
Washing : Wash the beads sequentially with appropriate buffers (e.g., 20% ACN, PBS buffer, and 25% isopropanol) to remove non-specifically bound peptides.
-
Elution : Elute the enriched crosslinked peptides from the beads using a strong acid (e.g., 85% TFA).
-
LC-MS/MS Analysis : Analyze the eluted peptides by LC-MS/MS.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex workflows and chemical reactions involved in crosslinking proteomics.
References
- 1. In vivo crosslinking and effective 2D enrichment for interactome studies of the nucleosome | Semantic Scholar [semanticscholar.org]
- 2. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Blind testing cross-linking/mass spectrometry under the auspices of the 11 th critical assessment of methods of protein structure prediction (CASP11) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Site-Specific Protein Labeling: Validation of 6-(4-Azidobutanamido)hexanoic Acid and its Alternatives
For researchers, scientists, and drug development professionals, the precise, site-specific labeling of proteins is paramount for elucidating biological mechanisms, developing novel therapeutics, and creating advanced diagnostic tools. This guide provides a comprehensive comparison of site-specific protein labeling using 6-(4-Azidobutanamido)hexanoic acid and other leading alternative methods. The performance of each technique is objectively evaluated with supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Introduction to Site-Specific Labeling with this compound
This compound is a chemical tool that introduces a bioorthogonal azide (B81097) group onto a protein. This is typically achieved by activating the carboxylic acid group of the molecule, commonly as an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on the protein surface, predominantly the ε-amino group of lysine (B10760008) residues. Once the azide handle is installed, it can be selectively reacted with a probe molecule containing a complementary bioorthogonal handle, such as an alkyne or a cyclooctyne, through "click chemistry." This two-step approach allows for the site-specific introduction of a wide variety of functionalities, including fluorophores, biotin, or drug molecules.
However, since proteins often possess multiple lysine residues, labeling with NHS esters can result in a heterogeneous population of modified proteins. The degree of labeling can be controlled to some extent by optimizing reaction conditions. For true site-specificity, the introduction of a unique reactive handle at a single, genetically defined site is often preferred.
Comparison of Site-Specific Labeling Methodologies
This section provides a quantitative comparison of key performance metrics for this compound-mediated labeling and its principal alternatives.
| Method | Target Residue(s) | Reaction Type | Typical Labeling Efficiency | Reaction Kinetics (Second-Order Rate Constant) | Key Advantages | Key Limitations |
| This compound (via NHS Ester) | Lysine, N-terminus | Amine acylation | Variable (can be controlled to achieve a desired average degree of labeling)[1][2] | Moderate | Readily available reagents, straightforward protocol. | Not truly site-specific, can lead to heterogeneous products. |
| Unnatural Amino Acid (UAA) Incorporation with Click Chemistry | Genetically encoded UAA (e.g., p-Azidophenylalanine) | Azide-Alkyne Cycloaddition | High (>90%) | Copper-Catalyzed (CuAAC): ~10³ M⁻¹s⁻¹ Strain-Promoted (SPAAC): ~10⁻³ - 1 M⁻¹s⁻¹ | True site-specificity, bioorthogonal reaction. | Requires genetic manipulation, potential for lower protein expression yields. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition | Genetically encoded UAA with strained alkene/alkyne | Diels-Alder Cycloaddition | High (>90%) | Very Fast (~10³ - 10⁶ M⁻¹s⁻¹) | Extremely fast kinetics, excellent bioorthogonality. | Requires synthesis of specific dienophiles and tetrazines. |
| Sortase-Mediated Ligation (SML) | C-terminal LPXTG motif and N-terminal Glycine | Enzymatic Ligation | High (>90%) | Enzyme-dependent | High specificity, mild reaction conditions. | Requires specific recognition sequences, potential for reverse reaction. |
| Lipoic Acid Ligase (LplA) Mediated Labeling (PRIME) | Specific 13-amino acid recognition sequence (LAP) | Enzymatic Ligation | High (>90%) | Enzyme-dependent | Highly specific, small recognition tag. | Requires co-expression of the ligase and substrate addition. |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound NHS Ester
This protocol describes the general procedure for labeling a protein with an average degree of labeling using an azide-functionalized NHS ester.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.5.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution. The optimal ratio should be determined empirically for the desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Site-Specific Labeling via Unnatural Amino Acid Incorporation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for site-specific labeling using a genetically incorporated azide-bearing unnatural amino acid followed by a CuAAC reaction.
Materials:
-
Purified protein containing a p-azido-L-phenylalanine (pAzF) residue
-
Alkyne-functionalized probe (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Expression and Purification: Express the protein of interest in a suitable expression system containing the necessary machinery for unnatural amino acid incorporation (orthogonal tRNA/tRNA synthetase pair) and supplement the growth media with pAzF. Purify the protein using standard chromatography techniques.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the purified protein (final concentration 10-50 µM) and the alkyne-probe (final concentration 100-500 µM) in the reaction buffer.
-
Catalyst Preparation: In a separate tube, prepare the catalyst solution by mixing CuSO₄ (final concentration 50 µM) and THPTA (final concentration 250 µM).
-
Initiation of Click Reaction: Add the catalyst solution to the protein-alkyne mixture. Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration 1 mM).
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent probe.
-
Purification: Remove excess reagents by a desalting column or dialysis.
-
Analysis: Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning and mass spectrometry.
Mandatory Visualizations
Experimental Workflow: Site-Specific Antibody-Drug Conjugate (ADC) Generation
Caption: Workflow for generating a homogeneous antibody-drug conjugate.
Signaling Pathway: FRET Imaging of Epidermal Growth Factor Receptor (EGFR) Dimerization
Caption: FRET imaging of EGFR dimerization using site-specific labeling.[3][4]
Logical Relationship: Decision Tree for Selecting a Site-Specific Labeling Method
Caption: Decision tree for choosing a suitable site-specific labeling method.
Conclusion
The validation of site-specific labeling with this compound reveals it to be a valuable tool for introducing azide functionalities onto proteins, particularly when a stochastic labeling of lysine residues is acceptable and can be controlled. However, for applications demanding true site-specificity and high homogeneity, methods based on the genetic incorporation of unnatural amino acids followed by bioorthogonal click chemistry, such as CuAAC, SPAAC, or the exceptionally rapid IEDDA, are superior. Enzymatic approaches like Sortase-mediated ligation and Lipoic Acid Ligase-mediated labeling also offer excellent specificity and are powerful alternatives when their respective recognition sequences can be incorporated. The choice of the optimal labeling strategy will ultimately depend on the specific experimental requirements, including the need for absolute site-specificity, the tolerance for genetic manipulation, and the desired reaction kinetics. This guide provides the necessary data and protocols to make an informed decision for advancing your research in protein science and drug development.
References
Stability Under Scrutiny: A Comparative Guide to the Triazole Linkage Post-Click Reaction
For researchers, scientists, and drug development professionals, the integrity of a chemical linkage is a cornerstone of molecular design and therapeutic efficacy. The advent of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has established the 1,2,3-triazole ring as a workhorse linker in bioconjugation, lauded for its high efficiency and biocompatibility. This guide provides an objective comparison of the triazole linkage's stability against other prevalent covalent linkages used in drug development and bioconjugation, supported by experimental data and detailed protocols for stability assessment.
The Unyielding Triazole: A Benchmark in Stability
The 1,2,3-triazole linkage is renowned for its exceptional stability, a characteristic attributed to its aromaticity and the strength of its constituent bonds. This robustness translates to high resistance to a wide range of chemical and biological challenges, making it a reliable component in the design of long-lasting bioconjugates.
Key Stability Features of the Triazole Linkage:
-
Hydrolytic Stability: The triazole ring is exceptionally resistant to hydrolysis across a broad pH range, from acidic to basic conditions. This resilience is crucial for drugs administered orally or those that encounter different pH environments within the body.
-
Enzymatic Stability: Unlike amide and ester bonds, the triazole linkage is not susceptible to cleavage by common proteases and esterases, significantly enhancing the in vivo half-life of bioconjugates.
-
Redox Stability: The triazole core is inert to mild oxidizing and reducing agents, a critical feature for maintaining conjugate integrity in the complex redox environment of the cell.
-
Thermal Stability: Triazoles exhibit high thermal stability, a property beneficial for manufacturing and storage of bioconjugates.
A Head-to-Head Comparison: Triazole vs. Alternative Linkages
While the triazole linkage sets a high bar for stability, a variety of other linkages are employed in bioconjugation, each with its own set of advantages and disadvantages. The choice of linker is ultimately dictated by the specific application, whether it requires a stable, permanent connection or a cleavable one for drug release.
| Linkage Type | Formation Chemistry | Stability Profile | Key Considerations |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Very High: Resistant to hydrolysis, enzymatic cleavage, oxidation, and reduction.[1] | Forms a highly stable, non-cleavable linkage. Ideal for applications requiring long-term integrity. |
| Amide | Carbodiimide coupling, NHS esters | High: Generally stable, but can be susceptible to enzymatic cleavage by proteases. | A natural linkage in peptides and proteins, but can be a site of metabolic degradation. |
| Ester | Esterification | Moderate: Prone to hydrolysis, especially at basic pH, and cleavage by esterases. | Often used as a cleavable linker for prodrugs. |
| Disulfide | Thiol oxidation | Low (in reducing environments): Readily cleaved by reducing agents like glutathione (B108866). | Utilized for intracellular drug delivery, leveraging the high glutathione concentration inside cells. |
| Thioether (from Maleimide) | Michael addition | Moderate to High: The initial adduct can be reversible via retro-Michael reaction, but can be stabilized. | Susceptible to thiol exchange with endogenous thiols like glutathione. |
| Oxime | Carbonyl-Aminooxy reaction | High: Generally stable, with stability influenced by the substituents on the carbonyl and aminooxy groups.[2][3][4][5] | Offers good stability, though the reaction kinetics can be slower than click chemistry. |
Note: The stability profiles are generalizations and can be influenced by the specific molecular context of the linkage.
Quantitative Stability Data: A Comparative Overview
Direct quantitative, head-to-head comparisons of the stability of different linkages under identical conditions are not extensively documented in the literature. The following table compiles available data from various sources to provide a comparative perspective on the half-lives of these linkages under physiological or simulated physiological conditions.
| Linkage | Condition | Approximate Half-life (t½) | Reference |
| 1,2,3-Triazole | In vivo (mouse plasma) | > 100 hours | [6] |
| Amide | In vivo (human plasma) | Highly variable (hours to years) | General Knowledge |
| Ester | pH 7.4, 37 °C | Minutes to hours | General Knowledge |
| Disulfide | Intracellular (high glutathione) | Minutes | [7] |
| Thioether (Maleimide) | Human plasma | Hours to days (can be improved with stabilizing modifications) | [8] |
| Oxime | pD 7.0 | ~25 days | [5] |
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of a linkage, a forced degradation study is the standard approach.[3][9] This involves subjecting the bioconjugate to a variety of stress conditions and analyzing for degradation over time.
General Protocol for Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of the bioconjugate of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration will depend on the sensitivity of the analytical method.
-
Stress Conditions:
-
Hydrolytic Stability (pH): Incubate the sample in buffers of varying pH (e.g., pH 3, 7.4, and 9) at a controlled temperature (e.g., 37 °C).
-
Enzymatic Stability: Incubate the sample with relevant enzymes (e.g., proteases like trypsin or cathepsin B for amide bonds, esterases for ester bonds, or in human plasma to simulate a more complex biological environment) at 37 °C.
-
Reductive Stability: Incubate the sample with a biologically relevant reducing agent such as glutathione (GSH) at a physiological concentration (e.g., 1-10 mM) in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.
-
Thermal Stability: Incubate the sample at elevated temperatures (e.g., 40 °C, 60 °C, and 80 °C) in a neutral buffer.
-
-
Time Points: Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). Immediately quench the reaction if necessary (e.g., by adding a protease inhibitor or flash freezing).
-
Analysis: Analyze the samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to quantify the amount of intact bioconjugate remaining and to identify any degradation products.
-
Data Analysis: Plot the percentage of intact bioconjugate remaining versus time for each stress condition. Calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k) of the linkage under each condition.
Visualizing the Concepts
To further illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Formation of Triazole, Amide, and Disulfide Linkages.
Caption: Relative Stability of Common Bioconjugation Linkages.
References
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
A Comparative Analysis of PEGylated Azide Linkers of Varying Lengths in Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is a balancing act of optimizing therapeutic efficacy while minimizing systemic toxicity. The linker, a critical component connecting the biological macromolecule to a payload, plays a pivotal role in the overall performance of the conjugate. Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) has become an indispensable tool for modulating the physicochemical and pharmacological properties of bioconjugates. This guide provides a comparative analysis of PEGylated azide (B81097) linkers of different lengths, with supporting experimental data and detailed protocols to inform the selection of the optimal linker for specific research applications.
The incorporation of a PEG spacer in a linker can enhance the aqueous solubility of hydrophobic payloads, reduce aggregation, and prolong the circulation half-life of the bioconjugate by increasing its hydrodynamic volume.[1][2] The terminal azide group on these linkers facilitates highly specific and efficient conjugation to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[3][4] The length of the PEG chain is a crucial variable, as it directly influences the drug-to-antibody ratio (DAR), stability, pharmacokinetics (PK), and in vitro cytotoxicity of the final conjugate.[1][2]
Data Presentation: Comparative Performance of Different Length PEGylated Azide Linkers
The selection of a PEG linker length represents a trade-off between enhancing pharmacokinetic properties and maintaining potent bioactivity. The following tables summarize quantitative data and general trends from various studies, highlighting the impact of PEG linker length on key performance parameters of bioconjugates, particularly ADCs.
Table 1: Impact of PEG Linker Length on Physicochemical and In Vitro Properties
| Parameter | Short PEG Linkers (e.g., PEG2, PEG4) | Intermediate PEG Linkers (e.g., PEG8, PEG12) | Long PEG Linkers (e.g., PEG24, 4 kDa, 10 kDa) |
| Solubility Enhancement | Moderate improvement, beneficial for moderately hydrophobic payloads. | Significant improvement, suitable for highly hydrophobic payloads. | Substantial improvement, can enable conjugation of very hydrophobic molecules.[5] |
| Drug-to-Antibody Ratio (DAR) | Generally allows for higher and more consistent DAR due to reduced steric hindrance and improved payload solubility during conjugation.[2] | May result in slightly lower DAR compared to short linkers due to potential steric hindrance.[6] | Can sometimes lead to lower DAR due to increased steric hindrance during the conjugation reaction.[2] |
| In Vitro Cytotoxicity (IC50) | Often retains higher in vitro potency (lower IC50) as the payload is readily accessible.[1] | May have a moderate impact on in vitro potency. | Can lead to a significant reduction in in vitro cytotoxicity (higher IC50) due to steric hindrance at the target site or slower payload release.[7] |
| Example Data Point | An affibody-drug conjugate with a 4 kDa PEG linker showed a 6.5-fold reduction in cytotoxicity compared to a non-PEGylated version.[7] | An ADC with a PEG8 linker is a common feature in several clinical-stage ADCs.[8] | An affibody-drug conjugate with a 10 kDa PEG linker showed a 22.5-fold reduction in cytotoxicity compared to a non-PEGylated version.[7] |
Table 2: Impact of PEG Linker Length on In Vivo Pharmacokinetics (PK) and Efficacy
| Parameter | Short PEG Linkers (e.g., PEG2, PEG4) | Intermediate PEG Linkers (e.g., PEG8, PEG12) | Long PEG Linkers (e.g., PEG24, 4 kDa, 10 kDa) |
| Plasma Half-Life | Faster clearance and shorter half-life.[1] | Slower clearance and longer half-life, often reaching a plateau of PK improvement.[1] | Significantly prolonged half-life.[1] |
| In Vivo Efficacy | May lead to reduced in vivo efficacy due to rapid clearance.[1] | Often shows a significant improvement in in vivo efficacy, representing a balanced approach for many ADCs.[1] | Can lead to the highest in vivo efficacy, especially for miniaturized biologics or when maximum exposure is required.[1] |
| Tolerability | ADCs with PEGs smaller than PEG8 have shown poor tolerability in mice at high doses.[9] | ADCs with PEG8 or PEG12 linkers demonstrated 100% survival rates in tolerability studies, in contrast to lower survival with shorter linkers.[8] | Generally well-tolerated and can reduce off-target toxicity by improving the PK profile. |
| Example Data Point | An affibody-drug conjugate with a 4 kDa PEG linker had a 2.5-fold longer half-life than the non-PEGylated version.[7] | The pharmacokinetic profiles of ADCs with pendant PEG12 linkers showed slower clearance rates compared to those with linear PEG24 linkers.[10] | An affibody-drug conjugate with a 10 kDa PEG linker had an 11.2-fold longer half-life than the non-PEGylated version.[7] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the synthesis and evaluation of bioconjugates using PEGylated azide linkers are provided below.
Site-Specific Antibody Modification and Click Chemistry Conjugation
This protocol describes the introduction of an alkyne handle into an antibody via a maleimide (B117702) linker, followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a PEG-azide linker attached to a payload.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP)
-
Alkyne-maleimide linker
-
Payload-PEG-Azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Ligand (e.g., THPTA)
-
Reducing agent for Cu(I) generation (e.g., sodium ascorbate)
-
Desalting columns
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by incubating with a 2-3 molar excess of TCEP for 1-2 hours at 37°C.
-
Alkyne Functionalization: Add a 10-20 fold molar excess of the alkyne-maleimide linker to the reduced antibody and incubate for 1-2 hours at room temperature.
-
Purification: Remove excess alkyne-maleimide linker using a desalting column, exchanging the buffer to one suitable for the click reaction (e.g., PBS).
-
Click Reaction Preparation: In a separate tube, prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:2 molar ratio.
-
Conjugation: To the alkyne-functionalized antibody, add a 4-10 fold molar excess of the Payload-PEG-Azide. Add the pre-mixed Cu(I)/THPTA complex, followed by freshly prepared sodium ascorbate (B8700270) to initiate the reaction.[11]
-
Incubation: Gently mix and incubate at room temperature for 1-2 hours, protected from light.
-
Final Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted payload-linker and catalyst components.[11]
Characterization: Drug-to-Antibody Ratio (DAR) Determination by HPLC-MS
Instrumentation:
-
Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase (RP) HPLC system
-
High-resolution mass spectrometer (e.g., Q-TOF)
Procedure:
-
Sample Preparation: Deglycosylate the ADC sample using an appropriate enzyme (e.g., PNGase F) if necessary, to reduce heterogeneity.
-
Chromatographic Separation:
-
HIC-HPLC: Inject the ADC onto a HIC column and elute with a decreasing salt gradient. This method separates species based on the number of conjugated drug-linkers.
-
RP-HPLC: For analysis of antibody fragments, reduce the ADC to separate heavy and light chains. Inject the reduced sample onto a C4 or C8 RP-HPLC column and elute with an increasing organic solvent gradient.
-
-
Mass Spectrometry Analysis: The eluent from the HPLC is directly introduced into the mass spectrometer. Acquire mass spectra across the elution profile.
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the different species (unconjugated antibody, and antibody with 1, 2, 3, etc., drugs). The average DAR is calculated based on the relative abundance of each species.[12]
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by monitoring the change in average DAR over time.[13]
Procedure:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at a concentration of approximately 1 mg/mL at 37°C.[14]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
ADC Isolation: Isolate the ADC from the plasma at each time point using immunoaffinity capture (e.g., Protein A magnetic beads).[15]
-
Analysis: Analyze the captured ADC by HPLC-MS as described in the DAR determination protocol to calculate the average DAR at each time point.
-
Data Interpretation: A stable ADC will exhibit minimal loss in DAR over the incubation period.[14]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency of the ADC in killing target cancer cells.
Procedure:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC. Add the diluted ADCs to the cells and incubate for 72-96 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.
Mandatory Visualization
Caption: Workflow for Antibody-Drug Conjugate (ADC) development using PEG-azide linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
- 5. purepeg.com [purepeg.com]
- 6. books.rsc.org [books.rsc.org]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. axispharm.com [axispharm.com]
- 12. enovatia.com [enovatia.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. ADC Plasma Stability Assay [iqbiosciences.com]
Evaluating the Biocompatibility of 6-(4-Azidobutanamido)hexanoic Acid Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical determinant of the safety and efficacy of bioconjugates, including antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of 6-(4-azidobutanamido)hexanoic acid, a commonly used azide-containing linker for "click chemistry" conjugations, with other prominent linker technologies. The biocompatibility of these linkers is evaluated based on in vitro cytotoxicity, immunogenicity, and in vivo stability, with supporting experimental data and detailed protocols.
Executive Summary
Biocompatibility is a crucial attribute of bioconjugates, ensuring minimal off-target toxicity and immunogenicity. This compound facilitates bioorthogonal conjugation via click chemistry, offering high specificity and stability. However, concerns regarding the potential toxicity of residual copper from copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the inherent immunogenicity of the resulting triazole ring necessitate a thorough evaluation. This guide compares azide-based conjugation with traditional maleimide-based methods and explores the advantages of copper-free click chemistry approaches like strain-promoted azide-alkyne cycloaddition (SPAAC).
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. The following table summarizes representative IC50 values for antibody-drug conjugates (ADCs) utilizing different linker technologies. Lower IC50 values indicate higher cytotoxicity.
| Linker Type | Conjugation Chemistry | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Azide-Alkyne (Cleavable) | CuAAC/SPAAC | MMAE | HER2+ (SK-BR-3) | 1 - 10 | [1] |
| Maleimide (B117702) (Non-Cleavable) | Michael Addition | DM1 | HER2+ (SK-BR-3) | 10 - 50 | [1][2] |
| Maleimide (Cleavable, Stabilized) | Michael Addition | MMAE | HER2+ (BT-474) | Low nM range | [3] |
| Disulfide (Cleavable) | Thiol-Disulfide Exchange | DM1 | HER2+ | >90% intact after 7 days in plasma | [4] |
Key Observations:
-
Cleavable linkers, including those derived from azide-alkyne cycloaddition, generally exhibit higher potency (lower IC50 values) compared to non-cleavable linkers. This is attributed to the efficient release of the cytotoxic payload within the target cell and the potential for a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[5][6]
-
The stability of the maleimide-thiol linkage can be a concern, with potential for premature drug release in plasma due to retro-Michael reactions.[4] However, stabilized maleimide linkers have been developed to address this issue.[3]
-
The choice of payload significantly influences the IC50 value, making direct comparisons between different studies challenging.
Immunogenicity: The Role of the Linker and Conjugation Chemistry
The immunogenicity of a bioconjugate can lead to reduced efficacy and adverse immune reactions. Potential immunogenic components include the linker itself, the newly formed covalent bond, and any residual catalysts.
Copper-Catalyzed vs. Copper-Free Click Chemistry:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While highly efficient, the use of a copper(I) catalyst in CuAAC raises concerns about potential cytotoxicity.[2] Residual copper can induce cellular damage and oxidative stress.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is a "copper-free" click chemistry method that utilizes strained alkynes to react with azides. This approach is considered more biocompatible for in vivo applications as it eliminates the need for a toxic metal catalyst.
The Triazole Ring:
The 1,2,3-triazole ring formed during azide-alkyne cycloaddition is generally considered to be metabolically stable and relatively inert. However, as a heterocyclic structure, it has the potential to be recognized by the immune system. The specific immunogenic potential of the triazole ring within a bioconjugate context requires further investigation in a case-by-case basis.
Potential Immunological Signaling Pathways:
The introduction of foreign molecules like bioconjugates can trigger innate immune responses through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and activate inflammasomes.
-
Toll-Like Receptor (TLR) Signaling: Small molecule components of ADCs or their metabolites could potentially be recognized by TLRs, leading to the activation of downstream signaling cascades. The MyD88-dependent pathway is a central signaling route for many TLRs, culminating in the production of pro-inflammatory cytokines.[7][8]
-
Inflammasome Activation: Certain nanoparticles and their surface modifications, including PEGylation, have been shown to activate the NLRP3 inflammasome.[9][10][11][12] This multi-protein complex triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, potentially leading to a "cytokine storm."[13]
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below to facilitate reproducible and standardized evaluations.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the IC50 value of a bioconjugate using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)
-
Complete cell culture medium
-
96-well cell culture plates
-
Bioconjugate stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the bioconjugate in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted bioconjugate to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a period equivalent to several cell doubling times (e.g., 72-96 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the bioconjugate concentration and determine the IC50 value using a non-linear regression analysis.
In Vitro Cytokine Release Assay (ELISA)
This protocol describes the measurement of cytokine release from human peripheral blood mononuclear cells (PBMCs) upon exposure to the bioconjugate.
Materials:
-
Human PBMCs isolated from healthy donor blood
-
Complete RPMI-1640 medium
-
96-well cell culture plates
-
Bioconjugate
-
Positive control (e.g., lipopolysaccharide [LPS] for TLR4 activation)
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-1β)
-
Microplate reader
Procedure:
-
PBMC Seeding: Seed PBMCs into a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
Compound Treatment: Add the bioconjugate at various concentrations to the wells. Include untreated cells as a negative control and a positive control.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Quantification: Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using recombinant cytokine standards. Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
In Vivo Toxicity Study (Maximum Tolerated Dose - MTD)
This protocol provides a general framework for determining the MTD of a bioconjugate in a rodent model. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[14][15]
Materials:
-
Appropriate rodent strain (e.g., BALB/c mice or Sprague-Dawley rats)
-
Bioconjugate formulated in a suitable vehicle
-
Vehicle control
Procedure:
-
Dose Range Finding: Conduct a preliminary study with a small number of animals to identify a range of doses that cause adverse effects.
-
MTD Study: Assign animals to different dose groups, including a vehicle control group. Administer the bioconjugate (e.g., via intravenous injection) at the selected dose levels.
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall appearance and behavior.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples for complete blood count and clinical chemistry analysis to assess for hematological and organ toxicity.
-
Histopathology: Perform a complete necropsy and collect major organs for histopathological examination to identify any treatment-related microscopic changes.
-
Data Analysis: The MTD is typically defined as the highest dose that does not cause unacceptable toxicity (e.g., more than 10-20% body weight loss or significant pathological findings).
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a bioconjugate's biocompatibility.
Conclusion
The biocompatibility of this compound conjugates is a multifactorial issue that depends on the specific conjugation chemistry employed, the nature of the payload, and the biological system under investigation. While offering advantages in terms of specificity and stability, the potential for copper-induced toxicity and the inherent immunogenicity of the resulting constructs must be carefully considered. Copper-free click chemistry approaches, such as SPAAC, represent a significant advancement in improving the in vivo safety profile of azide-based bioconjugates. A thorough and systematic evaluation of in vitro cytotoxicity, immunogenicity, and in vivo toxicity, as outlined in this guide, is essential for the selection of lead candidates with an optimal therapeutic window. Direct comparative studies with alternative linker technologies, such as stabilized maleimides, are crucial for making informed decisions in the design and development of next-generation bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Cell-Penetrating Nanoparticles Activate the Inflammasome to Enhance Antibody Production by Targeting Microtubule-Associated Protein 1-Light Chain 3 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pathways Related to NLRP3 Inflammasome Activation Induced by Gold Nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dctd.cancer.gov [dctd.cancer.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-(4-Azidobutanamido)hexanoic Acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is paramount to ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of 6-(4-Azidobutanamido)hexanoic acid, a compound that requires careful management due to its azido (B1232118) functional group. Adherence to these protocols is critical for mitigating risks and ensuring regulatory compliance.
Core Safety and Handling Information
This compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Due to the presence of the azido group, this compound is also potentially explosive and sensitive to heat, shock, and friction.[1] Organic azides require cautious handling to prevent violent decomposition.[1]
Key Handling Precautions:
-
Always handle this compound in a chemical fume hood.[2]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not use metal spatulas or other metal utensils to handle the compound, as this can lead to the formation of shock-sensitive metal azides.[1]
-
Avoid grinding, scratching, or any action that could create friction.[1]
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]
Quantitative Data Summary
| Property | Value | Hazard Classification |
| Molecular Formula | C10H18N4O3 | - |
| GHS Hazard Statements | H315, H319, H335 | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |
| Storage Class | 11 - Combustible Solids | - |
| Storage Temperature | -10 to -25°C | - |
STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory tract irritation)
Experimental Protocol: Chemical Neutralization of this compound for Disposal
Before disposal, it is highly recommended to neutralize the energetic azido group by converting it to a stable amine via a Staudinger reaction.[1] This significantly reduces the hazards associated with the waste.
Materials:
-
This compound waste
-
Triphenylphosphine (B44618) (PPh3)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Water
-
Ice bath
-
Stir plate and stir bar
-
Appropriate glassware
Procedure:
-
Preparation: In a chemical fume hood, dissolve the this compound waste in a minimal amount of anhydrous THF or diethyl ether in a round-bottom flask equipped with a stir bar. Cool the solution in an ice bath.
-
Reagent Preparation: In a separate flask, dissolve 1.1 molar equivalents of triphenylphosphine in the same anhydrous solvent.
-
Reaction: Slowly add the triphenylphosphine solution to the cooled azide (B81097) solution with continuous stirring. You should observe the evolution of nitrogen gas (effervescence).
-
Completion: Continue stirring the reaction mixture in the ice bath until the gas evolution ceases. This indicates the conversion of the azide to the iminophosphorane intermediate.
-
Hydrolysis: Remove the ice bath and allow the mixture to warm to room temperature. Add an excess of water to the reaction mixture and stir for at least one hour to hydrolyze the iminophosphorane to the corresponding amine and triphenylphosphine oxide.
-
Final Disposal: The resulting solution, now containing the much less hazardous amine, can be collected as a non-azide hazardous waste. Combine it with other organic waste streams for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this solution down the drain.
Disposal Workflow and Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Logical relationships in the safe disposal of organic azides.
Spill and Emergency Procedures
Minor Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand.
-
Do not use combustible materials like paper towels to clean up the initial spill.
-
Collect the absorbed material into a clearly labeled, non-metal container for hazardous waste.[1]
-
Clean the spill area with soap and water.
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's EHS department or emergency response team immediately.
By following these detailed procedures, laboratory personnel can safely manage and dispose of this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling 6-(4-Azidobutanamido)hexanoic acid
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 6-(4-Azidobutanamido)hexanoic acid, a compound containing an azido (B1232118) functional group. Adherence to these guidelines is critical to mitigate risks of toxicity and potential explosive hazards.
Hazard Identification and Risk Assessment
This compound is an organic azide (B81097). While the "Rule of Six" (at least six carbon atoms per energetic group) suggests a degree of stability, all azido compounds should be treated as potentially hazardous.[1] The primary risks are:
-
Toxicity : May be harmful if inhaled, swallowed, or absorbed through the skin. It is categorized as causing skin and eye irritation, and may cause respiratory irritation.[2][3]
-
Explosive Potential : Organic azides can be sensitive to shock, heat, friction, and light, which may lead to violent decomposition.[4] They can form highly explosive heavy metal azides upon contact with certain metals.[5][6]
-
Reactivity : Contact with acids can generate hydrazoic acid, a substance that is both highly toxic and explosive.[1][6] Reactions with halogenated solvents (e.g., dichloromethane, chloroform) can form extremely unstable di- and tri-azidomethane.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield worn over safety glasses is recommended when a splash or explosion risk exists.[4][6][7] | Protects eyes from splashes and potential explosions. |
| Hand Protection | Double gloving is recommended. An outer chemical-resistant glove (e.g., nitrile) should be worn over a robust inner glove.[6][7] For azides of high toxicity, Silver Shield™ gloves under nitrile gloves are advised.[5][6] | Prevents skin contact and absorption.[5] Nitrile gloves are a common recommendation for chemical resistance.[7] |
| Skin & Body Protection | A flame-resistant lab coat, fully buttoned, along with full-length pants and closed-toe shoes.[7][8] | Protects skin from accidental spills and splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[5][6] If work outside a hood is unavoidable, a respiratory protection analysis should be performed by Environmental Health & Safety (EHS).[7] | Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
All operations involving this compound must be conducted within a designated area inside a certified chemical fume hood. A blast shield should be used as an additional precaution.[5][6]
Preparation and Weighing:
-
Area Preparation : Ensure the chemical fume hood is clean and uncluttered. Line the work surface with absorbent paper.[8]
-
Tool Selection : Use only plastic, ceramic, or glass spatulas for handling the solid compound. Never use metal spatulas to prevent the formation of shock-sensitive metal azides.[1][5][8][9]
-
Weighing : If the balance cannot be placed inside the hood, tare a sealed container, add the compound to the container inside the hood, and then seal it before moving it to the balance for weighing.[10]
Experimental Procedure:
-
Reaction Setup : Avoid glassware with ground glass joints where possible, as friction can be a source of ignition.[5][8] If unavoidable, ensure joints are thoroughly clean.
-
Temperature Control : Store the compound below room temperature and away from light, heat, and shock.[1][9]
-
Scale : Work with the smallest feasible quantities of the material.[6] Scaling up reactions requires specific approval and a revised risk assessment.[8]
Post-Experiment:
-
Decontamination : Decontaminate all glassware that has been in contact with the azide. A common procedure involves rinsing with a 10% sodium nitrite (B80452) solution, followed by a 10% dilute acid (e.g., acetic acid), and then copious amounts of water, all within a fume hood.[6]
Disposal Plan
Proper segregation and disposal of azide-containing waste are critical to prevent accidents.
| Waste Stream | Disposal Protocol |
| Solid Azide Waste | Collect in a clearly labeled, dedicated, and sealed non-metal container. Label must specify "Azide Waste" and list the chemical contents.[1][8] |
| Liquid Azide Waste | Collect in a separate, labeled hazardous waste container. Do not mix with acidic or metallic wastes to prevent the formation of hydrazoic acid or explosive metal azides.[1][6] The pH should be neutralized (pH 6-9) before disposal if necessary.[5] |
| Contaminated PPE & Materials | All gloves, absorbent pads, and other contaminated materials should be collected in a designated, sealed waste bag and disposed of as hazardous chemical waste through your institution's EHS program.[5][8] |
| Aqueous Solutions | Under no circumstances should azide solutions be poured down the drain. Reaction with lead or copper pipes (B44673) can lead to the accumulation of highly explosive metal azide salts.[5] |
Emergency Procedures
Spills:
-
Small Spill (in fume hood) : Carefully sweep up solid material with non-metallic tools, avoiding dust formation.[5][9] Cover liquid spills with an inert absorbent material (e.g., sand, vermiculite).[7] Collect all materials into a labeled hazardous waste container. Clean the area with a soap and water solution.[10]
-
Large Spill (or outside fume hood) : Evacuate the immediate area. Alert others and notify your supervisor and institutional EHS immediately.[7][9]
Exposure:
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
Workflow for Handling this compound
A flowchart outlining the safe handling workflow.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. peptide.com [peptide.com]
- 3. 6-Azido-hexanoic acid - Safety Data Sheet [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. benchchem.com [benchchem.com]
- 7. purdue.edu [purdue.edu]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. safety.duke.edu [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
